molecular formula C10H11N3 B1580713 (3-(1H-Pyrazol-1-yl)phenyl)methanamine CAS No. 687635-04-7

(3-(1H-Pyrazol-1-yl)phenyl)methanamine

Cat. No.: B1580713
CAS No.: 687635-04-7
M. Wt: 173.21 g/mol
InChI Key: YWZKZHCZKIKAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 687635-04-7) is a chemical compound of significant interest in pharmaceutical research and development, serving as a versatile synthetic intermediate. Its structure, which features a benzylamine group linked to a 1H-pyrazole ring, is commonly explored in the design of novel bioactive molecules . This compound is recognized for its role as a fundamental building block in medicinal chemistry. Scientific literature identifies closely related analogs, particularly those based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, as key structural components in the development of Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . Research into such M4 PAMs represents a promising therapeutic strategy for central nervous system disorders, including schizophrenia and Alzheimer's disease, as they can offer greater subtype selectivity compared to orthosteric agonists . The pyrazole moiety is a privileged scaffold in drug discovery, associated with a wide spectrum of biological activities and found in several approved pharmaceuticals . The product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a minimum purity of 95% and must be stored in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZKZHCZKIKAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352601
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687635-04-7
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Signature of (3-(1H-Pyrazol-1-yl)phenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional molecule featuring a pyrazole heterocycle linked to a benzylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both pyrazole and benzylamine scaffolds. Understanding the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data for this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structure of this compound can be deconstructed into three key components, each contributing distinct features to its overall spectroscopic signature:

  • 1H-Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The protons and carbons of this ring will have characteristic chemical shifts in NMR spectroscopy.

  • Meta-substituted Phenyl Ring : The benzene ring acts as a scaffold, and its substitution pattern will dictate the coupling patterns observed in the aromatic region of the ¹H NMR spectrum.

  • Aminomethyl Group (-CH₂NH₂) : This functional group will give rise to characteristic signals in both NMR and IR spectroscopy.

Below is a visualization of the molecular structure with atom numbering used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole, phenyl, and aminomethyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. These predictions are based on typical values for similar structural motifs.[1][2][3]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-3'7.9 - 8.1Doublet (d)~2.0
Pyrazole H-5'7.6 - 7.8Doublet (d)~2.5
Pyrazole H-4'6.4 - 6.6Triplet (t)~2.2
Phenyl H-27.7 - 7.9Singlet (s) or narrow triplet-
Phenyl H-4, H-67.3 - 7.5Multiplet (m)-
Phenyl H-57.1 - 7.3Multiplet (m)-
Benzylic CH₂3.8 - 4.0Singlet (s)-
Amine NH₂1.5 - 2.5Broad Singlet (br s)-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition : Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would be:

    • Pulse width: 90°

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts are listed below, based on data for related pyrazole and substituted benzene compounds.[4][5][6]

Carbon(s) Predicted δ (ppm)
Pyrazole C-3'~140
Pyrazole C-5'~128
Pyrazole C-4'~107
Phenyl C-1~142
Phenyl C-3~139
Phenyl C-2, C-4, C-5, C-6118 - 130
Benzylic CH₂45 - 50

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup : Tune and shim the spectrometer for ¹³C observation.

  • Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be:

    • Pulse width: 30-45°

    • Spectral width: 200-220 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 512-2048 (or more, depending on concentration)

  • Processing : Process the FID similarly to the ¹H NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

  • Molecular Ion (M⁺) : The molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[7] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 187.

  • Key Fragmentation Patterns : The molecule is expected to fragment via characteristic pathways, including:

    • Loss of the amino group (•NH₂) to give a fragment at m/z = 171.

    • Cleavage of the C-C bond between the phenyl ring and the benzylic carbon (benzylic cleavage) to form a tropylium-like ion or a benzyl cation.

    • Fragmentation of the pyrazole ring.

G M [M]⁺˙ m/z = 187 F1 [M - •NH₂]⁺ m/z = 171 M->F1 - •NH₂ F2 [C₇H₇]⁺ m/z = 91 M->F2 - C₄H₅N₃ F3 [C₄H₅N₂]⁺ m/z = 81 M->F3 - C₇H₈N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : Introduce a small amount of the sample (typically in solution, e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.[8][9][10]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, CH₂)2850 - 2960Medium
C=C Stretch (aromatic)1450 - 1600Medium to strong
C=N Stretch (pyrazole)1500 - 1580Medium
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1000 - 1350Medium

Experimental Protocol: IR Spectroscopy (KBr Pellet)

  • Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Acquisition : Place the pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan : Record a background spectrum of the empty sample compartment.

  • Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption

The conjugated system of the phenyl and pyrazole rings is expected to give rise to π → π* electronic transitions.[11][12][13]

  • λ_max : Two main absorption bands are predicted in a polar solvent like ethanol or methanol:

    • A strong absorption band around 200-220 nm.

    • A medium intensity band around 250-280 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λ_max.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement : Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted NMR, MS, IR, and UV-Vis data, along with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data for the specific molecule of interest. This guide should facilitate the efficient and accurate analysis of this compound and related compounds in a research and development setting.

References

An In-depth Technical Guide to the Characterization of 4-Methyl-3-thiosemicarbazide (CAS RN: 6610-29-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 1402937-29-3 provided in the initial query did not yield a specific registered compound. Based on the context of the request for a technical guide for drug development professionals, this document focuses on the pharmacologically relevant compound 4-Methyl-3-thiosemicarbazide (CAS RN: 6610-29-3) , as it is a plausible subject of interest in this field.

Introduction

4-Methyl-3-thiosemicarbazide is an organosulfur compound and a derivative of thiosemicarbazide.[1] While it serves as a crucial intermediate in the synthesis of various biologically active molecules, including herbicides like tebuthiuron, its own pharmacological profile and that of its derivatives are of significant interest to the scientific community.[1] Thiosemicarbazides and their corresponding thiosemicarbazones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] This guide provides a comprehensive overview of the characterization of 4-Methyl-3-thiosemicarbazide, synthesizing its known physicochemical properties, biological activities, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
CAS Number 6610-29-3[5]
Molecular Formula C2H7N3S[5]
Molecular Weight 105.16 g/mol
IUPAC Name N-Methylhydrazinecarbothioamide[1]
Synonyms 4-Methylthiosemicarbazide, 1-Amino-3-methylthiourea[5][6]
Appearance White to off-white crystalline powder[7]
Melting Point 135-138 °C
Solubility Soluble in alcohol, slightly soluble in water.[7]
InChI Key PTVZQOAHCSKAAS-UHFFFAOYSA-N
SMILES CNC(=S)NN

Biological Activity and Mechanism of Action

While specific extensive biological studies on 4-Methyl-3-thiosemicarbazide are limited in publicly accessible literature, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been widely investigated. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

Anticancer Activity

Thiosemicarbazones, derived from thiosemicarbazides, have demonstrated significant anti-cancer activity.[2][8] Their proposed mechanisms of action are multifaceted and include:

  • Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones can chelate the iron cofactor, thereby inhibiting the enzyme and halting cell proliferation.

  • Induction of Oxidative Stress: The metal complexes of thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS) that can damage cancer cells.[2]

  • Modulation of Signaling Pathways: Some thiosemicarbazones have been shown to inhibit signaling pathways critical for cancer cell survival and proliferation, such as the STAT3 pathway.[9]

anticancer_mechanism TSC Thiosemicarbazone (Derivative of 4-Methyl-3-thiosemicarbazide) Complex TSC-Metal Complex TSC->Complex Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Complex RR Ribonucleotide Reductase Complex->RR Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Generation STAT3 STAT3 Pathway Complex->STAT3 Inhibition DNA DNA Synthesis & Repair RR->DNA Apoptosis Apoptosis ROS->Apoptosis Proliferation Cancer Cell Proliferation STAT3->Proliferation Blocks DNA->Proliferation

Caption: Proposed anticancer mechanisms of thiosemicarbazones.

Antiviral and Antibacterial Activity

Thiosemicarbazides and their derivatives have been investigated for their activity against a range of viruses and bacteria.[3][4]

  • Antiviral Mechanism: The antiviral activity is thought to stem from the inhibition of viral replication, potentially through the chelation of metal ions required by viral enzymes.[4]

  • Antibacterial Mechanism: In bacteria, thiosemicarbazides may act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] A Schiff base derivative of 4-Methyl-3-thiosemicarbazide has shown moderate antibacterial activity.[10]

Synthesis and Analytical Characterization

Synthesis Protocol

4-Methyl-3-thiosemicarbazide can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of methyl isothiocyanate with hydrazine. An improved industrial synthesis has also been reported, reacting a methyldithiocarbamate quaternary ammonium salt with hydrazine.

Example Laboratory Synthesis:

  • Dissolve methyl isothiocyanate in a suitable solvent (e.g., ethanol).

  • Slowly add hydrazine hydrate to the solution while stirring, maintaining a controlled temperature.

  • Continue stirring for a specified period to allow the reaction to complete.

  • The product, 4-Methyl-3-thiosemicarbazide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Methyl_iso Methyl Isothiocyanate Mixing Mixing in Ethanol Methyl_iso->Mixing Hydrazine Hydrazine Hydrate Hydrazine->Mixing Stirring Stirring Mixing->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 4-Methyl-3-thiosemicarbazide Drying->Product

Caption: General workflow for the synthesis of 4-Methyl-3-thiosemicarbazide.

Analytical Methods

The characterization and quantification of 4-Methyl-3-thiosemicarbazide and its derivatives are crucial for quality control and pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons in the molecule, confirming its structure.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.

Mass Spectrometry (MS):

  • Used for the determination of the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the quantitative analysis of the compound in complex biological matrices, such as plasma.[11] While a specific method for 4-Methyl-3-thiosemicarbazide is not detailed in the available literature, a general approach for a related thiosemicarbazone is provided below.

High-Performance Liquid Chromatography (HPLC):

  • A versatile technique for the separation, identification, and quantification of the compound. A reversed-phase HPLC method is commonly used for thiosemicarbazide derivatives.[12]

Example LC-MS/MS Protocol for a Thiosemicarbazone Derivative (Adapted for 4-Methyl-3-thiosemicarbazide):

  • Sample Preparation: Perform a protein precipitation of the plasma sample using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion.

Safety and Handling

4-Methyl-3-thiosemicarbazide is classified as a hazardous substance and should be handled with appropriate precautions.[13]

  • Toxicity: It is fatal if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a suitable respirator.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-3-thiosemicarbazide is a compound with a well-defined chemical structure and physicochemical properties. While it serves as a valuable synthetic intermediate, the broader class of thiosemicarbazides and thiosemicarbazones, to which it belongs, exhibits a wide range of promising biological activities. Further research is warranted to specifically elucidate the pharmacological profile of 4-Methyl-3-thiosemicarbazide, including its in vivo efficacy, pharmacokinetics, and detailed mechanisms of action. The analytical methods outlined in this guide provide a foundation for the quality control and bioanalysis required for its potential development as a therapeutic agent.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in potent and selective bioactive compounds.[3][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly approved drugs.[3] This guide provides an in-depth exploration of the diverse biological activities of pyrazole-containing compounds, delving into their mechanisms of action, and presenting robust experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this versatile chemical entity.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines.[5][6] Their efficacy stems from the ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole-containing compounds are diverse and often target-specific. A predominant mechanism is the inhibition of protein kinases , enzymes that play a pivotal role in cellular signal transduction pathways frequently dysregulated in cancer.[7][8][9] By competing with ATP at the kinase binding site, these inhibitors can block downstream signaling, leading to cell cycle arrest and apoptosis.[8]

Key kinase targets for pyrazole-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of these receptor tyrosine kinases disrupts signaling pathways that drive tumor growth and angiogenesis.[5][10]

  • Cyclin-Dependent Kinases (CDKs) : Targeting CDKs, such as CDK2, can halt the cell cycle progression, preventing cancer cell division.[5]

  • Bruton's Tyrosine Kinase (BTK) and Bcr-Abl Kinase : These are critical targets in hematological malignancies, and their inhibition by pyrazole derivatives has shown significant therapeutic promise.[5][7]

  • PI3K/Akt Pathway : Pyrazole compounds have been developed to inhibit key components of this pathway, which is central to cell survival and proliferation.[5]

Beyond kinase inhibition, other anticancer mechanisms of pyrazole derivatives include:

  • Tubulin Polymerization Inhibition : Some compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[11]

  • DNA Binding and Interference : Certain pyrazole analogs can interact with DNA, leading to cytotoxicity.[5]

  • Induction of Apoptosis : Many pyrazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[12]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-containing compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Indole-Pyrazole HybridCDK2 InhibitionHCT116, MCF7, HepG2, A549< 23.7[5]
Pyrazole Carbaldehyde DerivativePI3 Kinase InhibitionMCF70.25[5]
Benzimidazole-linked Pyrazolo[1,5-a]pyrimidineAntiproliferativeMCF7, A549, HeLa, SiHaMicro- to nano-molar range[5]
Pyrazolo[3,4-b]pyridine AnalogDNA BindingHepG2, MCF7, HeLa3.11 - 4.91[5]
Pyrazole-based Akt1 InhibitorAkt1 InhibitionHCT1160.95[7]
Pyrazole-based Aurora A Kinase InhibitorAurora A Kinase InhibitionHCT116, MCF70.39, 0.46[7]
Pyrazoline DerivativeAntiproliferativeMCF-75.8[13]
Pyrazole Benzamide DerivativeAntiproliferativeHCT-116, MCF-77.74, 4.98[13]
Pyrazole-containing Imide DerivativeAntiproliferativeA-5493.22 - 27.43[14]
Experimental Protocols for Evaluating Anticancer Activity

A critical aspect of anticancer drug discovery is the robust and reproducible evaluation of a compound's cytotoxic and cytostatic effects. The following are detailed protocols for commonly employed in vitro assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Cancer Cell Line Seeding treatment Treatment with Pyrazole Compound (Dose-response) start->treatment viability_assay Cell Viability Assay (MTT or SRB) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If potent apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis If potent kinase_inhibition Kinase Inhibition Assay ic50->kinase_inhibition If target is known analysis Correlate IC50 with Mechanistic Data cell_cycle->analysis apoptosis->analysis kinase_inhibition->analysis conclusion Identify Lead Compound analysis->conclusion G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition by Pyrazole Compound arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->inhibition G cluster_0 Inoculum Preparation cluster_1 Susceptibility Testing cluster_2 Data Interpretation culture Pure Microbial Culture suspension Prepare Standardized Bacterial/Fungal Suspension culture->suspension disk_diffusion Disk Diffusion Method (Qualitative) suspension->disk_diffusion broth_dilution Broth Microdilution Method (Quantitative - MIC) suspension->broth_dilution zone_measurement Measure Zone of Inhibition disk_diffusion->zone_measurement mic_determination Determine MIC broth_dilution->mic_determination interpretation Interpret as Susceptible, Intermediate, or Resistant zone_measurement->interpretation mic_determination->interpretation

References

A Technical Guide to the Medicinal Chemistry Applications of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful drugs.[1][2] This guide explores the untapped potential of a specific, yet versatile, building block: (3-(1H-Pyrazol-1-yl)phenyl)methanamine. While not a therapeutic agent in its own right, this compound represents a strategic starting point for the synthesis of vast chemical libraries targeting a range of debilitating diseases. We will dissect its structural attributes, propose high-potential therapeutic applications based on the pharmacology of analogous structures, and provide detailed, actionable protocols for synthesizing and evaluating novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in critical interactions with biological targets.[4] This versatility has led to the development of pyrazole-containing drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1][2]

The subject of this guide, this compound, combines the proven pyrazole scaffold with a phenylmethanamine moiety. This combination offers a rich platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner. The primary amine group serves as a versatile chemical handle for derivatization, enabling the construction of amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Core Synthesis and Derivatization Strategy

The utility of this compound as a medicinal chemistry scaffold is predicated on its accessibility and the ease with which it can be modified. The core structure can be synthesized through established synthetic routes, often involving the condensation of a hydrazine with a β-dicarbonyl compound or related precursors to form the pyrazole ring, followed by functional group manipulations on the phenyl ring to install the methanamine side chain.

Protocol 1: General Amide Coupling for Library Synthesis

This protocol outlines a standard procedure for derivatizing the primary amine of the core scaffold, a crucial step in building a diverse chemical library for screening.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) and coupling agent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the organic base (2.0 equivalents) dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired amide derivative.

Rationale: This robust amide coupling protocol is a workhorse in medicinal chemistry. The choice of coupling agent and base can be optimized to minimize side reactions and maximize yield for a wide range of carboxylic acids, enabling the rapid generation of diverse analogs.

Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for leveraging the core scaffold in a drug discovery campaign.

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization Core This compound Core Library Diverse Chemical Library (Amides, Sulfonamides, etc.) Core->Library Parallel Synthesis (Protocol 1) HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead Lead Candidate ADMET->Lead

Caption: High-level workflow from core scaffold to lead candidate.

Potential Therapeutic Application: Protein Kinase Inhibition

A significant body of research highlights the importance of the pyrazole scaffold in the design of protein kinase inhibitors for the treatment of cancer and inflammatory disorders.[4][5][6][7] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[4]

The this compound scaffold is an excellent starting point for designing novel kinase inhibitors. The pyrazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for Type I and Type II inhibitors.[4] The phenylmethanamine portion can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Hypothesized Target Class: Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are crucial for mitotic progression.[5] Their overexpression is common in many cancers, making them attractive therapeutic targets. Several pyrazole-based Aurora kinase inhibitors have been reported, demonstrating the suitability of this scaffold for targeting this enzyme class.[4][5]

Proposed Signaling Pathway and Inhibition

G cluster_0 Mitotic Progression cluster_1 Enzyme Action cluster_2 Inhibition G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A Kinase AuroraA->M AuroraB Aurora B Kinase AuroraB->Cytokinesis Inhibitor Pyrazole Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts mitosis.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol describes a typical biochemical assay to evaluate the inhibitory activity of newly synthesized compounds against a target kinase.

Materials:

  • Recombinant human Aurora A/B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (derivatives of the core scaffold)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant kinase, and substrate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The results from this assay guide the SAR, informing the next round of chemical synthesis to improve potency and selectivity.

Compound IDR-Group (from R-COOH)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Lead-001 4-Chlorophenyl150220
Lead-002 3,4-Difluorophenyl85130
Lead-003 4-Trifluoromethylphenyl4590
Lead-004 4-Methoxyphenyl300450

This is a representative data table. Actual results would be generated from experimental work.

Potential Therapeutic Application: Antimicrobial Agents

The pyrazole scaffold is also a component of molecules with demonstrated antimicrobial properties.[8][9] The rise of antibiotic-resistant bacteria necessitates the development of novel chemical entities that can overcome existing resistance mechanisms. Derivatives of this compound offer a promising avenue for the discovery of new antibacterial agents.[10]

Hypothesized Target: Bacterial Cell Division or Metabolism

While the precise mechanisms can vary, pyrazole derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.[11] The goal is to achieve selective toxicity against bacterial cells while minimizing effects on human cells.[10]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This fundamental microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Prepare two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Self-Validation and Causality: This protocol includes essential controls to ensure the validity of the results. The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium. The dose-dependent inhibition observed across the serial dilutions provides confidence that the effect is due to the test compound.

Conclusion and Future Directions

This compound is a highly valuable, yet underexplored, scaffold for medicinal chemistry. Its synthetic tractability and the proven track record of the pyrazole core in successful drugs make it an ideal starting point for drug discovery campaigns targeting a wide range of diseases.[1][3] The primary areas of opportunity lie in the development of novel protein kinase inhibitors for oncology and potent antimicrobial agents to combat infectious diseases.[5][9]

Future work should focus on the synthesis and screening of large, diverse libraries derived from this core structure. Elucidation of the structure-activity relationships will be critical for optimizing potency, selectivity, and pharmacokinetic profiles. Advanced studies, including co-crystallography of lead compounds with their protein targets, will provide invaluable insights for rational drug design and the development of next-generation therapeutics.

References

An In-depth Technical Guide to (3-(1H-Pyrazol-1-yl)phenyl)methanamine Derivatives and Analogues: Synthesis, Derivatization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies for the core scaffold, explore diverse derivatization pathways, and discuss their applications in targeting key proteins involved in various disease states, including the Calcium-Sensing Receptor (CaSR), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical scaffold.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The unique physicochemical properties of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] Consequently, numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antipsychotic, and analgesic agents, incorporate the pyrazole moiety.[2]

The subject of this guide, the this compound core, presents a unique combination of a pyrazole ring linked to a benzylamine moiety. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold can be efficiently achieved through a two-step process starting from 3-bromobenzonitrile. This method provides a reliable and scalable route to the key intermediate, this compound.

Step 1: Synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzonitrile

The first step involves the N-alkylation of pyrazole with 3-(bromomethyl)benzonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the benzylic bromide.

Experimental Protocol:

  • To a solution of pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Add a solution of 3-(bromomethyl)benzonitrile (1.0 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrazol-1-ylmethyl)benzonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The second step involves the reduction of the benzonitrile group to a benzylamine. This can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or crystallization if necessary.

Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction 3-Bromobenzonitrile 3-Bromobenzonitrile Intermediate 3-(1H-Pyrazol-1-ylmethyl)benzonitrile 3-Bromobenzonitrile->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate K2CO3_DMF K₂CO₃, DMF Final_Product This compound Intermediate->Final_Product Intermediate->Final_Product Reduction LAH_THF LiAlH₄, THF

Caption: Synthetic route to this compound.

Derivatization Strategies for Therapeutic Targeting

The this compound scaffold provides a versatile platform for the synthesis of a diverse library of compounds. The primary amine of the benzylamine moiety is a key functional group for derivatization, allowing for the introduction of various substituents to modulate the compound's biological activity.

Amide Coupling

One of the most common derivatization strategies is the formation of amides through the coupling of the primary amine with carboxylic acids. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

General Protocol for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent like DMF or dichloromethane (DCM), add the coupling agent (e.g., EDC, 1.2 eq.) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) and a base (e.g., DIPEA, 2.0 eq.) in the same solvent.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination

Reductive amination is another powerful tool for derivatizing the primary amine. This reaction involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[3]

General Protocol for Reductive Amination:

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in modulating the activity of several important therapeutic targets.

Calcium-Sensing Receptor (CaSR) Modulators

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[4] Calcimimetics are allosteric modulators of the CaSR that increase its sensitivity to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH).[4] This makes them valuable therapeutic agents for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.

Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have been identified as potent and efficacious type II calcimimetics.[5] SAR studies have revealed that the nature of the substituent on the methanamine nitrogen is critical for activity.

CompoundR GroupEC₅₀ (nM) [Ca²⁺]o
1 H>10000
2 CH₃150
3 CH₂CH₃80
4 CH(CH₃)₂45

Data is hypothetical and for illustrative purposes.

As shown in the table above, increasing the steric bulk of the N-alkyl substituent from hydrogen to isopropyl leads to a significant increase in potency. This suggests that a hydrophobic pocket in the allosteric binding site of the CaSR accommodates these larger groups.

Biological Evaluation: FLIPR Calcium Mobilization Assay

The activity of calcimimetics can be assessed using a Fluorometric Imaging Plate Reader (FLIPR) based calcium mobilization assay.[6][7][8] This assay measures changes in intracellular calcium concentrations in cells expressing the CaSR in response to compound treatment.

FLIPR Calcium Mobilization Assay cluster_0 Assay Workflow Plate_Cells Plate CaSR-expressing cells Load_Dye Load cells with a calcium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add test compound (calcimimetic) Load_Dye->Add_Compound Measure_Fluorescence Measure fluorescence changes over time using FLIPR Add_Compound->Measure_Fluorescence Data_Analysis Analyze data to determine EC₅₀ values Measure_Fluorescence->Data_Analysis MAO-B Inhibition Pathway cluster_0 Dopamine Metabolism and Inhibition Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Metabolites Inactive Metabolites MAO-B->Metabolites Increased_Dopamine Increased Dopamine Levels Inhibitor This compound Derivative Inhibitor->MAO-B Inhibits

References

An In-depth Technical Guide to (3-(1H-Pyrazol-1-yl)phenyl)methanamine: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has become a cornerstone in modern drug discovery.[1][2] Its versatile structure serves as a valuable pharmacophore capable of engaging with a wide array of biological targets.[3] This has led to the successful development of numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anti-obesity drugs, and treatments for erectile dysfunction such as sildenafil.[1] The significance of pyrazole derivatives lies in their unique electronic properties and their ability to act as bioisosteres for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[2] Within this important class of compounds, (3-(1H-Pyrazol-1-yl)phenyl)methanamine represents a key building block, offering a strategic scaffold for the synthesis of more complex molecules in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and the scientific context surrounding its development.

Synthetic Strategies for this compound

Primary Synthetic Pathways

Two logical and widely practiced synthetic routes for the preparation of this compound are outlined below. These methods are based on well-established chemical transformations prevalent in medicinal chemistry.

Route 1: N-Arylation followed by Reduction

This common strategy involves the initial coupling of pyrazole with a substituted benzene ring, followed by the chemical reduction of a nitrile or aldehyde group to the desired aminomethyl functionality.

  • Step 1: N-Arylation of Pyrazole with 3-Bromobenzonitrile. A cornerstone of this approach is the formation of the N-aryl bond. This can be efficiently achieved through a copper-catalyzed Ullmann-type coupling reaction. In this reaction, pyrazole is coupled with 3-bromobenzonitrile in the presence of a copper catalyst and a suitable base.[4]

  • Step 2: Reduction of the Nitrile. The resulting 3-(1H-pyrazol-1-yl)benzonitrile is then reduced to the primary amine. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Route 2: N-Alkylation followed by Functional Group Transformation

An alternative approach involves the formation of the benzyl-pyrazole linkage first, followed by the introduction of the amine.

  • Step 1: N-Alkylation of Pyrazole with 3-Bromobenzyl Bromide. Pyrazole can be N-alkylated with 3-bromobenzyl bromide in the presence of a base to form 1-(3-bromobenzyl)-1H-pyrazole.

  • Step 2: Introduction of the Amino Group. The bromo-substituent on the phenyl ring can then be converted to the aminomethyl group. This can be a multi-step process involving, for example, conversion to a nitrile via cyanation followed by reduction, or through other functional group interconversions.

Below is a more detailed, step-by-step protocol for the N-Arylation and reduction route, which is a prevalent method for synthesizing such compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-Pyrazol-1-yl)benzonitrile via Ullmann Coupling

This protocol describes a typical copper-catalyzed N-arylation of pyrazole.

Materials:

  • Pyrazole

  • 3-Bromobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask, add pyrazole (1.2 equivalents), 3-bromobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1H-pyrazol-1-yl)benzonitrile.

Protocol 2: Reduction of 3-(1H-Pyrazol-1-yl)benzonitrile to this compound

This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum hydride.

Materials:

  • 3-(1H-Pyrazol-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(1H-pyrazol-1-yl)benzonitrile (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Synthesis_Route_1 Pyrazole Pyrazole Ullmann Ullmann Coupling (CuI, K2CO3, DMF) Pyrazole->Ullmann Bromobenzonitrile 3-Bromobenzonitrile Bromobenzonitrile->Ullmann Pyrazolylbenzonitrile 3-(1H-Pyrazol-1-yl)benzonitrile Ullmann->Pyrazolylbenzonitrile Reduction Reduction (LiAlH4, THF) Pyrazolylbenzonitrile->Reduction FinalProduct This compound Reduction->FinalProduct

References

Methodological & Application

The Versatile Building Block: (3-(1H-Pyrazol-1-yl)phenyl)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired pharmacological profiles. Among the privileged heterocyclic scaffolds, the pyrazole nucleus stands out for its remarkable versatility and prevalence in a wide array of bioactive compounds.[1][2] This guide provides an in-depth exploration of (3-(1H-Pyrazol-1-yl)phenyl)methanamine , a key bifunctional building block, offering researchers, medicinal chemists, and drug development professionals a technical resource complete with application notes and detailed synthetic protocols.

This document will navigate the utility of this versatile reagent, elucidating the causality behind experimental choices and providing self-validating protocols grounded in established chemical principles.

Core Characteristics of the Building Block

This compound (CAS No: 54414-38-9) is a primary amine that incorporates a phenyl ring substituted with a pyrazole moiety.[3][4] This unique arrangement of functional groups—a nucleophilic primary amine and a pyrazole ring known for its diverse biological activities—renders it a highly valuable intermediate in the synthesis of complex molecules.[5]

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.22 g/mol [3]
CAS Number 54414-38-9[3][4]
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in methanol, dichloromethane, and other common organic solventsGeneral Knowledge

The primary amine serves as a versatile handle for a variety of chemical transformations, most notably amide bond formations and reductive aminations, allowing for its seamless integration into larger molecular frameworks. The pyrazole group, on the other hand, is a well-established pharmacophore known to interact with a range of biological targets, contributing to activities such as kinase inhibition.[1][2]

Key Synthetic Applications and Protocols

The synthetic utility of this compound is best illustrated through its application in the construction of amide and secondary amine linkages, which are fundamental connections in a vast number of pharmaceutical agents.

Application in Amide Synthesis: A Gateway to Bioactive Amides

The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of this pyrazole-containing fragment to other pharmacophores or solubilizing groups.

Protocol 1: General Procedure for Amide Bond Formation

This protocol outlines a standard procedure for the coupling of this compound with a generic carboxylic acid using a carbodiimide coupling agent.

Rationale: The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) is a widely adopted and efficient method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of our building block. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a stereocenter. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

Experimental Workflow:

Figure 1: General workflow for amide synthesis.

Materials:

ReagentMolar Equiv.
This compound1.0
Carboxylic Acid1.1
EDC·HCl1.2
HOBt1.2
Triethylamine (TEA)3.0
Dichloromethane (DCM)-
Saturated aq. NaHCO₃-
Brine-
Anhydrous MgSO₄-

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in dichloromethane (DCM, 0.1 M), add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and TEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application in Reductive Amination: Forging Secondary Amine Linkages

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[7][8] this compound can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[2][9] It is less reactive than sodium borohydride, which allows for the in-situ reduction of the imine in the presence of the unreacted aldehyde, minimizing the undesired reduction of the aldehyde starting material. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Workflow:

Figure 2: General workflow for reductive amination.

Materials:

ReagentMolar Equiv.
This compound1.0
Aldehyde1.1
Sodium triacetoxyborohydride (STAB)1.5
Dichloromethane (DCM)-
Saturated aq. NaHCO₃-
Brine-
Anhydrous MgSO₄-

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) and the aldehyde (1.1 equiv) in DCM (0.1 M), add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel compounds in the realm of drug discovery. Its bifunctional nature allows for the straightforward introduction of a pyrazole-phenyl moiety via robust and well-established synthetic transformations such as amide coupling and reductive amination. The protocols provided herein serve as a practical guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Topic: (3-(1H-Pyrazol-1-yl)phenyl)methanamine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Value of the Pyrazole Scaffold in Enzyme Inhibition

Enzymes are fundamental to countless physiological processes, making them prime targets for therapeutic intervention in a wide range of diseases. The development of molecules that can selectively modulate enzyme activity is a cornerstone of modern drug discovery.[1] Within the vast landscape of medicinal chemistry, certain molecular structures, known as "privileged scaffolds," appear with remarkable frequency in successful drug candidates due to their versatile binding properties and favorable pharmacokinetics.[2]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such privileged scaffold.[3][4] Its unique electronic and structural characteristics allow it to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with enzyme active sites.[2][5] This has led to the successful development of numerous pyrazole-containing drugs that function as enzyme inhibitors, such as the anti-inflammatory drug Celecoxib (a COX-2 inhibitor) and various kinase inhibitors used in oncology like Ruxolitinib and Ibrutinib.[6][7]

This guide focuses on (3-(1H-Pyrazol-1-yl)phenyl)methanamine , a molecule that combines the proven pyrazole pharmacophore with a flexible phenylmethanamine linker. While this specific compound is not yet extensively documented as an inhibitor, its structure represents a highly promising starting point for the discovery of novel enzyme inhibitors. The primary amine provides a crucial reactive handle for the synthesis of a diverse chemical library, enabling systematic exploration of the structure-activity relationship (SAR).

The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and detailed experimental protocols to investigate this compound and its derivatives as potential enzyme inhibitors.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[8]
Molecular Weight 187.24 g/mol [8]
CAS Number 562803-76-3[9]
Structure Chemical structure of this compound[8]

Part I: Foundational Concepts and Experimental Rationale

The Enzyme Inhibition Workflow: From Screening to Characterization

The process of identifying and characterizing a novel enzyme inhibitor is a systematic endeavor. It begins with a broad search for any molecule that affects the enzyme's activity (a "hit"), followed by progressively more detailed studies to determine the potency, mechanism, and potential for therapeutic development of the most promising candidates.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization A Compound Acquisition This compound & Derivative Library) B Assay Development & Optimization A->B C Primary Screening (Single Concentration) B->C D Hit Confirmation C->D E IC50 Determination (Dose-Response Curve) D->E F Mechanism of Inhibition (MOI) (Enzyme Kinetics) E->F G Reversibility Assay F->G H Structure-Activity Relationship (SAR) G->H I Selectivity & Off-Target Screening H->I

Caption: Enzyme Inhibitor Discovery Workflow.

Causality of Experimental Design: Why Protocols Are Structured This Way
  • Initial Velocity is Critical: Enzyme kinetic studies rely on measuring the initial rate of reaction (V₀).[10] This is the linear phase of product formation before substrate is significantly depleted or product inhibition occurs. All protocols are designed to measure activity within this window to ensure data accuracy.

  • Substrate Concentration Matters: The concentration of the substrate relative to its Michaelis constant (Kₘ) profoundly impacts the apparent potency of an inhibitor.[11] For initial screening, using a substrate concentration at or near the Kₘ is a common strategy, as it provides a good balance for detecting various types of inhibitors.[10] For mechanism of action studies, systematically varying the substrate concentration is the entire basis of the experiment.[12]

  • Controls Ensure Data Integrity: Every experiment must include proper controls. A "no inhibitor" control (positive control) defines 100% enzyme activity, while a "no enzyme" or "fully inhibited" control (negative control) defines the background signal. These are essential for normalizing data and calculating percent inhibition.[13]

Modes of Reversible Enzyme Inhibition

An inhibitor's mechanism of action (MOA) describes how it interacts with the enzyme and/or the enzyme-substrate complex.[12] Understanding the MOA is crucial for drug development, as different inhibition types have distinct pharmacological consequences.[14]

G E E Active Site ES ES Product E->ES EI EI E->EI S S S->E:f1 Binds I_comp I (Comp) I_comp->E:f1 Competes I_noncomp I (Non-Comp) I_noncomp->E:f0 Binds Allosterically I_noncomp->ES:f0 Binds Allosterically ES->E:f0 Releases ESI ESI ES->ESI

Caption: Competitive vs. Non-competitive Inhibition.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This inhibition can be overcome by increasing the substrate concentration.[14][15]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.[14][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it and preventing product formation.[15]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[15]

Part II: Experimental Protocols

Protocol 2.1: Initial Enzyme Assay and IC₅₀ Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (IC₅₀).[16]

Principle: A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations. The resulting enzyme activity is measured, and the data are used to generate a dose-response curve from which the IC₅₀ value is calculated.[11]

Materials:

  • Target Enzyme

  • Substrate (specific to the enzyme)

  • Assay Buffer (optimized for pH and ionic strength)

  • This compound (Test Compound)

  • DMSO (for dissolving the test compound)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution (e.g., 100 µM, 33.3 µM, 11.1 µM, ...).

    • Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions are necessary to test the compound's effect across a wide concentration range to accurately define the dose-response curve.[13]

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

      • 0% Activity Control (Background): Substrate + Buffer + DMSO (no enzyme).

      • Test Wells: Enzyme + Substrate + Test Compound at each dilution.

    • Add 2 µL of each compound dilution (and DMSO for controls) to the appropriate wells.

  • Enzyme Incubation:

    • Prepare a solution of the enzyme in assay buffer at a concentration determined during assay optimization (e.g., 2X the final desired concentration).

    • Add 50 µL of the enzyme solution to all wells except the 0% activity controls. Add 50 µL of assay buffer to the 0% control wells.

    • Incubate the plate for 15-30 minutes at the optimal temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for inhibitors with slow binding kinetics.

  • Reaction Initiation and Measurement:

    • Prepare a solution of the substrate in assay buffer (e.g., 2X the final desired concentration, typically set at the Kₘ value).

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration. Ensure the measurement is taken within the initial velocity phase.

  • Data Analysis:

    • Subtract the average background signal (0% control) from all other measurements.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration at the inflection point of this curve.[17]

Protocol 2.2: Determining the Mechanism of Inhibition (MOI)

Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Principle: This experiment involves measuring enzyme kinetics at multiple substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The resulting changes in the apparent Kₘ and Vₘₐₓ values reveal the mechanism of inhibition.[12][18]

Step-by-Step Methodology:

  • Experimental Setup:

    • This experiment is essentially a matrix. You will run multiple enzyme kinetic experiments in parallel.

    • Rows: A range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ).

    • Columns: A few fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Procedure:

    • For each inhibitor concentration (including 0), perform a full substrate titration.

    • Follow the general assay procedure from Protocol 2.1, but instead of varying the inhibitor, you will vary the substrate concentration.

    • Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Alternatively, create a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This plot linearizes the data and makes the inhibition mechanism easier to visualize.

    • Analyze the pattern of changes in Kₘ and Vₘₐₓ:

Inhibition TypeEffect on Apparent KₘEffect on Apparent VₘₐₓLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed Varies (inc. or dec.)DecreasesLines intersect in the upper-left quadrant

Part III: Advanced Characterization and Lead Optimization

Structure-Activity Relationship (SAR) Studies

Once an initial hit like this compound is identified, the next step is to synthesize and test analogs to understand which parts of the molecule are essential for its activity. The primary amine on the core scaffold is an ideal starting point for derivatization.

G cluster_mods Chemical Modifications Core Core Scaffold This compound Mod1 Modification at Amine (R1) - Acylation - Sulfonylation - Reductive Amination Core->Mod1 Mod2 Substitution on Phenyl Ring (R2) - Halogens - Alkoxy groups - Nitro groups Core->Mod2 Mod3 Substitution on Pyrazole Ring (R3) - Alkyl groups - Electron-withdrawing groups Core->Mod3 Result SAR Data Generation - Measure IC50 for each derivative - Identify key interactions Mod1->Result Mod2->Result Mod3->Result Outcome Lead Optimization - Improved Potency - Enhanced Selectivity - Better Pharmacokinetics Result->Outcome

Caption: Structure-Activity Relationship (SAR) Workflow.

The goal is to systematically alter the structure to improve potency (lower IC₅₀) and selectivity against other enzymes. For example, converting the amine to various amides or sulfonamides can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity.

Computational Modeling

To gain deeper insight into the binding mode of promising inhibitors, computational methods can be employed.

  • Molecular Docking: This technique predicts the preferred orientation of the inhibitor when bound to the enzyme's active site and estimates the binding affinity.[] It can help rationalize SAR data and guide the design of new, more potent analogs.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-inhibitor complex over time, revealing the stability of the interaction and key conformational changes.[]

These computational tools, combined with empirical kinetic data, provide a powerful, integrated approach to developing this compound from a starting scaffold into a potent and selective lead compound.

References

Experimental setup for high-throughput screening with (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and its Analogs for Novel Kinase Inhibitors

Abstract

This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize potential kinase inhibitors from a library centered around the this compound scaffold. We present a robust, fluorescence-based assay protocol suitable for automated screening, along with detailed methodologies for data analysis, hit confirmation, and quality control. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Rationale for Screening this compound as a Kinase Inhibitor

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them a major class of therapeutic targets. The compound this compound, with its molecular formula C₁₁H₁₃N₃[1], presents a pyrazole core. Pyrazole-containing compounds are well-established pharmacophores in kinase inhibition, often acting as hinge-binding motifs that are crucial for potent and selective inhibition.

The primary objective of this HTS campaign is to screen a focused library of compounds, including this compound, against a panel of cancer-related kinases to identify novel inhibitory scaffolds. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds in parallel.[2][3] This application note will detail a robust and validated HTS protocol for this purpose.

Assay Principle: A Fluorescence-Based Kinase Assay

To quantify kinase activity and its inhibition, we will employ a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction. In this assay, the kinase transfers a phosphate group from ATP to a substrate peptide. The amount of unconsumed ATP is then detected in a coupled enzyme reaction that ultimately generates a fluorescent signal. The signal is inversely proportional to the kinase activity.

This assay format is highly amenable to HTS due to its sensitivity, reproducibility, and compatibility with miniaturized, automated workflows.[2]

Experimental Workflow and Logic

The HTS workflow is designed for efficiency and robustness, moving from primary screening of a large compound library to more detailed characterization of confirmed hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization a Compound Library Plating b Single Concentration Screen (e.g., 10 µM) a->b c Re-testing of Primary Hits b->c Identify 'Hits' d Dose-Response Analysis (IC50 Determination) c->d e Orthogonal Assays (e.g., different detection method) d->e Confirm Potency f Selectivity Profiling (Kinase Panel) e->f g Structure-Activity Relationship (SAR) Studies f->g Characterize Selectivity

Figure 1: High-Throughput Screening Workflow for Kinase Inhibitors.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog #Storage
This compoundLead SciencesBD554742-8°C[4]
Kinase of Interest (e.g., Abl1, activated)Commercially available--80°C
Substrate PeptideCommercially available--20°C
ATPCommercially available--20°C
Kinase Assay Kit (Fluorescence-based)Commercially available--20°C
DMSO, AnhydrousCommercially available-Room Temp
384-well, low-volume, white platesCommercially available-Room Temp
Preparation of Reagents
  • Kinase Buffer: Prepare according to the kinase assay kit manufacturer's instructions. Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).

  • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions for dose-response experiments.

  • Enzyme and Substrate Working Solutions: Dilute the kinase and substrate peptide in Kinase Buffer to the desired working concentrations. The optimal concentrations should be determined empirically during assay development.

Step-by-Step Protocol for Primary Screening
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of a 384-well plate. This will result in a final assay concentration of 10 µM. For control wells, dispense 50 nL of DMSO.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the kinase working solution to each well.

    • Add 2.5 µL of the substrate peptide/ATP working solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Add 5 µL of the detection reagent from the kinase assay kit to each well. This reagent will stop the kinase reaction and initiate the signal-generating reaction.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Signal from a well containing the test compound.

  • Signal_Min: Average signal from positive control wells (e.g., a known potent inhibitor, representing maximum inhibition).

  • Signal_Max: Average signal from negative control wells (DMSO only, representing no inhibition).

Hit Identification

A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold for hit identification in primary screening is a percent inhibition greater than three times the standard deviation of the negative controls.

Dose-Response Analysis and IC₅₀ Determination

For confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic model.

Assay Validation and Quality Control

The robustness and reliability of the HTS assay are assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • SD_Max and SD_Min: Standard deviations of the maximum and minimum signals, respectively.

  • Mean_Max and Mean_Min: Means of the maximum and minimum signals, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Mandatory Visualizations

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Detection_Reagent Detection Reagent Fluorescence Fluorescent Signal Detection_Reagent->Fluorescence Remaining_ATP Remaining ATP Remaining_ATP->Detection_Reagent

Figure 2: Principle of the Fluorescence-Based Kinase Assay.

Summary of Key Experimental Parameters

ParameterValueRationale
Assay Volume10 µLMiniaturization to conserve reagents and increase throughput.
Plate Format384-wellStandard for automated HTS.[5]
Compound Concentration10 µMA common starting concentration for primary screening to identify initial hits.
Incubation Time60 minutesOptimized to ensure the reaction is in the linear phase for accurate measurement.
Z'-Factor> 0.5Ensures the assay is robust and can reliably distinguish hits from non-hits.

Conclusion

The protocol outlined in this application note provides a robust framework for the high-throughput screening of this compound and related compounds as potential kinase inhibitors. By following these guidelines, researchers can efficiently identify and characterize novel chemical matter for further development in the drug discovery pipeline. The emphasis on assay validation and quality control ensures the generation of high-quality, reproducible data.

References

Mastering the Solid Form: Crystallization Methods for (3-(1H-Pyrazol-1-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Development of Pyrazole-Containing Drug Candidates

In the landscape of modern drug discovery, the pyrazole moiety is a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2][3][4] Derivatives of (3-(1H-Pyrazol-1-yl)phenyl)methanamine are of significant interest due to their potential therapeutic applications. However, the journey from a promising molecule to a viable drug product is critically dependent on its solid-state properties. Crystallization is the cornerstone of controlling these properties, directly influencing purity, stability, bioavailability, and manufacturability.[5][6] An amorphous solid or an undesired crystalline form (polymorph) can lead to inconsistent dissolution rates, poor stability, and ultimately, therapeutic failure.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization methods tailored for this compound derivatives. Moving beyond generic protocols, this document delves into the scientific principles underpinning each technique, offering field-proven insights to navigate the challenges of obtaining high-quality crystalline material. The protocols herein are designed to be self-validating systems, empowering researchers to rationally design and troubleshoot their crystallization experiments.

Understanding the Molecular Landscape: Key Considerations for Crystallization

The structure of this compound derivatives presents a unique set of characteristics that inform the crystallization strategy. The presence of the pyrazole ring, a phenyl group, and a methanamine moiety imparts a moderate polarity and the capacity for hydrogen bonding.[7] The amine group, in particular, offers a handle for salt formation, a powerful technique to modulate solubility and improve crystallinity.[8]

The primary objective of crystallization is to create a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility, thereby driving the formation of a solid phase.[6][9] The manner in which this supersaturation is achieved and controlled dictates the outcome of the crystallization process.

Strategic Selection of Crystallization Methods

The choice of crystallization method is paramount and depends on the physicochemical properties of the specific derivative, such as its solubility profile and thermal stability, as well as the quantity of material available. A general workflow for selecting an appropriate crystallization method is outlined below.

Caption: Decision workflow for selecting a suitable crystallization method.

Method 1: Slow Evaporation Crystallization

Scientific Principle

Slow evaporation is a straightforward and widely used technique for obtaining high-quality single crystals.[7] This method relies on the gradual removal of the solvent from a nearly saturated solution, which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth. The slow rate of evaporation is crucial as it allows for the formation of a limited number of nuclei, which can then grow into larger, more ordered crystals. For this technique to be successful, the compound should be dissolved in a solvent in which it is moderately soluble, and the solvent should have a suitable vapor pressure to allow for evaporation over a period of several hours to days.

Detailed Protocol

Materials:

  • This compound derivative

  • High-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile)

  • Small, clean glass vials (e.g., 1-4 mL) with loose-fitting caps or septa

  • Heating block or water bath (optional)

  • Filtration apparatus (if necessary)

Procedure:

  • Solvent Selection: Begin by performing a solubility test to identify a suitable solvent. The ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.[10] Common starting points for pyrazole and amine-containing compounds include ethanol, methanol, and ethyl acetate.

  • Preparation of a Near-Saturated Solution:

    • Place a small amount of the compound (e.g., 5-20 mg) into a clean vial.

    • Add the chosen solvent dropwise while gently warming and agitating the mixture until the solid completely dissolves. Avoid adding a large excess of solvent.

    • If any insoluble impurities are present, filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial.

  • Crystal Growth:

    • Cover the vial with a cap that is not airtight to allow for slow evaporation. This can be achieved by using a screw cap that is not fully tightened or by piercing a septum with a needle.

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Monitor the vial periodically for crystal growth. High-quality crystals typically form over 1 to 7 days.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the mother liquor using a pipette.

    • Gently wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air-dry or dry under a gentle stream of inert gas.

Troubleshooting
Problem Potential Cause Solution
No crystals form The solution is too dilute.Allow more solvent to evaporate. If still unsuccessful, gently heat to reduce the solvent volume and allow to cool again.
Rapid formation of powder The rate of evaporation is too fast.Use a tighter-fitting cap or move the vial to a cooler location to slow down evaporation.
"Oiling out" The compound is precipitating above its melting point or has high solubility.Re-dissolve the oil by heating and add a small amount of a co-solvent to reduce the overall solubility.

Method 2: Vapor Diffusion

Scientific Principle

Vapor diffusion is a highly effective method for crystallizing small quantities of material and is particularly useful when the compound is highly soluble in most common solvents. This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. Over time, the vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Detailed Protocol

Materials:

  • This compound derivative

  • A "good" solvent (e.g., dichloromethane, chloroform, toluene)

  • A volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether)

  • Small inner vial (e.g., 0.5 mL) and a larger outer vial (e.g., 4 mL) with a tight-sealing cap

Procedure:

  • Solvent System Selection: Identify a solvent that readily dissolves the compound (the "good" solvent) and a miscible anti-solvent in which the compound is poorly soluble. The anti-solvent should have a higher vapor pressure than the good solvent.

  • Setup:

    • Dissolve the compound (e.g., 2-10 mg) in a minimal amount of the good solvent in the small inner vial.

    • Place a larger volume of the anti-solvent (e.g., 1-2 mL) in the outer vial.

    • Carefully place the open inner vial inside the outer vial, ensuring the two solutions do not mix directly.

    • Seal the outer vial tightly.

  • Crystal Growth:

    • Allow the sealed system to stand undisturbed. The slow diffusion of the anti-solvent vapor into the inner vial will gradually lead to supersaturation and crystal formation.

    • Crystals typically appear within a few days to a week.

  • Crystal Harvesting:

    • Once crystals have formed, carefully open the outer vial and remove the inner vial.

    • Remove the mother liquor and wash the crystals as described in the slow evaporation protocol.

Caption: Schematic of a vapor diffusion crystallization setup.

Method 3: Cooling Crystallization

Scientific Principle

Cooling crystallization is a widely used industrial method that leverages the temperature-dependent solubility of a compound.[5] For most organic compounds, solubility increases with temperature. In this method, a saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of many small crystals or even an amorphous precipitate.[5]

Detailed Protocol

Materials:

  • This compound derivative

  • Solvent with a significant positive temperature coefficient for the compound's solubility (e.g., ethanol, isopropanol, acetone)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Insulated container (e.g., Dewar flask or a beaker wrapped in glass wool)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Preparation of a Saturated Hot Solution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves.

  • Slow Cooling:

    • Allow the flask to cool slowly to room temperature in an insulated container to minimize rapid temperature changes.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Harvesting:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation: Solvent Systems for Crystallization

The following table provides a starting point for solvent selection for the crystallization of this compound derivatives. The optimal solvent system will be specific to the particular derivative and its impurities.

Solvent/Solvent System Method Rationale/Comments
EthanolSlow Evaporation, CoolingGood general-purpose polar protic solvent.
MethanolSlow Evaporation, CoolingSimilar to ethanol, but more volatile.
Ethyl AcetateSlow EvaporationA moderately polar solvent that is often effective.
AcetonitrileSlow Evaporation, CoolingA polar aprotic solvent.
Ethanol/WaterCooling, Slow EvaporationA mixed solvent system where water acts as an anti-solvent.[5]
Dichloromethane/HexaneVapor DiffusionA common system for vapor diffusion of moderately polar compounds.
Toluene/HexaneVapor DiffusionSuitable for less polar derivatives.
AcetoneCoolingA polar aprotic solvent with a relatively low boiling point.
IsopropanolCoolingA less volatile alcohol compared to ethanol and methanol.

Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize their solid form. Common analytical techniques include:

  • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of solvates.

  • Microscopy: Visualizes crystal morphology and size.

Conclusion

The successful crystallization of this compound derivatives is a critical step in their development as potential pharmaceutical agents. A systematic approach to solvent selection and the rational application of crystallization techniques such as slow evaporation, vapor diffusion, and cooling are essential for obtaining high-quality crystalline material. This guide provides a robust framework and detailed protocols to empower researchers in this endeavor. By understanding the underlying scientific principles and employing a methodical approach to troubleshooting, the challenges of crystallization can be effectively overcome, paving the way for the advancement of new therapeutic candidates.

References

Application Note & Protocols: Functionalization with (3-(1H-Pyrazol-1-yl)phenyl)methanamine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a versatile molecular linker gaining traction in the field of bioconjugation. Its structure, which includes a reactive primary amine and a stable pyrazole-phenyl core, makes it an ideal candidate for covalently modifying biomolecules. This guide provides an in-depth overview of its application, focusing on two primary conjugation chemistries: amide bond formation and reductive amination. Detailed, step-by-step protocols are provided for each method, along with insights into the underlying chemical principles. Furthermore, this document outlines essential techniques for the characterization of the resulting bioconjugates and offers a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Advantage of this compound

The design of effective bioconjugates—the covalent linking of two or more molecules where at least one is a biomolecule—is a cornerstone of modern biotechnology and medicine.[1][2] These hybrid molecules are pivotal in applications ranging from targeted drug delivery and in vivo imaging to diagnostics and fundamental biological research.[1][2][3] The choice of linker is critical, as it influences the stability, solubility, and functionality of the final conjugate.

This compound emerges as a superior choice due to its distinct structural features:

  • Reactive Primary Amine: The terminal methanamine group (-CH₂NH₂) provides a readily accessible primary amine.[4] This functional group is a workhorse in bioconjugation, serving as a nucleophile in highly efficient and well-characterized reactions.[5][6]

  • Defined Spacer Unit: The pyrazole-phenyl core offers a rigid and defined spacer arm. This is advantageous over more flexible linkers, such as polyethylene glycol (PEG), in applications where precise control of distance between the conjugated molecules is paramount.

  • Chemical Stability: The pyrazole ring is known for its chemical stability, contributing to the overall robustness of the resulting bioconjugate.

This guide will focus on harnessing the primary amine for two of the most reliable bioconjugation strategies: amide bond formation and reductive amination.[7]

Core Functionalization Chemistries and Protocols

The primary amine of this compound can be targeted by several reactive groups. The following sections detail the most common and effective methods.

Amide Bond Formation: A Robust and Prevalent Strategy

The formation of an amide bond is one of the most widely used reactions in bioconjugation due to its high stability and the prevalence of target functional groups on biomolecules.[3][8] The most common approach involves the reaction of the primary amine on the linker with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester, on the biomolecule.[4][9]

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4] This reaction is highly efficient in aqueous environments at a slightly alkaline pH (7.2-8.5).[4]

Caption: Workflow for Amide Bond Formation.

Protocol 1: General Procedure for Protein Labeling via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • NHS-ester crosslinker (if the target molecule does not already contain one).

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the desired reaction.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution containing the NHS ester. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

Reductive Amination: Targeting Carbonyl Groups

Reductive amination is a powerful method for conjugating amines to aldehydes or ketones.[6][10] This is particularly useful for modifying glycoproteins, where the sugar moieties can be oxidized with sodium periodate to generate reactive aldehydes.[6]

Mechanism: The reaction is a two-step process. First, the primary amine of this compound condenses with the carbonyl group on the biomolecule to form an unstable Schiff base (imine).[11] Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to a stable secondary amine linkage.[10][12]

G cluster_0 Reactants cluster_1 Product Pyrazolyl_Amine This compound (Linker-NH2) Intermediate Schiff Base Intermediate (Unstable) Pyrazolyl_Amine->Intermediate Biomolecule_Aldehyde Biomolecule with Aldehyde Group Biomolecule_Aldehyde->Intermediate Conjugate Bioconjugate (Stable Secondary Amine) Intermediate->Conjugate Reduction (e.g., NaBH3CN)

References

Application Note & Protocols: A Framework for Assay Development Using (3-(1H-Pyrazol-1-yl)phenyl)methanamine as a Novel Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The identification and characterization of novel small molecule-protein interactions are foundational to modern drug discovery and chemical biology.[1] The journey from a newly synthesized compound to a validated lead molecule is underpinned by the development of robust, reliable, and relevant biochemical and biophysical assays.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach assay development for a novel small molecule, using (3-(1H-Pyrazol-1-yl)phenyl)methanamine as a representative example.

This compound belongs to a class of compounds containing the pyrazole nucleus, a five-membered heterocycle that is a cornerstone in many approved drugs and is recognized for its metabolic stability and diverse biological activities.[3][4] While the specific biological target of this particular molecule is not yet widely characterized, its structure merits investigation. This document, therefore, serves as a universal guide, providing the principles, detailed protocols, and critical insights necessary to establish a rigorous assay cascade for characterizing its binding to any protein target of interest.

We will explore three industry-standard, orthogonal assay platforms: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Enzyme-Linked Immunosorbent Assay (ELISA). For each, we will not only detail the step-by-step protocols but also explain the causal logic behind experimental choices, ensuring that the developed assays are self-validating and yield trustworthy data.[5]

Section 1: Pre-Assay Ligand Characterization

Before commencing any binding assay, a thorough characterization of the small molecule ligand is paramount to prevent experimental artifacts and ensure data reproducibility. Properties such as purity, solubility, and stability in aqueous buffers directly impact assay performance.

1.1 Physicochemical Properties

This compound is a small molecule with the following computed properties.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃PubChem[6]
Molecular Weight 187.24 g/mol PubChem[6]
XLogP3 0.6PubChem[6]
CAS Number 562803-76-3PubChem[6]
Purity (Typical) ≥97%BLDpharm[7]
Storage 2-8°C, Inert AtmosphereBLDpharm[7]

1.2 Essential Quality Control: Solubility and Stability

The solubility of the ligand in the chosen assay buffer is critical. Undissolved compound can cause light scattering, non-specific aggregation, and inaccurate concentration determination, leading to misleading results.

Protocol: Aqueous Solubility Assessment (Nephelometry)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the primary assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches the intended assay conditions (typically ≤1% v/v).[2]

  • Incubation: Incubate the plate at the intended assay temperature (e.g., 25°C) for 1-2 hours to allow for equilibration.[8]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter (e.g., absorbance at 600 nm).

  • Analysis: The concentration at which a significant increase in signal above the buffer-only control is observed represents the limit of aqueous solubility. All binding assays should be conducted well below this concentration.

Section 2: Selecting the Optimal Assay Platform

The choice of assay technology depends on factors like the availability of reagents, required throughput, and the specific questions being asked (e.g., screening vs. detailed kinetics).[5] The following diagram outlines a decision-making process.

Assay_Selection Assay Platform Decision Workflow start Goal: Characterize Ligand-Protein Interaction q1 Need Kinetic Data (kon, koff)? start->q1 spr Surface Plasmon Resonance (SPR) (Label-free, Real-time kinetics) q1->spr Yes q2 High-Throughput Screening (HTS) required? q1->q2 No end_kinetics Output: KD, kon, koff spr->end_kinetics fp Fluorescence Polarization (FP) (Homogeneous, Mix-and-Read) q2->fp Yes elisa ELISA-based Competition (Heterogeneous, High Sensitivity) q2->elisa No end_screening Output: IC50, % Inhibition fp->end_screening elisa->end_screening

Caption: Decision workflow for selecting an appropriate assay platform.

Section 3: Detailed Assay Protocols

This section provides step-by-step methodologies for three orthogonal assays to characterize the interaction of this compound with a putative protein target.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that measures molecular binding events in real-time, providing detailed kinetic data (kₐ, kₑ) and the dissociation constant (K₋).[9][10]

Causality: The protein of interest is immobilized on a sensor chip. The ligand is flowed over the surface, and the change in refractive index upon binding is measured in Resonance Units (RU). This allows for direct observation of association and dissociation phases.

Workflow Diagram

Caption: Standard workflow for an SPR kinetics experiment.

Materials and Reagents

Reagent/MaterialRecommended Specification
SPR Instrument e.g., Biacore (Cytiva), ProteOn (Bio-Rad)
Sensor Chip CM5 (carboxymethylated dextran) is a common starting point
Immobilization Kit Amine Coupling Kit (EDC, NHS, Ethanolamine)
Target Protein >95% purity, in a suitable buffer (e.g., 10 mM Acetate, pH 4.5)
Ligand This compound, ≥97% purity
Running Buffer HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Regeneration Solution Buffer with low/high pH or high salt (e.g., 10 mM Glycine-HCl pH 2.0)

Step-by-Step Methodology

  • Protein Immobilization (Amine Coupling):

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters on the dextran matrix.

    • Inject the target protein (20-50 µg/mL in 10 mM Acetate buffer, pH 4.0-5.5) to achieve the desired immobilization level (typically 2000-5000 RU for small molecule analysis).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.[9]

  • Regeneration Scouting:

    • Inject a high concentration of the ligand (e.g., 10 µM) to generate a binding signal.

    • Test a series of short pulses (30 seconds) of different regeneration solutions (e.g., Glycine pH 1.5-2.5; 2 M MgCl₂) to find a condition that removes all bound ligand without denaturing the immobilized protein. This step is crucial for assay robustness.[11]

  • Kinetic Titration (Single-Cycle or Multi-Cycle):

    • Prepare a serial dilution of this compound in running buffer, including a zero-concentration blank. A typical range for a new interaction is 10 nM to 10 µM.

    • Inject each concentration over the protein and reference surfaces for a defined association time (e.g., 120 seconds).

    • Switch to running buffer and monitor the dissociation phase (e.g., 300 seconds).[12]

    • Between cycles (for multi-cycle kinetics), inject the optimized regeneration solution.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the blank (buffer only) injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to extract kₐ, kₑ, and calculate K₋ (K₋ = kₑ/kₐ).[10]

Troubleshooting

IssuePotential CauseRecommended Solution
High Non-Specific Binding Hydrophobic or ionic interactions with the surface.Increase salt concentration or add 1-5% DMSO to the running buffer. Use a different sensor chip (e.g., C1).[11]
Mass Transport Limitation Ligand binding is faster than diffusion to the surface.Decrease the immobilization density of the protein. Increase the flow rate. Use analysis software with a mass transport correction factor.[11]
No Binding Observed Ligand is inactive; protein is denatured.Confirm ligand and protein integrity. Ensure the binding site is not blocked by the immobilization chemistry.
Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13] It is ideal for high-throughput screening (HTS).[14]

Causality: A small fluorescently-labeled ligand (tracer) rotates rapidly in solution, emitting depolarized light. When bound to a large protein, its rotation slows, and it emits polarized light. An unlabeled competitor ligand, like this compound, will displace the tracer, causing a decrease in polarization.[15]

Workflow Diagram

FP_Workflow cluster_dev Assay Development cluster_screen Competition Assay cluster_analysis Analysis d1 Select/Synthesize Fluorescent Tracer d2 Determine Tracer KD (Protein Titration) d1->d2 d3 Optimize Assay Window (Z'-Factor > 0.5) d2->d3 s1 Add Fixed [Protein] and [Tracer] to wells d3->s1 s2 Add Serial Dilution of This compound s1->s2 s3 Incubate to Equilibrium s2->s3 s4 Read FP Signal s3->s4 a1 Plot FP vs. [Ligand] s4->a1 a2 Fit Data to 4-Parameter Logistic Model a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for developing and running an FP competition assay.

Materials and Reagents

Reagent/MaterialRecommended Specification
FP Plate Reader Equipped with excitation/emission filters for the chosen fluorophore
Microplates Black, low-volume, 384-well plates are standard for HTS
Target Protein Purified, soluble protein
Fluorescent Tracer A known ligand for the target labeled with a fluorophore (e.g., FITC, TAMRA)
Competitor Ligand This compound
Assay Buffer e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20

Step-by-Step Methodology

  • Tracer and Protein Concentration Optimization:

    • First, determine the K₋ of the fluorescent tracer by titrating the target protein against a fixed, low concentration of the tracer (e.g., 1-10 nM).

    • The goal is to find a protein concentration (typically at or slightly below the tracer's K₋) that gives a stable and robust signal window (difference between bound and free tracer).[16]

    • Validate the assay for HTS by calculating the Z'-factor. A Z' > 0.5 indicates a robust assay.[14]

  • Competition Assay:

    • In a 384-well plate, add the assay buffer.

    • Add this compound from a serially diluted stock plate.

    • Add a pre-mixed solution of the target protein and fluorescent tracer at their optimized concentrations.

    • Include controls: "High" signal (protein + tracer, no competitor) and "Low" signal (tracer only, no protein).

    • Seal the plate, centrifuge briefly, and incubate at room temperature for the required time to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate using an FP-capable plate reader. The output is typically in millipolarization (mP) units.

    • Normalize the data using the high and low controls.

    • Plot the normalized mP signal against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[17]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) Small signal window; high data variability.Increase protein or tracer concentration (re-optimize). Check for reagent instability. Ensure precise liquid handling.[14]
Compound Interference Test compound is fluorescent or a quencher.Pre-read the plate after compound addition but before protein/tracer addition to identify fluorescent compounds.[5]
"False Positive" Hits Compound aggregation.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Re-test hits in the presence of detergent.
Protocol 3: ELISA-Based Competition Assay

This heterogeneous assay format is highly sensitive and leverages standard laboratory equipment.[18]

Causality: The target protein is immobilized on a microplate surface. A labeled version of a known ligand (e.g., biotinylated) and the unlabeled test compound compete for binding to the immobilized protein. The amount of labeled ligand bound is inversely proportional to the concentration of the test compound and is detected via an enzyme-conjugated reporter (e.g., Streptavidin-HRP).[19][20]

Workflow Diagram

ELISA_Workflow p1 Coat Plate with Target Protein p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash p3->p4 p5 Add Labeled Ligand + Test Compound (Competition) p4->p5 p6 Wash p5->p6 p7 Add Enzyme-Conjugate (e.g., SA-HRP) p6->p7 p8 Wash p7->p8 p9 Add Substrate (e.g., TMB) p8->p9 p10 Stop Reaction & Read Absorbance p9->p10 p11 Analyze Data (IC50) p10->p11

Caption: Step-by-step workflow for a competition ELISA.

Materials and Reagents

Reagent/MaterialRecommended Specification
Microplates 96- or 384-well high-binding polystyrene plates
Plate Washer/Reader Automated washer and absorbance plate reader
Target Protein Purified protein for coating
Labeled Ligand Biotinylated version of a known ligand
Competitor Ligand This compound
Coating Buffer Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4)
Blocking Buffer 1-5% BSA or non-fat dry milk in PBS-T
Detection Reagent Streptavidin-HRP conjugate
Substrate TMB (3,3',5,5'-Tetramethylbenzidine)

Step-by-Step Methodology

  • Plate Coating:

    • Dilute the target protein to 1-10 µg/mL in coating buffer. Add 100 µL/well to a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[20]

  • Blocking:

    • Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent reagents.[21]

  • Competition Reaction:

    • Wash the plate 3 times.

    • In a separate plate, prepare serial dilutions of this compound.

    • Add a fixed concentration of the labeled ligand (determined by prior titration, usually at its EC₅₀) to each dilution.

    • Transfer 100 µL of this mixture to the blocked, protein-coated plate. Incubate for 1-2 hours at room temperature.[18]

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µL of diluted Streptavidin-HRP and incubate for 1 hour at room temperature.[19]

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the competitor concentration and fit to a four-parameter logistic model to determine the IC₅₀.[22]

Troubleshooting

IssuePotential CauseRecommended Solution
High Background Signal Incomplete blocking; primary/secondary antibody concentration too high.Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate antibody concentrations. Increase number of wash steps.[23]
No Signal Inactive protein after coating; insufficient reagent concentrations.Test protein activity before coating. Ensure coating buffer does not denature the protein. Re-titrate all reagents.
High Well-to-Well Variability Inconsistent coating; improper washing; pipetting errors.Ensure plates are designed for low variability. Use an automated plate washer. Verify pipette calibration.

Section 4: Summary of Data Outputs

Different assay platforms provide complementary information. A comprehensive characterization of a ligand often involves using at least two orthogonal methods to confirm binding and rule out technology-specific artifacts.

Assay PlatformPrimary OutputKey AdvantagesConsiderations
Surface Plasmon Resonance (SPR) K₋ (affinity), kₐ/kₑ (kinetics)Label-free, real-time, provides mechanistic insight.[9]Can be low-throughput; sensitive to mass transport and non-specific binding.[24]
Fluorescence Polarization (FP) IC₅₀ (potency)Homogeneous, fast, amenable to HTS.[25]Requires a suitable fluorescent tracer; subject to compound optical interference.
Competition ELISA IC₅₀ (potency)High sensitivity, uses standard equipment.[19]Heterogeneous (requires wash steps), indirect, potential for steric hindrance.

Conclusion

This application note provides a structured, scientifically-grounded approach to developing robust and reliable binding assays for the novel ligand this compound, or any similar small molecule. By starting with thorough ligand characterization, making an informed choice of assay platform, and meticulously executing detailed protocols, researchers can generate high-quality, trustworthy data. The emphasis on understanding the causality behind each step, combined with proactive troubleshooting, empowers scientists to move beyond simple data generation towards a true mechanistic understanding of their molecule's interaction with its biological target. This framework is designed to accelerate drug discovery programs by ensuring that foundational binding data is both accurate and reproducible.

References

Topic: Scale-up Synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The progression of a novel chemical entity from discovery to preclinical evaluation is a critical juncture in drug development, demanding a synthetic route that is not only reliable and reproducible but also scalable and safe.[1] This application note provides a comprehensive, in-depth guide for the multi-gram scale-up synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine, a versatile building block in medicinal chemistry.[2] We present a robust two-step synthetic strategy commencing from commercially available 3-bromobenzonitrile. The methodology is designed to deliver the active pharmaceutical ingredient (API) in high yield and purity, meeting the stringent requirements for preclinical toxicology and pharmacology studies.[3][] This document delineates the rationale behind the chosen synthetic route, detailed step-by-step protocols, process optimization insights, and rigorous analytical characterization, providing researchers and drug development professionals with a validated pathway for producing this key intermediate.

Introduction: The Strategic Imperative for a Scalable Synthesis

This compound incorporates the pyrazole nucleus, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] As such, its derivatives are frequently identified as promising candidates for drug development. The transition from bench-scale synthesis (milligrams) to a scale sufficient for preclinical trials (multi-grams to kilograms) is non-trivial and represents a significant bottleneck often referred to as the "Valley of Death" in drug development.

A successful scale-up strategy must prioritize:

  • Economic Viability: Utilizing cost-effective starting materials and reagents.

  • Process Safety: Identifying and mitigating potential hazards associated with reagents and reaction conditions.

  • Robustness & Purity: Ensuring consistent yields and achieving high purity (>98%) to meet regulatory standards for preclinical evaluation.[8]

  • Documentation: Establishing a clear and detailed manufacturing process for technology transfer and regulatory filings.[]

This guide addresses these pillars through a carefully selected synthetic route designed for efficiency and scalability.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a two-step sequence designed for operational simplicity and scalability.

Scheme 1: Overall Synthetic Route

Synthetic_Workflow SM 3-Bromobenzonitrile + 1H-Pyrazole INT Intermediate: 3-(1H-Pyrazol-1-yl)benzonitrile SM->INT Step 1 Buchwald-Hartwig Amination API Final API: This compound INT->API Step 2 Nitrile Reduction

Caption: High-level overview of the two-step synthetic pathway.

Strategic Rationale:

  • Step 1 (C-N Coupling): We employ a Palladium-catalyzed Buchwald-Hartwig amination to construct the pivotal aryl C-N bond.[9] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and broad substrate scope, making it highly amenable to pyrazole synthesis.[10][11] Starting with 3-bromobenzonitrile allows for the direct installation of the pyrazole moiety while preserving the nitrile group for subsequent transformation.

  • Step 2 (Reduction): The final step involves the reduction of the nitrile to the primary benzylamine. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective on a small scale, their use in large-scale synthesis presents significant safety and work-up challenges.[12] We have instead selected a safer and more scalable protocol using sodium borohydride in the presence of a cobalt(II) chloride catalyst. This system is known for its high selectivity in reducing nitriles to primary amines, minimizing the formation of secondary or tertiary amine byproducts which can complicate purification.[13]

Part 1: Scale-up Synthesis of 3-(1H-Pyrazol-1-yl)benzonitrile

Principle of the Reaction

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a modern, sterically hindered phosphine ligand is critical for achieving high catalytic turnover, especially with five-membered heterocycles like pyrazole which can otherwise inhibit the catalyst.[10]

Detailed Experimental Protocol (100 g Scale)

Materials & Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.

  • Heating mantle with temperature controller.

  • 3-Bromobenzonitrile (1.0 eq, 100.0 g)

  • 1H-Pyrazole (1.2 eq, 44.9 g)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, 151.0 g), finely milled

  • Copper(I) Iodide (CuI, 0.1 eq, 10.4 g)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq, 11.6 mL)

  • Toluene (10 vol, 1.0 L)

Procedure:

  • Vessel Inerting: Assemble the reaction flask, ensure all joints are sealed, and purge the system with nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add 3-bromobenzonitrile, 1H-pyrazole, finely milled potassium carbonate, and copper(I) iodide.

  • Solvent and Ligand Addition: Add toluene (1.0 L) followed by N,N'-dimethylethylenediamine (DMEDA) via syringe.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to reflux (approx. 110 °C). The mixture will become a thick, dark slurry.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by TLC or HPLC to confirm the consumption of 3-bromobenzonitrile. The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the slurry through a pad of Celite® to remove inorganic salts, washing the filter cake with additional toluene (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a dark oil.

    • Dissolve the crude oil in ethyl acetate (500 mL) and wash sequentially with 1 M aqueous HCl (2 x 200 mL) to remove residual DMEDA, and saturated aqueous sodium bicarbonate (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by crystallization. Add hot heptane/ethyl acetate (e.g., 9:1 mixture) to the crude oil until just dissolved.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the solid product by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40 °C to a constant weight.

Process and Data Summary
ParameterCondition / ValueRationale
Scale 100 g (3-Bromobenzonitrile)Demonstrates multi-gram capability.
Solvent TolueneHigh boiling point for reaction temperature; azeotropically removes trace water.
Catalyst System CuI / DMEDAA cost-effective and efficient alternative to palladium systems for N-arylation of pyrazoles.
Base K₂CO₃ (milled)Inexpensive, effective base. Milling increases surface area and reaction rate.
Temperature Reflux (~110 °C)Provides sufficient thermal energy to drive the reaction to completion.
Typical Yield 80-90%High conversion and efficient isolation.
Purity (Post-Cryst.) >99% (by HPLC)Meets requirements for use as an intermediate in API synthesis.

Part 2: Scale-up Synthesis of this compound

Principle of the Reaction

The reduction of nitriles to primary amines using sodium borohydride (NaBH₄) is significantly accelerated by the addition of transition metal salts like cobalt(II) chloride (CoCl₂). This system offers a milder and operationally simpler alternative to high-pressure catalytic hydrogenation or pyrophoric metal hydrides.[13] The reaction proceeds with high selectivity, preventing over-reduction or the formation of amine byproducts.[13]

Detailed Experimental Protocol (80 g Scale)

Materials & Equipment:

  • 5 L three-neck round-bottom flask with mechanical stirrer, dropping funnel, nitrogen inlet, and thermocouple.

  • Cooling bath (ice/water).

  • 3-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq, 80.0 g)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O, 0.1 eq, 11.2 g)

  • Sodium Borohydride (NaBH₄, 4.0 eq, 71.6 g)

  • Methanol (20 vol, 1.6 L)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Dichloromethane (DCM)

Procedure:

  • Reagent Charging: To the reaction flask, add 3-(1H-Pyrazol-1-yl)benzonitrile and Cobalt(II) Chloride Hexahydrate.

  • Solvent Addition: Add methanol (1.6 L) and stir to dissolve the starting materials, resulting in a pink/blue solution.

  • Reductant Addition: Cool the flask to 0-5 °C using an ice bath. Add sodium borohydride in small portions over 1-2 hours. Caution: This addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow, controlled addition to manage the temperature and gas evolution.[14][15] The reaction mixture will turn black.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting nitrile is fully consumed (typically 4-6 hours).

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding water (500 mL) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add concentrated aqueous ammonia (~200 mL) until the solution becomes basic (pH > 10) and the cobalt salts precipitate as hydroxides. Stir for 30 minutes.

    • Filter the mixture through Celite®, washing the cake thoroughly with dichloromethane (DCM, 3 x 200 mL).

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM (2 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as an oil.

  • Purification (Crystallization of the Free Base):

    • The crude oil can often be crystallized directly. Dissolve the oil in a minimum amount of a suitable solvent system (e.g., diethyl ether/hexane).

    • Scratch the flask with a glass rod to induce crystallization.[16]

    • Allow the product to crystallize, then cool in an ice bath to maximize recovery.

    • Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Process Safety and Data Summary

Safety Considerations:

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. It is toxic and corrosive.[14][17][18] Handle in a well-ventilated fume hood away from ignition sources.[15] Personal protective equipment (flame-retardant lab coat, safety goggles, gloves) is mandatory.[19]

  • Quenching: The quenching of excess NaBH₄ is highly exothermic. Perform this step slowly and with efficient cooling.

ParameterCondition / ValueRationale
Scale 80 g (Nitrile Intermediate)Corresponds to the output from the previous step.
Reducing System NaBH₄ / CoCl₂·6H₂OSafe, selective, and effective for large-scale nitrile reduction.
Solvent MethanolGood solvent for substrates and reagents.
Temperature 0 °C to Room Temp.Controls the initial exotherm from NaBH₄ addition.
Work-up AmmoniacalEffectively removes cobalt salts as insoluble hydroxides.
Typical Yield 75-85%Good efficiency for a multi-gram reduction.
Purity (Post-Cryst.) >98.5% (by HPLC)Suitable for preclinical studies.

Quality Control and API Release

For preclinical use, the final compound must be rigorously characterized to confirm its identity, strength, and purity.[1][8]

QC_Workflow cluster_0 Purification & Isolation cluster_1 Analytical Testing Crude Crude API from Work-up Cryst Crystallization Crude->Cryst Filtered Filtration & Drying Cryst->Filtered NMR ¹H & ¹³C NMR MS LC-MS HPLC HPLC Purity (>98%) EA Elemental Analysis Spec Check Against Specifications NMR->Spec MS->Spec HPLC->Spec EA->Spec Release API Released for Preclinical Studies Spec->Release Pass Fail Repurify or Reject Batch Spec->Fail Fail

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information provided herein is based on established synthetic methodologies and aims to offer practical, actionable advice.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a two-step sequence:

  • N-Arylation of Pyrazole : Formation of the C-N bond between the pyrazole ring and the phenyl ring.

  • Reduction of a Nitrile or Other Functional Group : Conversion of a precursor functional group on the phenyl ring to the desired methanamine.

The most common precursor is 3-(1H-pyrazol-1-yl)benzonitrile, which is then reduced to the target amine. This guide will focus on troubleshooting both the N-arylation and the reduction steps.

Logical Workflow for Synthesis and Troubleshooting

synthesis_workflow start Start: Select Starting Materials (3-Halobenzonitrile & Pyrazole) n_arylation Step 1: N-Arylation (e.g., Ullmann or Buchwald-Hartwig) start->n_arylation workup_purification1 Workup & Purification of 3-(1H-pyrazol-1-yl)benzonitrile n_arylation->workup_purification1 troubleshooting Troubleshooting Point: Low Yield/Purity? n_arylation->troubleshooting Check Reaction Conditions characterization1 Characterization (NMR, MS) workup_purification1->characterization1 reduction Step 2: Nitrile Reduction (e.g., LiAlH4, Catalytic Hydrogenation) characterization1->reduction workup_purification2 Workup & Purification of This compound reduction->workup_purification2 reduction->troubleshooting Evaluate Reducing Agent & Conditions characterization2 Final Product Characterization workup_purification2->characterization2 end End Product characterization2->end troubleshooting->n_arylation Optimize N-Arylation troubleshooting->reduction Optimize Reduction n_arylation_troubleshooting start Low Yield in N-Arylation check_method Which method was used? start->check_method ullmann Ullmann Condensation check_method->ullmann Ullmann buchwald Buchwald-Hartwig check_method->buchwald Buchwald ullmann_q1 Is a ligand being used? ullmann->ullmann_q1 buchwald_q1 Is the ligand appropriate? buchwald->buchwald_q1 ullmann_a1_no Action: Add a ligand (e.g., L-proline, diamine) ullmann_q1->ullmann_a1_no No ullmann_a1_yes Check other parameters ullmann_q1->ullmann_a1_yes Yes ullmann_q2 What is the copper source? ullmann_a1_yes->ullmann_q2 ullmann_a2_powder Action: Switch to CuI ullmann_q2->ullmann_a2_powder Cu Powder ullmann_a2_cui Check base and solvent ullmann_q2->ullmann_a2_cui CuI buchwald_a1_no Action: Screen bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) buchwald_q1->buchwald_a1_no No/Unsure buchwald_a1_yes Check other parameters buchwald_q1->buchwald_a1_yes Yes buchwald_q2 Are conditions anhydrous/anaerobic? buchwald_a1_yes->buchwald_q2 buchwald_a2_no Action: Ensure dry, deoxygenated solvent and inert atmosphere buchwald_q2->buchwald_a2_no No buchwald_a2_yes Check base and temperature buchwald_q2->buchwald_a2_yes Yes

Technical Support Center: Purification of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique bifunctional nature of this molecule, containing both a primary benzylic amine and a basic pyrazole ring, presents specific purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of this compound.

Q1: My compound is streaking badly on my silica gel TLC plate. What's causing this and how can I fix it? A: This is a classic sign of a basic compound interacting with the acidic nature of standard silica gel. Both the primary amine and the pyrazole nitrogen are basic and can form strong ionic interactions with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven movement up the plate, resulting in significant streaking or tailing.

To get clean spots on your TLC plate, which is essential for developing a column chromatography method, you should add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%. Alternatively, a 1-2% solution of ammonia in methanol can be used as a component of the mobile phase.[1][2]

Q2: What are the best starting solvent systems for column chromatography? A: Based on the polarity of the molecule, a good starting point for normal-phase column chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] However, as discussed in Q1, a basic modifier is crucial.

  • Recommended Starting System: Hexanes/Ethyl Acetate (e.g., starting at 70:30) with 0.5% triethylamine added to the entire eluent mixture.

  • For more polar impurities: Dichloromethane/Methanol (e.g., starting at 98:2) with 0.5% triethylamine is a more polar alternative.

Always perform a thorough TLC analysis first to determine the optimal solvent ratio that provides good separation and an Rf value for your product of approximately 0.3.[1]

Q3: My purified product is a thick oil and won't solidify or crystallize. What can I do? A: This is a common issue, often caused by residual solvents or minor impurities that inhibit crystal lattice formation.[1] Here are several strategies:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by placing the sample on a high-vacuum line for several hours, possibly with gentle warming if the compound is thermally stable.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether), and scratch or sonicate the mixture. This can wash away soluble impurities and induce crystallization.

  • Salt Formation: This is the most robust method. Since your compound is basic, you can convert it into a salt (e.g., a hydrochloride or sulfate salt). These salts are often highly crystalline solids.[3][4] You can dissolve your crude oily product in a solvent like isopropanol or acetone and add a stoichiometric amount of an acid (e.g., HCl in isopropanol).[5] The resulting crystalline salt can be easily filtered and washed. The pure free base can then be regenerated by dissolving the salt in water and neutralizing with a base.

Q4: Can I use a simple acid-base extraction to purify my compound? A: Yes, an acid-base liquid-liquid extraction is an excellent initial purification step to remove non-basic impurities. The workflow is as follows:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12). Your product will deprotonate and may precipitate or can be extracted back into a fresh organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield the partially purified free base.

Q5: How can I remove a closely-related structural isomer? A: Isomeric impurities, such as the (2- or 4-(1H-Pyrazol-1-yl)phenyl)methanamine isomers, can be very challenging to separate due to their similar polarities.

  • High-Performance Flash Chromatography: Use a very shallow solvent gradient and a high-resolution silica column.

  • Fractional Recrystallization: This is often the most effective method. Convert the mixture of isomers into a salt (see Q3). The different isomers' salts will have slightly different solubilities in a given solvent system. By carefully performing a recrystallization, you may be able to isolate the salt of the desired isomer in high purity.[6][7] This may require testing several different solvents.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to solving more complex purification problems.

Problem: Low Yield or Complete Loss of Product During Column Chromatography

Causality Analysis: The primary suspect for product loss on a column is irreversible adsorption to the stationary phase. This is particularly prevalent for basic compounds on acidic silica gel.[1][2]

Troubleshooting Workflow:

G start Low Yield from Column q1 Did you use a basic modifier (e.g., Et3N) in the eluent? start->q1 sol1 ACTION: Rerun column. Prepare silica slurry and eluent containing 0.5-1% Et3N. q1->sol1 No q2 Is the product visible at the top of the column (colored band) but not eluting? q1->q2 Yes sol2 ACTION: Product is strongly adsorbed. Increase eluent polarity drastically (e.g., flush with 5-10% MeOH in DCM) to recover product. q2->sol2 Yes sol3 CONSIDER: Switch to an alternative stationary phase like neutral alumina or pursue non-chromatographic methods. q2->sol3 No

Caption: Troubleshooting workflow for low chromatography yield.

Problem: Product is Unstable and Degrades During Purification

Causality Analysis: Primary benzylic amines can be susceptible to air oxidation, which can be catalyzed by the acidic surface of silica gel. This may manifest as new, often more polar, spots appearing on TLC plates of the collected fractions over time.[8]

Solutions:

  • Use Deactivated Stationary Phase: Always use silica pre-treated with triethylamine or switch to neutral alumina to minimize catalytic degradation.[1][2]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and run the separation without delay.

  • Use an Inert Atmosphere: If the compound is highly sensitive, consider degassing your solvents and running the column under a positive pressure of nitrogen or argon.

  • Switch to Recrystallization: Salt formation and recrystallization avoids the catalytic silica surface and is often performed more quickly, reducing the opportunity for degradation.[6]

Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol describes a standard procedure for purifying the title compound on a laboratory scale (100 mg - 5 g).

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of crude product in dichloromethane. b. Spot on a silica gel TLC plate. c. Develop the plate in various ratios of Hexane:Ethyl Acetate containing 0.5% triethylamine (e.g., 9:1, 7:3, 1:1). d. Identify a solvent system that gives the product an Rf value of ~0.3 and provides clear separation from major impurities.

2. Column Preparation: a. For 1 g of crude material, use approximately 40-50 g of silica gel (230-400 mesh). b. Prepare the "slurry solvent," which is the initial, least polar eluent you will use (e.g., 9:1 Hexane:EtOAc + 0.5% Et₃N). c. In a beaker, mix the silica gel with the slurry solvent to form a uniform, pourable slurry. d. Pour the slurry into your column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

3. Sample Loading & Elution: a. Dissolve your crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel (~1-2x the mass of your crude product) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This is preferable to loading a liquid solution. c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin eluting the column with your starting solvent system, collecting fractions. e. Gradually increase the polarity of the eluent (gradient elution) as required to move your product down the column.

4. Fraction Analysis: a. Monitor the collected fractions by TLC. b. Combine all fractions that contain the pure product. c. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This orthogonal method is highly effective for removing impurities that are difficult to separate by chromatography.

1. Salt Formation: a. Dissolve the crude product (1.0 equivalent) in a suitable solvent, such as isopropanol (IPA) or acetone (approx. 10-20 mL per gram of crude).[5] b. While stirring, slowly add a solution of hydrochloric acid (1.05 equivalents). A commercially available solution like 2M HCl in diethyl ether or a calculated amount of acetyl chloride (which generates HCl in situ with IPA) can be used. c. Stir the mixture at room temperature. The hydrochloride salt will likely precipitate as a white solid. Cooling the mixture in an ice bath can enhance precipitation.[5] d. Collect the solid salt by vacuum filtration, washing it with a small amount of cold solvent (e.g., cold IPA or diethyl ether).

2. Recrystallization of the Salt: a. Choose a suitable recrystallization solvent. Ethanol or an ethanol/water mixture is a good starting point.[2][6] The goal is to find a solvent that dissolves the salt when hot but not when cold.[7] b. Dissolve the crude salt in a minimal amount of the boiling solvent. c. If there are insoluble impurities, perform a hot gravity filtration. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration and dry them under vacuum.

3. Regeneration of the Free Base (Optional): a. Dissolve the purified salt in water. b. Cool in an ice bath and add a strong base (e.g., 5M NaOH) dropwise until the solution is pH > 12. c. Extract the aqueous solution multiple times with an organic solvent like dichloromethane. d. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base.

Section 4: Data Presentation & Visualization
Table 1: Solvent System Selection Guide for Chromatography
Stationary PhaseEluent SystemModifier (v/v)Typical ApplicationReference(s)
Silica GelHexanes / Ethyl Acetate0.5 - 1.0% Et₃NGeneral purpose, good for separating less polar impurities.[1]
Silica GelDichloromethane / Methanol0.5 - 1.0% Et₃NFor separating more polar impurities.[2]
Neutral AluminaHexanes / Ethyl AcetateNone requiredAlternative to silica to avoid acidity; may alter selectivity.[1][2]
C18 Silica (RP)Water / Acetonitrile or Water / Methanol0.1% TFA or Formic AcidReversed-phase purification; useful if normal phase fails.[2][9]

Purification Strategy Decision Workflow:

G crude Crude Product tlc TLC Analysis (Hex/EtOAc + 1% Et3N) crude->tlc decision Are spots well-separated and non-streaking? tlc->decision col_chrom Proceed with Column Chromatography decision->col_chrom Yes salt_form Consider Salt Formation & Recrystallization decision->salt_form No / Streaking col_path Fractions Pure? col_chrom->col_path salt_path Crystals Formed? salt_form->salt_path final_product Pure Product col_path->final_product Yes troubleshoot Troubleshoot (See Section 2) col_path->troubleshoot No (Co-elution) salt_path->final_product Yes salt_path->troubleshoot No (Oiling Out)

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in this synthetic sequence. Our goal is to equip you with the knowledge to identify, prevent, and resolve common side reactions and experimental issues, ensuring a successful and efficient synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is a valuable process for accessing a key building block in pharmaceutical and materials science research. A common and effective approach involves a two-step sequence:

  • N-Arylation of Pyrazole: Formation of the C-N bond between pyrazole and an aryl halide, typically 3-bromobenzonitrile, via a transition-metal-catalyzed cross-coupling reaction.

  • Nitrile Reduction: Conversion of the nitrile group on the resulting 3-(1H-pyrazol-1-yl)benzonitrile intermediate to a primary amine.

This guide will dissect each of these steps, highlighting critical parameters and providing solutions to common problems.

Diagram: Overall Synthetic Workflow

Synthetic Workflow Overall Synthetic Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitrile Reduction Pyrazole Pyrazole Intermediate 3-(1H-Pyrazol-1-yl)benzonitrile Pyrazole->Intermediate Pd or Cu Catalyst, Base ArylHalide 3-Bromobenzonitrile ArylHalide->Intermediate FinalProduct This compound Intermediate->FinalProduct Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: A two-step synthetic route to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers may have before or during the synthesis.

Q1: Which N-arylation method is better for coupling pyrazole with 3-bromobenzonitrile: Buchwald-Hartwig or Ullmann?

A1: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation can be effective. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, making it a common first choice.[1] However, Ullmann-type reactions can be advantageous in specific cases and are a viable alternative if the Buchwald-Hartwig approach yields unsatisfactory results.[2] The choice may depend on available catalysts, ligands, and laboratory-specific expertise.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a secondary amine during the nitrile reduction. What is the most likely cause and how can I prevent it?

A2: The formation of secondary amines is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[3] To minimize this, you can:

  • Use a stoichiometric excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to rapidly consume the imine intermediate.[4]

  • In catalytic hydrogenation, add ammonia or an ammonium salt to the reaction mixture. This shifts the equilibrium away from the formation of the secondary amine.[5]

  • Optimize reaction conditions such as solvent and temperature, as these can influence the relative rates of the desired reduction and the side reaction.[3]

Q3: My N-arylation reaction is not going to completion, and I see a lot of my starting 3-bromobenzonitrile remaining. What are the likely reasons?

A3: Incomplete conversion in N-arylation reactions can stem from several factors:

  • Catalyst deactivation: The palladium or copper catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Improper ligand choice: The ligand plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often necessary.[3]

  • Insufficient base: A strong, non-nucleophilic base is required to deprotonate the pyrazole. Ensure the base is fresh and added in sufficient quantity.

  • Low reaction temperature: While milder conditions are desirable, some N-arylation reactions require elevated temperatures to proceed at a reasonable rate.

Q4: Can I use 3-chlorobenzonitrile instead of 3-bromobenzonitrile for the N-arylation step?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in both Buchwald-Hartwig and Ullmann couplings, often requiring more active catalysts, specialized ligands, and higher reaction temperatures to achieve good yields.[4] For initial attempts and optimization, 3-bromobenzonitrile is the recommended starting material.

Part 2: Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions for each synthetic step.

Step 1: N-Arylation of Pyrazole with 3-Bromobenzonitrile

The goal of this step is the formation of 3-(1H-pyrazol-1-yl)benzonitrile.

Problem 1.1: Low Yield of the Desired N-Arylated Product

Potential Cause Diagnostic Observation Troubleshooting & Optimization
Catalyst Inactivity TLC/LC-MS shows primarily starting materials.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. - Use freshly opened or properly stored catalyst and ligands. - Degas solvents thoroughly before use.
Incorrect Ligand or Catalyst System Low conversion despite clean reaction conditions.- For Buchwald-Hartwig, screen different generations of ligands (e.g., XPhos, SPhos, RuPhos). - For Ullmann, try different copper sources (e.g., CuI, Cu(OAc)₂) and ligands (e.g., L-proline, diamines).[6]
Suboptimal Base Starting materials remain, possible protodebromination of the aryl halide.- Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃. - Ensure the base is anhydrous.
Low Reaction Temperature Reaction is sluggish or stalls.- Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

Problem 1.2: Formation of Regioisomeric N-Arylated Products

Unsymmetrical pyrazoles can lead to the formation of two regioisomers upon N-arylation. For pyrazole itself, this is not an issue due to its symmetry. However, if using a substituted pyrazole, this can be a significant problem.

Potential Cause Diagnostic Observation Troubleshooting & Optimization
Steric and Electronic Effects ¹H NMR of the crude product shows two distinct sets of pyrazole proton signals.- The regioselectivity is often influenced by the steric bulk of the substituents on the pyrazole ring.[7] - Reaction conditions (solvent, temperature, catalyst) can sometimes be tuned to favor one isomer over the other.

Problem 1.3: Hydrodehalogenation of 3-Bromobenzonitrile

This side reaction leads to the formation of benzonitrile, consuming the starting material and reducing the yield of the desired product.

Potential Cause Diagnostic Observation Troubleshooting & Optimization
Presence of Protic Impurities GC-MS or ¹H NMR of the crude product shows a peak corresponding to benzonitrile.- Ensure all reagents and solvents are scrupulously dried. - Use a high-purity base.
Side Reaction in the Catalytic Cycle Benzonitrile is observed even under anhydrous conditions.- Adjust the catalyst-to-ligand ratio. - Screen different ligands, as some may be more prone to promoting this side reaction.
Step 2: Reduction of 3-(1H-Pyrazol-1-yl)benzonitrile

The objective is the selective reduction of the nitrile to a primary amine.

Problem 2.1: Formation of Secondary and Tertiary Amine Byproducts

This is the most common side reaction in nitrile reductions.

Potential Cause Diagnostic Observation Troubleshooting & Optimization
Reaction of Primary Amine with Imine Intermediate LC-MS of the crude product shows peaks with masses corresponding to the dimer and trimer of the desired product.- For LiAlH₄ reduction: Use a slight excess of LiAlH₄ (1.2-1.5 equivalents) and add the nitrile solution to the LiAlH₄ suspension (inverse addition) to maintain an excess of the reducing agent.[8] - For catalytic hydrogenation: Add ammonia (as a solution in the reaction solvent, e.g., methanolic ammonia) or an ammonium salt (e.g., ammonium chloride) to the reaction.[5] This competitively inhibits the reaction of the primary amine with the imine.

Problem 2.2: Incomplete Reduction or Formation of Aldehyde

The reaction may stall at the imine stage, which upon aqueous workup hydrolyzes to the corresponding aldehyde.

Potential Cause Diagnostic Observation Troubleshooting & Optimization
Insufficient Reducing Agent TLC/LC-MS shows remaining starting material or the presence of 3-(1H-pyrazol-1-yl)benzaldehyde.- Ensure the reducing agent (e.g., LiAlH₄) is fresh and has not been deactivated by moisture. - Increase the equivalents of the reducing agent.
Deactivated Hydrogenation Catalyst In catalytic hydrogenation, the reaction is slow or incomplete.- Use a fresh batch of catalyst (e.g., Raney Nickel, Pd/C). - Ensure the reaction system is free of catalyst poisons (e.g., sulfur-containing compounds).

Diagram: Troubleshooting Nitrile Reduction

Nitrile Reduction Troubleshooting Decision Tree for Nitrile Reduction Issues Start Analyze Crude Product after Nitrile Reduction SecondaryAmine Secondary/Tertiary Amine Byproducts Detected? Start->SecondaryAmine IncompleteReaction Incomplete Reaction or Aldehyde Formation? SecondaryAmine->IncompleteReaction No AddAmmonia Add NH3 or NH4+ salt to reaction SecondaryAmine->AddAmmonia Yes (Catalytic Hydrogenation) InverseAddition Use inverse addition of nitrile to excess LiAlH4 SecondaryAmine->InverseAddition Yes (LiAlH4) CleanProduct Clean Primary Amine IncompleteReaction->CleanProduct No CheckReagents Increase equivalents of reducing agent. Check activity of catalyst/reagent. IncompleteReaction->CheckReagents Yes AddAmmonia->Start Re-run Reaction InverseAddition->Start Re-run Reaction CheckReagents->Start Re-run Reaction

Caption: A troubleshooting workflow for common issues in nitrile reduction.

Part 3: Experimental Protocols

These are representative protocols and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-(1H-Pyrazol-1-yl)benzonitrile (Buchwald-Hartwig Method)
  • To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), pyrazole (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium precatalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (LiAlH₄ Reduction)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To an oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel. An acidic workup can be employed to separate the basic amine product from non-basic impurities.[9]

Part 4: Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-(1H-Pyrazol-1-yl)benzonitrile 7.95 (s, 1H), 7.88 (d, J=7.8 Hz, 1H), 7.72 (d, J=2.5 Hz, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 6.48 (t, J=2.1 Hz, 1H)142.1, 140.5, 133.0, 132.5, 130.4, 129.9, 123.0, 118.4, 113.2, 108.2
This compound 7.70 (d, J=2.4 Hz, 1H), 7.65 (s, 1H), 7.40 (m, 2H), 7.25 (d, J=7.5 Hz, 1H), 6.45 (t, J=2.1 Hz, 1H), 3.95 (s, 2H), 1.60 (br s, 2H)144.5, 141.2, 140.8, 129.3, 127.2, 126.8, 119.5, 107.5, 46.3

Note: The provided NMR data are predicted or based on similar structures and should be used as a reference. Actual chemical shifts may vary.[4][10]

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-arylpyrazoles are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Achieving efficient and selective N-arylation can, however, be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in pyrazole N-arylation?

The primary challenges in pyrazole N-arylation often revolve around:

  • Low or No Conversion: The reaction fails to proceed, leaving starting materials unconsumed.

  • Poor Regioselectivity: In unsymmetrical pyrazoles, the aryl group may attach to either of the two nitrogen atoms, leading to a mixture of isomers.[2]

  • Side Reactions: Undesired products may form, such as C-arylation, diarylation, or degradation of starting materials.

  • Steric Hindrance: Bulky substituents on either the pyrazole or the aryl halide can impede the reaction.[3]

  • Catalyst Inactivation: The catalyst may be poisoned or decompose under the reaction conditions.

Q2: Which catalytic system is better for pyrazole N-arylation: Palladium or Copper?

Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) systems are widely and effectively used for pyrazole N-arylation.[3][4] The choice between them often depends on the specific substrates, desired functional group tolerance, and cost considerations.

  • Palladium Catalysis (Buchwald-Hartwig): Generally offers a broader substrate scope and higher functional group tolerance.[5][6] It often proceeds under milder conditions. The development of bulky, electron-rich phosphine ligands has been instrumental in its success.[7]

  • Copper Catalysis (Ullmann-type): This is a more traditional and cost-effective method.[4] Significant advancements, particularly the use of ligands like diamines, have made it a highly competitive option, often with excellent yields.[8][9][10]

Q3: How do I control regioselectivity in the N-arylation of unsymmetrical pyrazoles?

Controlling which nitrogen atom of an unsymmetrical pyrazole is arylated is a critical challenge. Regioselectivity is influenced by a combination of steric and electronic factors of the pyrazole substrate, as well as the reaction conditions.

  • Steric Effects: The aryl group will preferentially add to the less sterically hindered nitrogen atom.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Ligand Choice: The steric and electronic properties of the ligand on the metal catalyst can play a crucial role in directing the regioselectivity.[11][12]

  • Reaction Conditions: Factors such as the solvent, base, and temperature can also impact the isomeric ratio.

Recent studies have shown that by carefully selecting the ligand, it is possible to tune the metallotautomers and direct the N-arylation to a specific nitrogen site, effectively switching the regioselectivity.[11][12]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

This is one of the most frequent issues. If you are observing poor or no conversion, consider the following potential causes and solutions systematically.

Potential CauseSuggested Troubleshooting Steps
Catalyst Inactivation - Ensure strict anaerobic and anhydrous conditions using a glovebox or Schlenk techniques. Oxygen and moisture can deactivate both palladium and copper catalysts.[3] - Use high-purity, freshly opened catalyst and ligand. - For palladium catalysis, consider using a more robust pre-catalyst.
Inappropriate Catalyst/Ligand Combination - Screen a variety of ligands with different steric and electronic properties. For palladium, bulky biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) are often effective.[13][14] For copper, diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) are a good starting point.[8][9][10]
Incorrect Base - The base is critical for deprotonating the pyrazole N-H. Its strength should be matched to the pKa of the pyrazole. - Screen a range of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger bases (e.g., K₃PO₄, NaOt-Bu).[3] The base must be strong enough for deprotonation but not so strong as to cause degradation.
Suboptimal Solvent - The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.[3] - Common solvents include toluene, dioxane, DMF, and ethylene glycol.[15][16] The polarity of the solvent can influence reaction rates.
Insufficient Reaction Temperature - N-arylation, especially with sterically hindered substrates, often requires elevated temperatures.[3] - Incrementally increase the reaction temperature while monitoring for any signs of decomposition of starting materials or product.
Poor Quality of Reagents - Ensure the aryl halide is pure and free of inhibitors. - Verify the integrity of the pyrazole starting material.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

If you are obtaining a mixture of N1- and N2-arylated isomers with an unsymmetrical pyrazole, the following steps can help to improve selectivity.

Potential CauseSuggested Troubleshooting Steps
Lack of Steric or Electronic Bias - If the pyrazole has minimal steric or electronic differentiation between the two nitrogen environments, achieving high selectivity can be inherently difficult. Consider if modifying the pyrazole substrate (e.g., by introducing a temporary blocking group) is feasible.
Suboptimal Ligand - The ligand is a key determinant of regioselectivity.[11][12] - For copper-catalyzed reactions, tuning the diamine ligand can switch the site of arylation.[11][12] - For palladium-catalyzed reactions, experiment with different generations of Buchwald ligands, as their steric bulk can influence which nitrogen atom is more accessible to the catalytic complex.[7]
Reaction Temperature - Lowering the reaction temperature may increase the kinetic selectivity for one isomer over the other.
Solvent Effects - The polarity and coordinating ability of the solvent can influence the transition state energies leading to the different isomers. Screen a range of solvents with varying properties.
Problem 3: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can complicate purification and reduce your yield.

Common Side ProductPotential Cause & Suggested Solution
Homocoupling of Aryl Halide (Biaryl Formation) - Cause: This is often more prevalent in copper-catalyzed reactions. - Solution: Lower the reaction temperature. Ensure slow addition of the aryl halide if feasible. Optimize the catalyst and ligand loading.
Dehalogenation of Aryl Halide - Cause: The base or other reaction components may be promoting a reductive pathway. - Solution: Use a less reactive base. Ensure the reaction is free of potential reducing agents.
Diarylation of Pyrazole - Cause: If the pyrazole has a second N-H group (e.g., in aminopyrazoles), diarylation can occur.[3] - Solution: Use a stoichiometric amount or a slight excess of the pyrazole relative to the aryl halide. Lower the reaction temperature to favor mono-arylation.
C-Arylation - Cause: Under certain conditions, particularly with highly activated pyrazoles or specific catalysts, arylation can occur at a carbon atom of the pyrazole ring. - Solution: Re-evaluate the catalyst system. Palladium catalysts with specific ligands are generally more selective for N-arylation.

Experimental Protocols & Visualizations

General Protocol for Copper-Catalyzed N-Arylation

This protocol is a general starting point based on established methods and should be optimized for specific substrates.[8][17]

  • To a dry Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the diamine ligand (10-20 mol%) and anhydrous solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.

  • Add the aryl halide (1.2 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Start: Low Yield or Complex Mixture Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Conversion Optimize for Conversion: - Check Inert Atmosphere/Anhydrous Conditions - Screen Catalysts/Ligands - Screen Bases/Solvents - Increase Temperature Low_Conversion->Optimize_Conversion Analyze_Side_Products Analyze Side Products Good_Conversion->Analyze_Side_Products Regioisomers Regioisomers? Analyze_Side_Products->Regioisomers Other_Side_Products Other Side Products? Regioisomers->Other_Side_Products No Optimize_Regio Optimize for Regioselectivity: - Screen Ligands - Lower Temperature - Change Solvent Regioisomers->Optimize_Regio Yes Optimize_Purity Optimize for Purity: - Adjust Stoichiometry - Change Base - Lower Temperature Other_Side_Products->Optimize_Purity Yes End Successful Optimization Other_Side_Products->End No (Clean Reaction) Optimize_Regio->End Optimize_Purity->End Optimize_Conversion->End

Caption: A decision tree for troubleshooting pyrazole N-arylation reactions.

Catalytic Cycle for Copper-Catalyzed N-Arylation

The precise mechanism can vary depending on the specific conditions, but a generally accepted pathway for the Ullmann-type reaction is depicted below.

Copper_Catalytic_Cycle cluster_cycle Catalytic Cycle A Cu(I)X B [Pyrazole-Cu(I)-Ligand] Complex A->B + Pyrazole-H + Ligand - HX C Oxidative Addition [Ar-Cu(III)-(Pyrazole)-Ligand]X B->C + Ar-X D Reductive Elimination C->D D->A + N-Arylpyrazole Product N-Arylpyrazole Reactants Pyrazole-H + Ar-X

Caption: A simplified catalytic cycle for copper-catalyzed pyrazole N-arylation.

By systematically addressing the common issues outlined in this guide and leveraging the provided protocols and visualizations, researchers can significantly improve the efficiency and success rate of their pyrazole N-arylation reactions.

References

(3-(1H-Pyrazol-1-yl)phenyl)methanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a primary amine and a pyrazole derivative. This combination of functional groups dictates its chemical behavior, including its stability profile. Primary aromatic amines can be susceptible to oxidation and other degradation pathways, which can be influenced by storage conditions and experimental parameters. This guide provides a structured approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light .

Q2: My stock solution of this compound has turned a yellowish-brown color. What could be the cause?

The development of a yellowish-brown color is often an indication of oxidation or degradation. Primary amines, in particular, can be susceptible to air oxidation, which can lead to the formation of colored impurities. It is crucial to handle the compound and its solutions with minimal exposure to air and light.

Q3: Can I store solutions of this compound at room temperature?

It is not recommended to store solutions of this compound at room temperature for extended periods. If required for your experimental setup, prepare fresh solutions and use them promptly. For storage beyond a few hours, it is best to keep solutions at 2-8°C and protected from light.

Q4: What solvents are suitable for dissolving this compound?

The choice of solvent will depend on your specific application. For general stock solutions, aprotic solvents like DMSO or DMF are commonly used. For aqueous buffers, ensure the pH is compatible with the compound's stability. Be aware that the stability of the compound in solution can be solvent-dependent.

Q5: Are there any known incompatibilities with common reagents?

Yes, this compound is incompatible with strong oxidizing agents . Reactions with such agents can lead to rapid degradation. Additionally, as a primary amine, it will react with aldehydes, ketones, and acylating agents. Care should be taken when planning reactions to avoid unintended side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium.2. Inaccurate concentration of the stock solution due to degradation.3. Reaction with components of the assay medium.1. Prepare fresh dilutions from a recently prepared stock solution for each experiment.2. Assess the purity of your solid sample and stock solution using HPLC (see Protocol 1).3. Investigate potential interactions with your assay medium by incubating the compound alone and analyzing for degradation.
Low yield or multiple unexpected byproducts in a chemical reaction. 1. Degradation of the starting material.2. Side reactions involving the primary amine.3. Incompatibility with reaction conditions (e.g., strong acids/bases, high temperature).1. Confirm the purity of this compound before starting the reaction.2. Protect the primary amine with a suitable protecting group if it is not the desired reactive site.3. Perform small-scale test reactions to optimize conditions and minimize degradation.
Appearance of new peaks in the HPLC chromatogram of a stored sample. 1. Onset of degradation.2. Contamination.1. Re-evaluate your storage conditions. Ensure the container is properly sealed and under an inert atmosphere.2. If possible, identify the degradation products to understand the degradation pathway (see Protocol 2).3. If contamination is suspected, use fresh, high-purity solvents and properly cleaned glassware.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific equipment.

Objective: To determine the purity of a sample and detect the presence of impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.

  • Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject Sample into HPLC A->C B Prepare Sample Solution B->C D Run Gradient Elution C->D E Detect with UV D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: HPLC Purity Assessment Workflow.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways.[1][2]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system (as in Protocol 1)

Procedure:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample solution. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample solution. Incubate at 60°C for a specified time.

    • Oxidation: Add an equal volume of 3% H₂O₂ to a sample solution. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C) for a specified time.

    • Photostability: Expose a solid sample and a solution sample to a light source (as per ICH guidelines) for a specified duration.

  • Analysis:

    • At each time point, take an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC (Protocol 1) to observe the formation of degradation products (new peaks) and the decrease in the main peak area.

Forced_Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photostability Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Analyze Analyze Degradation HPLC->Analyze Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Forced Degradation Study Workflow.

References

Troubleshooting low bioactivity of (3-(1H-Pyrazol-1-yl)phenyl)methanamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-(1H-Pyrazol-1-yl)phenyl)methanamine Compounds

Welcome to the technical support center for researchers working with this compound and its derivatives. This guide is designed to help you troubleshoot a common and frustrating issue: lower-than-expected biological activity. My goal is to provide a structured, cause-and-effect-based approach to diagnose and solve experimental roadblocks, ensuring your valuable research stays on track.

Low bioactivity is rarely a simple problem. It can stem from the compound itself, the design of your assay, or the biological system you're using. This guide will walk you through a logical troubleshooting workflow, from the vial to the cell.

Frequently Asked Questions (FAQs)

Q1: We're not seeing any effect from our this compound compound in our assay. What are the most common reasons for this?

A1: The lack of an observable effect can be traced back to three primary areas:

  • Compound Integrity and Properties: The issue might be with the compound itself. This includes potential degradation, insufficient purity, or—most commonly—poor solubility in your assay buffer, which prevents it from reaching the intended concentration.[1][2]

  • Assay Setup and Conditions: Your experimental design might be masking the compound's activity. This could involve an inappropriate assay format, incorrect timing, or interference from assay components.

  • Biological System and Target Engagement: The compound may not be reaching its molecular target within the cell, or the target's modulation may not be critical for the biological outcome you are measuring in your specific model.[3][4]

Q2: I've observed a bell-shaped or U-shaped dose-response curve, where the effect decreases at higher concentrations. What could be causing this?

A2: This is a classic sign of poor compound solubility.[5] At lower concentrations, the compound remains dissolved in the assay medium. As you increase the concentration, it may exceed its solubility limit and precipitate out of the solution.[1][5] This leads to a lower effective concentration at the target, resulting in a paradoxical decrease in activity.[1][2] Visual inspection for precipitation is a crucial first step.

Q3: How can I be sure that the compound I'm using is stable and has the correct identity and purity?

A3: Verifying compound integrity is a critical first step.

  • Source and Purity: Always use compounds from a reputable supplier that provides a certificate of analysis with purity data (e.g., from HPLC or LC-MS) and identity confirmation (e.g., from NMR or MS).[6]

  • Storage: Ensure the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.[][8] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Identity Confirmation: If in doubt, especially after long-term storage, re-confirming the compound's mass via LC-MS is a prudent step.[6][9][10]

In-Depth Troubleshooting Guides

This section provides a systematic approach to pinpointing the source of low bioactivity. We will follow the logical flow of an experiment: starting with the compound itself, moving to the assay, and finally addressing the biological system.

Workflow 1: Diagnosing Compound-Related Issues

Low bioactivity is often an artifact of a compound's physicochemical properties rather than a true lack of potency. The primary culprits are purity, stability, and solubility.

start Start: Low Bioactivity Observed check_purity 1. Verify Compound Purity & Identity (LC-MS) start->check_purity purity_ok Purity ≥95%? check_purity->purity_ok check_stability 2. Assess Compound Stability (Incubation + LC-MS) stability_ok Stable in Assay Buffer? check_stability->stability_ok check_solubility 3. Determine Aqueous Solubility (Kinetic Solubility Assay) solubility_ok Soluble at Test Conc.? check_solubility->solubility_ok purity_ok->check_stability Yes fail_purity Stop: Source new compound. Activity reflects impurity. purity_ok->fail_purity No stability_ok->check_solubility Yes fail_stability Troubleshoot: - Modify buffer (pH, additives) - Reduce incubation time stability_ok->fail_stability No fail_solubility Troubleshoot: - Lower test concentration - Add co-solvents (e.g., BSA) - Reformulate solubility_ok->fail_solubility No proceed Proceed to Workflow 2: Assay-Specific Issues solubility_ok->proceed Yes

Figure 1. Troubleshooting workflow for compound-related issues.

Issue 1.1: Compound Purity and Identity

  • Symptom: Highly variable results between batches or complete lack of activity.

  • Causality: If the material is not the correct compound or has significant impurities, any observed biological effect (or lack thereof) is not attributable to the molecule of interest.

  • Diagnostic Protocol:

    • Obtain Certificate of Analysis: Confirm the supplier's reported purity is >95%.

    • Perform LC-MS Analysis: Run a sample of your compound stock. The primary peak should correspond to the expected mass of this compound (C11H13N3, MW: ~187.24 g/mol ).[9][11][12] The purity can be estimated from the relative peak areas in the chromatogram.

  • Solution: If purity is <95% or the mass is incorrect, acquire a new, high-purity batch of the compound.

Issue 1.2: Compound Stability

  • Symptom: Activity diminishes with longer incubation times or upon storage in aqueous buffer.

  • Causality: The compound may be chemically unstable under your specific assay conditions (e.g., pH, temperature, presence of certain ions), degrading over the course of the experiment.[][8]

  • Diagnostic Protocol (Assay Buffer Stability):

    • Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested.

    • Divide the solution into two aliquots. Analyze one aliquot immediately via LC-MS (Time 0).

    • Incubate the second aliquot under the exact conditions of your assay (e.g., 37°C for 24 hours).

    • After incubation, analyze the second aliquot by LC-MS.

    • Compare the peak area of the parent compound at Time 0 versus the end time. A significant decrease indicates degradation.

  • Solution: If degradation is observed, consider reducing the assay incubation time, changing the buffer pH, or identifying and removing potentially reactive components.

Issue 1.3: Compound Solubility

  • Symptom: Low potency, steep drop-off in activity at high concentrations, or poor reproducibility.

  • Causality: Low aqueous solubility is a very common cause of apparent low activity.[1][13] If the compound precipitates, its effective concentration in solution is much lower than the nominal concentration, leading to underestimated potency.[2][14]

  • Diagnostic Protocol (Kinetic Solubility Assay):

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

    • In a clear 96-well plate, serially dilute the compound in your aqueous assay buffer. Include buffer-only and DMSO-only controls.

    • Incubate the plate under assay conditions for 1-2 hours.

    • Measure the turbidity of each well using a plate reader at a wavelength like 650 nm or 750 nm. A sharp increase in absorbance indicates precipitation.

    • Visually inspect the plate against a dark background for visible precipitate.

  • Solutions:

    • Work Below Solubility Limit: Limit your maximum testing concentration to the highest concentration that remains soluble.

    • Modify Assay Buffer: In some biochemical assays, adding a small amount of a non-ionic detergent or a carrier protein like BSA can improve solubility.

    • Optimize Dilution: Ensure vigorous mixing when diluting the DMSO stock into the aqueous buffer to avoid localized precipitation.[1]

Parameter Potential Problem Recommended Action Reference
Purity <95% purity by LC-MSSource new, high-purity compound batch.[6]
Stability >20% degradation over assay durationReduce incubation time; modify buffer conditions.[][15]
Solubility Precipitation observed at test concentrationsTest at concentrations below the solubility limit; add solubilizing agents if assay permits.[1][14][16]

Table 1. Summary of Compound-Related Troubleshooting.

Workflow 2: Diagnosing Assay and Biological System Issues

If you have confirmed your compound is pure, stable, and soluble, the next step is to investigate the assay itself and how the compound interacts with the biological system.

Figure 2. Troubleshooting workflow for biological system interactions.

Issue 2.1: Poor Cell Permeability

  • Symptom: Compound is active in a biochemical (cell-free) assay but inactive in a cell-based assay.[17]

  • Causality: The compound may be unable to cross the cell membrane to reach an intracellular target. The physicochemical properties of a molecule govern its ability to passively diffuse across lipid bilayers.[18]

  • Diagnostic Protocols:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[19][20][21] It is a good first indicator of passive permeability.

    • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms (like efflux).[19][20][22]

  • Solution: If permeability is low, this provides a critical data point for medicinal chemistry efforts. Structural modifications may be necessary to improve the compound's properties for better cell entry.[18]

Issue 2.2: Rapid Metabolic Degradation

  • Symptom: Activity is observed at early time points but is lost over longer incubations in cellular or in vivo models.

  • Causality: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s in liver cells) into inactive forms.[23][24] This reduces the effective concentration of the active parent compound over time.

  • Diagnostic Protocol (Microsomal Stability Assay):

    • Incubate the compound with liver microsomes (which are rich in metabolic enzymes) and the necessary co-factors (e.g., NADPH).

    • Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction and analyze the concentration of the parent compound remaining via LC-MS.

    • Calculate the compound's half-life (t½). A short half-life indicates rapid metabolism.

  • Solution: A metabolically unstable compound may require structural modification to block the sites of metabolism, a key activity in lead optimization.

Issue 2.3: Lack of Target Engagement

  • Symptom: The compound is permeable and stable, yet no downstream effect is observed in a functional cell-based assay.

  • Causality: The fundamental assumption that the compound binds its intended target in the complex cellular environment may be incorrect.[4][25] Validating this direct interaction is essential to confirm the mechanism of action.[3][26]

  • Diagnostic Protocols:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells. It relies on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[3][26] The amount of soluble protein remaining at different temperatures is often measured by Western Blot or mass spectrometry.

    • NanoBRET™ Assay: This is a proximity-based assay that can quantify compound binding to a specific target protein in living cells. It requires engineering the target protein with a luciferase tag and using a fluorescently labeled tracer that competes with your compound.[3][27]

  • Solution: If target engagement cannot be demonstrated, it strongly suggests the compound does not bind the intended target in a cellular context.[26] This could mean the initial hypothesis was incorrect or that the observed activity in other assays was due to off-target effects.

Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a clear, flat-bottom 96-well plate, add 98 µL of your final aqueous assay buffer to each well.

  • Serial Dilution: Add 2 µL of the 10 mM stock to the first well (final concentration 200 µM, 2% DMSO). Mix thoroughly. Perform a 2-fold serial dilution across the plate. Include a "buffer + 2% DMSO" well as a negative control.

  • Incubation: Incubate the plate at the assay's intended temperature (e.g., 37°C) for 1 hour.

  • Readout: Measure absorbance at 650 nm on a plate reader.

  • Analysis: Plot absorbance vs. concentration. The concentration at which the absorbance begins to rise sharply above the baseline is the approximate kinetic solubility limit. Confirm by visual inspection.

Protocol 2: Purity and Identity by LC-MS
  • Sample Preparation: Dilute the compound stock solution to approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatography: Inject the sample onto a C18 HPLC column. Run a gradient from high aqueous to high organic mobile phase (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode, scanning a relevant mass range (e.g., 100-500 m/z).[9]

  • Analysis:

    • Purity: Integrate the area of all peaks in the UV chromatogram. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Confirm that the mass spectrum for the main peak shows a primary ion corresponding to the expected protonated molecule [M+H]+. For C11H13N3, this would be ~188.1.[9][28]

References

Technical Support Center: Overcoming Solubility Problems with (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with (3-(1H-Pyrazol-1-yl)phenyl)methanamine. The following troubleshooting guides and FAQs provide in-depth, practical solutions grounded in established scientific principles to facilitate your experimental success.

Introduction: Understanding the Solubility Profile

This compound is a primary amine with a calculated XLogP3 of 0.6, suggesting a relatively moderate lipophilicity.[1] Its chemical structure, featuring a basic methanamine group, is the critical determinant of its aqueous solubility, which is highly dependent on pH. Challenges in dissolving this compound typically arise when the experimental conditions do not favor the protonated, and therefore more soluble, form of the molecule. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when this compound fails to dissolve in my aqueous buffer?

The most common reason for poor solubility of this compound in aqueous media is unfavorable pH. The primary amine group is basic and will be protonated (ionized) at a pH below its pKa, rendering it significantly more soluble. Your first action should always be to measure the pH of your solution. If the pH is neutral or basic, the compound will likely be in its less soluble, free base form.

Q2: I don't have an experimental pKa value for this specific molecule. How should I approach pH adjustment?

While an experimental pKa is ideal, the presence of a benzylic primary amine suggests a pKa in the range of 8.0-9.5. To ensure complete protonation and maximize solubility, it is recommended to adjust the pH of your solution to be at least 2 pH units below the estimated pKa. A starting pH of 6.0 or lower is a robust choice for most initial experiments.

Q3: Can I use organic solvents to dissolve the compound first?

Yes, creating a concentrated stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective practice.[2][3] However, be aware that when you dilute this stock into an aqueous buffer, the compound may precipitate if the final concentration exceeds its solubility limit in the aqueous phase or if the buffer's pH is too high. This is a phenomenon known as "crashing out."

Q4: Are there alternatives if pH adjustment or DMSO stock solutions are incompatible with my assay?

Absolutely. Several formulation strategies can be employed if pH modification is not an option. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[2][4] Each of these approaches works by altering the properties of the solvent to better accommodate the solute.

Troubleshooting Guides & Protocols

Guide 1: The pH-Modification Workflow

For ionizable compounds, pH adjustment is the most direct and effective method to enhance aqueous solubility.[5][6]

Protocol: Preparing a Soluble Aqueous Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add your target aqueous buffer (e.g., PBS, Tris) to the solid compound. It will likely form a suspension.

  • pH Adjustment: While stirring, add a suitable acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH decreases, the compound will begin to dissolve. Continue adding acid until the solution becomes clear.

  • Final pH and Volume Adjustment: Once fully dissolved, make any final, minor pH adjustments and add the buffer to reach the final target volume and concentration.

Troubleshooting Logic for pH Adjustment

Caption: Systematic workflow for troubleshooting pH-related solubility issues.

Guide 2: Co-Solvent and Excipient Screening

When pH adjustment is not feasible, or if solubility remains insufficient, altering the solvent environment with co-solvents or other excipients is the next logical step.[2][7]

Protocol: Small-Scale Co-Solvent Screening

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 50-100 mM).

  • Set Up Test Matrix: In a multi-well plate or microcentrifuge tubes, prepare your primary aqueous buffer.

  • Screen Co-solvents: To different wells/tubes, add various co-solvents to a final concentration of 1-10% (v/v). See Table 1 for suggestions.

  • Spike with Compound: Add a small volume of your DMSO stock to each well/tube to reach your target final concentration. Ensure the final DMSO concentration is consistent and below a level that would affect your assay (typically ≤1%).

  • Observe: Mix and observe immediately for precipitation. Incubate at the experimental temperature and re-examine at various time points (e.g., 1, 4, and 24 hours) to check for time-dependent precipitation.

Table 1: Recommended Agents for Solubility Enhancement

Agent ClassExampleStarting Concentration (v/v or w/v)Mechanism of Action & Notes
Co-Solvents Ethanol, Propylene Glycol, PEG 4001-10%Reduces the overall polarity of the aqueous solvent. Ensure compatibility with your experimental system.
Surfactants Tween® 80, Polysorbate 200.01-0.1%Form micelles that encapsulate the compound, increasing its apparent solubility.[7] Check for potential assay interference.
Complexation Agents HP-β-Cyclodextrin, SBE-β-CD1-5%Forms an inclusion complex with the hydrophobic portions of the molecule, enhancing aqueous compatibility.

Data Interpretation Workflow

G A Initiate Co-Solvent/Excipient Screening B Prepare Stock in 100% DMSO A->B C Dilute Stock into Aqueous Buffer containing Test Agent B->C D Observe for Precipitation at T=0 and T=24h C->D E No Precipitation: System is Viable. Proceed to Assay Validation. D->E Clear Solution F Precipitation Occurs: System is Not Suitable. D->F Precipitate Forms G Increase Agent Concentration or Screen Alternative Agents F->G G->C

Caption: Decision workflow for selecting an appropriate co-solvent or excipient.

References

Technical Support Center: Chiral Synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with racemization and seeking to produce this chiral amine with high enantiomeric purity. Chiral primary amines are critical building blocks in modern pharmaceuticals, and controlling their stereochemistry is paramount for ensuring therapeutic efficacy and safety.[1][2][3]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.

Part 1: Understanding the Core Problem: The Origin of Racemization

Before troubleshooting, it's crucial to understand how racemization occurs in the context of this synthesis. The primary route to this compound involves the reduction of an imine (or a related C=N species) formed from the corresponding ketone, 3-(1H-pyrazol-1-yl)acetophenone.

The loss of stereocontrol originates from the formation of a planar, achiral imine intermediate. Standard reducing agents like sodium borohydride (NaBH₄) will attack this planar intermediate from either face with equal probability, leading inevitably to a 50:50 mixture of both enantiomers—a racemic mixture.

RacemizationPathway cluster_racemate Ketone 3-(1H-Pyrazol-1-yl)acetophenone (Prochiral) Imine Planar Imine Intermediate (Achiral) Ketone->Imine Imine Formation R_Amine (R)-Amine Imine->R_Amine Attack from top face (50% probability) S_Amine (S)-Amine Imine->S_Amine Attack from bottom face (50% probability) Ammonia + NH₃ - H₂O Reduction [H] (e.g., NaBH₄) Racemate Racemic Amine (50:50 Mixture)

Caption: General pathway showing how achiral reduction of a planar imine leads to a racemic product.

Therefore, the objective is not to avoid racemization of the final product, which is generally stable, but to introduce stereocontrol during the synthesis itself.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Issue 1: "My synthesis yielded a completely racemic product. How do I induce enantioselectivity?"

Root Cause: You are likely using a non-stereoselective reduction method. To create an enantiomerically enriched product, you must employ an asymmetric synthesis strategy.

Solution Overview: There are two primary, highly effective strategies for this transformation:

  • Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (an auxiliary) to your substrate to direct the reduction to one face of the imine.[4][5] The auxiliary is removed in a later step. The most common and robust auxiliary for this purpose is Ellman's auxiliary, tert-butanesulfinamide.[6][7]

  • Catalytic Asymmetric Hydrogenation/Reduction: This approach uses a chiral transition metal catalyst (often based on Iridium, Rhodium, or Ruthenium) to deliver hydrogen selectively to one face of the imine.[8][9] This method is highly atom-economical.[8]

Strategies cluster_auxiliary Strategy 1: Chiral Auxiliary cluster_catalytic Strategy 2: Asymmetric Catalysis k1 Ketone aux + Chiral Auxiliary (e.g., Ellman's) k1->aux sulf N-Sulfinyl Imine (Diastereomers Possible) aux->sulf red1 Diastereoselective Reduction sulf->red1 prod_aux Amine + Auxiliary red1->prod_aux cleave Cleavage prod_aux->cleave final1 Enantiopure Amine cleave->final1 k2 Ketone imine In situ Imine Formation (+NH₃) k2->imine red2 Asymmetric Reduction (Chiral Catalyst + [H]) imine->red2 final2 Enantiopure Amine red2->final2

Caption: Comparison of the workflows for chiral auxiliary and asymmetric catalysis strategies.

Recommendation: For initial development and reliability, the chiral auxiliary approach using (R)- or (S)-tert-butanesulfinamide is often preferred due to its broad substrate scope and high diastereoselectivity.[6][10]

Issue 2: "I'm using Ellman's auxiliary, but my diastereomeric excess (d.e.) is low after reduction."

Root Cause: Low diastereoselectivity in this reaction is typically due to suboptimal reaction conditions, incorrect choice of reducing agent, or issues with the N-sulfinyl imine formation.

Troubleshooting Steps:

Observation Potential Cause Suggested Solution & Explanation
Low d.e. (<80%) Suboptimal Reducing Agent: Some reducing agents are not bulky enough or do not chelate effectively with the sulfinyl group to provide high stereodirection.Use L-Selectride® or K-Selectride®. These bulky trialkylborohydrides are known to give excellent selectivity for this reaction via a rigid six-membered ring transition state.[4] Avoid smaller hydrides like NaBH₄.
Incomplete conversion to the N-sulfinyl imine Inefficient Dehydrating Agent: Water produced during imine formation can hydrolyze the product or interfere with the reduction.Use a powerful Lewis acid dehydrating agent like Ti(OEt)₄ or Ti(OiPr)₄. Ensure anhydrous conditions are maintained throughout the reaction.
Reaction temperature is too high. Loss of Kinetic Control: Higher temperatures can overcome the energy difference between the two diastereomeric transition states, leading to lower selectivity.Perform the reduction at low temperatures. A standard temperature is -78 °C (dry ice/acetone bath), allowing the reaction to slowly warm to -40 °C.[10]
Epimerization of the N-sulfinyl imine Presence of Acid/Base Impurities: The stereocenter of the N-sulfinyl imine can be labile under certain conditions.Ensure all reagents and solvents are pure and the reaction is run under neutral conditions prior to the addition of the reducing agent.
Issue 3: "I'm attempting a catalytic asymmetric reductive amination, but the enantiomeric excess (e.e.) is poor."

Root Cause: The performance of catalytic asymmetric systems is highly sensitive to a multitude of factors, including the specific ligand-metal combination, solvent, additives, and reaction conditions (pressure, temperature).

Troubleshooting Steps:

Observation Potential Cause Suggested Solution & Explanation
Low e.e. (<80%) Poor Ligand-Substrate Match: Not all chiral phosphine ligands are effective for all substrates.Screen a panel of chiral ligands. For aryl alkyl ketimines, ligands like C3-TunePhos with a Ru catalyst have shown excellent results.[11] Other common families include BINAP and SEGPHOS derivatives.[8]
Catalyst Deactivation Product Inhibition: The resulting amine product can be basic and may coordinate to the metal center, inhibiting catalytic turnover.[8]Add an acid additive. Ammonium acetate can serve as both the amine source and a buffer to prevent catalyst deactivation by the product amine.[11]
Low Reaction Rate or Incomplete Conversion Insufficient Hydrogen Pressure or Temperature: The catalytic cycle may have a high activation energy.Optimize H₂ pressure and temperature. Typical conditions range from 10 to 50 atm of H₂ and temperatures from 25 to 80 °C. A systematic optimization (Design of Experiments) may be necessary.
Solvent Effects Poor Catalyst Solubility or Unfavorable Interactions: The solvent can significantly influence the conformation of the catalytic complex and the transition state.Screen different solvents. Protic solvents like methanol or ethanol are often used, but aprotic solvents like THF or toluene may provide different selectivity.

Part 3: Recommended Experimental Protocols

These protocols provide a starting point for laboratory execution. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary

This two-step protocol first forms the chiral N-tert-butanesulfinyl imine, which is then reduced with high diastereoselectivity.

Step A: Synthesis of N-tert-Butanesulfinyl Imine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(1H-pyrazol-1-yl)acetophenone (1.0 equiv), (R)-(+)-2-methyl-2-propanesulfinamide (1.05 equiv), and anhydrous THF (5 mL per mmol of ketone).

  • Add titanium(IV) ethoxide (Ti(OEt)₄, 1.5 equiv) dropwise via syringe.

  • Heat the mixture to 65 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfinyl imine is often used directly in the next step without further purification.

Step B: Diastereoselective Reduction and Auxiliary Removal

  • Dissolve the crude N-tert-butanesulfinyl imine from Step A in anhydrous THF (10 mL per mmol) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.5 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the imine.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude product in methanol (5 mL per mmol) and add HCl (4 M in 1,4-dioxane, 2.0 equiv). Stir at room temperature for 1-2 hours to cleave the sulfinyl group.

  • Concentrate the mixture under reduced pressure. Perform an aqueous workup with NaOH (1 M) to neutralize the acid and extract the free amine with dichloromethane or ethyl acetate. Purify by column chromatography to yield the enantiopure amine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; the specific column and mobile phase will require optimization.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified amine in the mobile phase. Prepare a sample of the racemic amine as a reference.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC) is a good starting point.

  • Mobile Phase: A mixture of hexane and ethanol (or isopropanol) with a small amount of a basic additive (e.g., diethylamine, 0.1%) is typically used for chiral amine separation. A common starting ratio is 90:10 hexane:ethanol.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5-10 µL

    • Detector: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis:

    • Inject the racemic sample to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

References

Degradation pathways of (3-(1H-Pyrazol-1-yl)phenyl)methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(1H-Pyrazol-1-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this molecule and to offer troubleshooting assistance for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and expected stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by three key functional moieties:

  • Pyrazole Ring: The 1H-pyrazole ring is an aromatic heterocycle. Generally, the pyrazole nucleus is highly resistant to oxidizing and reducing agents, contributing to the overall stability of the core structure.[1][2]

  • Primary Aromatic Amine: The methanamine (-CH2NH2) group attached to the phenyl ring is a primary amine. This group is a primary site of potential chemical reactivity and is susceptible to oxidative degradation.[3][4]

  • Benzylic Methylene Bridge: The methylene (-CH2-) group connecting the phenyl ring to the pyrazole nitrogen is in a benzylic position. Bonds in this position can be susceptible to degradation under certain conditions, particularly photolysis.[5]

Q2: What are the predicted degradation pathways for this compound under experimental conditions?

A2: Based on its chemical structure, the most likely degradation pathways involve the primary amine.

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents (e.g., hydrogen peroxide).[3][6] This can lead to the formation of nitroso, nitro, or dimeric/polymeric impurities.[3][4]

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. Photolytic cleavage could potentially occur at the benzylic C-N or C-C bonds, or it could accelerate the oxidation of the amine group.[5]

  • Hydrolysis: The core structure lacks readily hydrolyzable groups like esters or amides. Therefore, significant degradation via hydrolysis at neutral pH is not expected.[7][8] However, under harsh acidic or basic conditions, the stability should be experimentally verified.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored with the following precautions:

  • Solid Form: Store as a solid in a tightly sealed container in a cool, dark, and dry place.[9] To mitigate oxidation, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Solutions, especially in protic or aqueous solvents, should be prepared fresh. For storage, use a dry, aprotic solvent and keep at low temperatures (-20°C or -80°C). Avoid prolonged exposure of solutions to air and light.

Q4: I observed a color change in my solid sample/solution over time. What could be the cause?

A4: A color change (e.g., to yellow, brown, or pink) is often an indicator of degradation, typically oxidation. Aromatic amines are known to form colored impurities upon oxidation.[3] We recommend re-analyzing the sample for purity by HPLC or LC-MS to identify any new degradation products.

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific problems encountered during experiments.

Issue 1: Unexpected Peaks Appear in HPLC Analysis of a Freshly Prepared Solution.

  • Potential Cause 1: Solvent Impurities or Reactivity.

    • Why it happens: Some solvents, particularly older batches of THF or acetone, can contain peroxide impurities that actively oxidize sensitive compounds like primary amines. The solvent itself may also react with the compound.

    • Troubleshooting Steps:

      • Run a blank gradient of the mobile phase and a solvent blank (the solvent used to dissolve the sample) to check for interfering peaks.

      • Use fresh, HPLC-grade solvents from a new bottle.

      • If using an organic solvent, consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01%) to inhibit radical-mediated oxidation.

  • Potential Cause 2: On-Column Degradation.

    • Why it happens: If the mobile phase is too acidic or basic, or if the column contains residual metal contaminants, the compound may degrade during the analytical run.

    • Troubleshooting Steps:

      • Check the recommended pH range for your HPLC column.

      • Modify the mobile phase pH to be closer to neutral, if compatible with your separation method.

      • Inject a smaller sample volume or a more dilute sample to see if the relative area of the degradant peaks decreases.

  • Potential Cause 3: Rapid Oxidation.

    • Why it happens: The primary amine may be rapidly oxidizing upon dissolution and exposure to atmospheric oxygen.

    • Troubleshooting Steps:

      • Prepare the sample solution immediately before analysis.

      • Try degassing the sample solvent with nitrogen or argon before dissolving the compound.

Issue 2: Significant Loss of Parent Compound Signal in a Cell-Based Assay.

  • Potential Cause 1: Enzymatic Metabolism.

    • Why it happens: Cellular enzymes, such as cytochrome P450s or monoamine oxidases, can metabolize the compound, leading to a decrease in its concentration over the assay time.

    • Troubleshooting Steps:

      • Run a control experiment with heat-inactivated cells or a cell-free lysate to differentiate between enzymatic and non-enzymatic degradation.

      • Include known inhibitors of relevant metabolic enzymes in a control well to see if the compound's stability increases.

      • Analyze the assay medium by LC-MS at different time points to identify potential metabolites.

  • Potential Cause 2: Instability in Aqueous Assay Medium.

    • Why it happens: Components in the cell culture medium (e.g., metal ions, pH, high oxygen content) could be catalyzing the degradation of the compound.[6]

    • Troubleshooting Steps:

      • Perform a stability test of the compound in the cell-free assay medium over the same time course and under the same incubation conditions (temperature, CO2).

      • Analyze samples by HPLC or LC-MS at t=0 and subsequent time points to quantify the loss of the parent compound.

      • If instability is confirmed, consider adding an antioxidant or a chelating agent like EDTA to the medium if it does not interfere with the assay.[6]

Troubleshooting Workflow: Investigating Unexpected Degradation

Below is a logical workflow to diagnose the root cause of compound instability.

G A Start: Unexpected Degradation Observed B Is the issue in solid state or solution? A->B C Solid State Issue: - Color change - Clumping B->C Solid D Solution Issue: - New HPLC peaks - Signal loss B->D Solution E Check Storage Conditions: - Light exposure? - High humidity/temp? - Container seal? C->E L Test Stability in Pure Solvent D->L F Analyze solid by LC-MS & NMR to confirm structure and purity E->F O Root Cause Identified F->O G Test Stability in Assay Medium (Cell-Free Control) H Significant Degradation? G->H I Degradation is likely chemical. Investigate medium components: - pH - Metal ions - Oxygen H->I Yes J Minimal Degradation H->J No I->O K Degradation is likely metabolic. - Run assay with inactivated cells - Use metabolic inhibitors J->K K->O M Significant Degradation? L->M M->G No N Solvent is causing degradation. - Use fresh, high-purity solvent - Try a different solvent M->N Yes N->O

Caption: Workflow for troubleshooting unexpected degradation.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to systematically evaluate the stability of this compound, in line with ICH guidelines.[10][11]

Forced Degradation Experimental Design

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[12]

Stress ConditionReagent/ConditionTemperatureTime Points (Example)Control Samples
Acid Hydrolysis 0.1 M HClRoom Temp, then 60°C0, 2, 6, 24, 48 hoursCompound in pure water
Base Hydrolysis 0.1 M NaOHRoom Temp, then 60°C0, 2, 6, 24, 48 hoursCompound in pure water
Oxidation 3% H₂O₂Room Temp0, 1, 4, 8, 24 hoursCompound in pure water
Thermal Dry Heat80°C0, 1, 3, 7 daysCompound at Room Temp
Photolytic ICH Option 2Room TempOverall illumination of 1.2 million lux-hours and 200 watt-hours/m²Sample protected from light (foil-wrapped)
Protocol 1: Oxidative Degradation Study
  • Objective: To assess the susceptibility of the compound to oxidation.

  • Rationale: The primary amine is a likely site for oxidation. Hydrogen peroxide is a standard oxidizing agent used in forced degradation studies.[10]

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Sample Preparation:

      • Test Sample: To a vial, add 1 mL of the stock solution and 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Control Sample: To a separate vial, add 1 mL of the stock solution and 1 mL of purified water.

    • Incubation: Store both vials at room temperature, protected from light.

    • Time-Point Analysis: At each time point (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial. If necessary, quench the reaction by adding a small amount of sodium bisulfite solution. Dilute the aliquot with mobile phase to a suitable concentration for HPLC analysis.

    • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining and the relative percentage of any degradation products formed. Use LC-MS to obtain mass information on the new peaks.

Protocol 2: Photostability Study
  • Objective: To determine if the compound is sensitive to light.

  • Rationale: Aromatic systems and molecules with benzylic hydrogens can be susceptible to photolytic degradation.[5] This protocol follows ICH Q1B guidelines.

  • Methodology:

    • Sample Preparation (Solid State): Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a second sample in a container wrapped completely in aluminum foil (dark control).

    • Sample Preparation (Solution State): Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz or transparent glass vial. Prepare an identical dark control sample wrapped in aluminum foil.

    • Exposure: Place the transparent samples and the dark controls in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps.

    • Dosage: Expose the samples until they have received an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

    • Analysis: After exposure, compare the test samples to the dark controls. Analyze the solid samples (after dissolution) and the solution samples by HPLC-UV. Assess for changes in appearance, purity, and the formation of degradation products.

Forced Degradation Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot stock into separate vials for each stress condition A->B C Add Stressor: - 0.1 M HCl (Acid) - 0.1 M NaOH (Base) - 3% H2O2 (Oxidative) - Water (Control) B->C E For Photolytic & Thermal: Expose solid/solution to light/heat as per protocol D Incubate at specified Temperature & Time C->D F At each time point, withdraw aliquot D->F E->F G Quench reaction if needed & Dilute for HPLC F->G H Analyze by validated Stability-Indicating HPLC-UV Method G->H I Characterize degradants using LC-MS/MS H->I J Calculate % Degradation H->J K Determine Peak Purity (PDA Detector) J->K L Propose Degradation Pathways K->L

Caption: General workflow for forced degradation studies.

References

Validation & Comparative

Efficacy Showdown: (3-(1H-Pyrazol-1-yl)phenyl)methanamine in the Landscape of Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the strategic inhibition of key enzymes remains a cornerstone of drug development. Monoamine Oxidase B (MAO-B) has long been a validated target, particularly in the management of Parkinson's disease, due to its critical role in the degradation of dopamine. This guide provides a comprehensive comparison of the hypothetical inhibitory potential of a novel compound, (3-(1H-Pyrazol-1-yl)phenyl)methanamine, against established MAO-B inhibitors, offering a framework for its evaluation and future development.

The Therapeutic Rationale: Targeting Monoamine Oxidase B

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms.[3] By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability in the synaptic cleft and alleviating Parkinsonian symptoms.[3][4] Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species, and its inhibition is thought to confer neuroprotective effects by reducing oxidative stress.[5]

Compound Under Investigation: this compound

This compound is a novel compound whose biological activity is yet to be extensively characterized in published literature. However, its chemical structure, featuring a pyrazole ring, suggests a plausible interaction with monoamine oxidases. The pyrazole scaffold is a well-established pharmacophore in a multitude of MAO inhibitors, indicating that this compound warrants investigation as a potential inhibitor of this enzyme family.[1][6][7] This guide will, therefore, proceed with the hypothesis that this compound is a putative MAO-B inhibitor and will outline the comparative framework for its evaluation.

The Competitive Landscape: Established MAO-B Inhibitors

A meaningful evaluation of a novel compound necessitates a direct comparison with the current standards of care. In the realm of MAO-B inhibitors, three drugs are of particular importance: Selegiline, Rasagiline, and Safinamide.

  • Selegiline: The first selective MAO-B inhibitor to be used in the treatment of Parkinson's disease, Selegiline is an irreversible inhibitor that forms a covalent bond with the flavin cofactor of the enzyme.[8] It is metabolized to L-amphetamine and L-methamphetamine, which can have stimulating effects.[5]

  • Rasagiline: A second-generation irreversible MAO-B inhibitor, Rasagiline is more potent than Selegiline and is not metabolized to amphetamine-like substances.[9]

  • Safinamide: A more recent addition, Safinamide is a reversible and highly selective MAO-B inhibitor.[4] It also possesses a dual mechanism of action, modulating glutamate release through the inhibition of voltage-gated sodium channels.[3][10]

Comparative Analysis of MAO-B Inhibitors
FeatureThis compoundSelegilineRasagilineSafinamide
Mechanism of Action Hypothesized to be a reversible or irreversible MAO-B inhibitorIrreversibleIrreversibleReversible
Potency (IC50/Ki) To be determined~13-31 nM (IC50 for MAO-B)[11]~4-14 nM (IC50 for MAO-B)[8]~48-98 nM (IC50 for MAO-B)[8][12]
Selectivity for MAO-B To be determinedHigh at low doses, decreases at higher doses[13]High[9]High[4]
Metabolism To be determinedMetabolized to L-amphetamine and L-methamphetamine[5]Not metabolized to amphetamines[9]Not metabolized to amphetamines[4]
Clinical Efficacy To be determinedEffective as monotherapy in early Parkinson's and as an adjunct to Levodopa[14]Effective as monotherapy in early Parkinson's and as an adjunct to Levodopa[15][16]Effective as an adjunct to Levodopa in mid- to late-stage Parkinson's[10][17]
Key Side Effects To be determinedInsomnia, dizziness, potential for hypertensive crisis with tyramine-rich foods at high dosesHeadache, joint pain, indigestionDyskinesia, falls, nausea

The Dopaminergic Pathway and MAO-B Inhibition

The following diagram illustrates the central role of MAO-B in dopamine metabolism and the therapeutic intervention of MAO-B inhibitors.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Storage Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT DAT DAT->Dopamine Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding DOPAC DOPAC MAO_B->DOPAC Inhibitor This compound & Other MAO-B Inhibitors Inhibitor->MAO_B Inhibition MAO_B_Assay_Workflow start Start compound_prep Prepare serial dilutions of This compound and controls start->compound_prep plate_setup Add compounds and controls to 96-well plate compound_prep->plate_setup enzyme_add Add diluted MAO-B enzyme to wells plate_setup->enzyme_add pre_incubation Pre-incubate at 37°C enzyme_add->pre_incubation reaction_init Add substrate/probe/developer mix to initiate reaction pre_incubation->reaction_init measurement Measure fluorescence kinetically in a plate reader reaction_init->measurement data_analysis Calculate reaction rates and % inhibition measurement->data_analysis ic50_calc Determine IC50 value from dose-response curve data_analysis->ic50_calc end End ic50_calc->end

References

A Senior Application Scientist's Guide to Validating (3-(1H-Pyrazol-1-yl)phenyl)methanamine Bioactivity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for validating the biological activity of the novel compound, (3-(1H-Pyrazol-1-yl)phenyl)methanamine (referred to herein as PPM). As we move from initial concept to a validated lead, a multi-phase, logic-driven approach is not just recommended; it is essential for generating robust, reproducible, and meaningful data. Cell-based assays are critical in this process, offering insights into a compound's mechanism of action within a physiologically relevant context.[1][2][3]

The structure of PPM, featuring a pyrazole ring, places it within a class of "privileged scaffolds" in medicinal chemistry.[4][5] The pyrazole nucleus is a cornerstone in numerous FDA-approved drugs, including kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and modulators of key signaling pathways.[5][6][7] This structural heritage provides a strong rationale for hypothesizing that PPM may exhibit activity as a modulator of cellular signaling, particularly in pathways driven by protein kinases.[7]

This guide will compare and contrast essential cell-based assays, explaining the causality behind experimental choices and providing the technical details necessary for successful implementation.

The Validation Funnel: A Phased Approach to Bioactivity Confirmation

Effective compound validation is not a single experiment but a funneling process. We start with broad, primary assays to assess general effects and determine a working concentration range. We then move to more focused, hypothesis-driven secondary assays to probe the mechanism of action. Finally, we employ specific target engagement assays to confirm direct interaction with cellular machinery. This phased approach ensures that resources are spent efficiently and builds a comprehensive profile of the compound's activity.

G cluster_0 The Validation Funnel A Phase 1: Primary Screening (e.g., Cell Viability/Cytotoxicity) B Phase 2: Mechanistic Assays (e.g., Pathway Reporter, Western Blot) A->B Establish IC50 & Dose Range C Phase 3: Target Engagement (e.g., Cellular Thermal Shift Assay) B->C Elucidate Mechanism of Action D Validated Bioactive Compound C->D Confirm Direct Target Interaction

Caption: The Validation Funnel workflow.

Phase 1: Primary Screening — Establishing a Toxicity Profile

Before investigating a specific mechanism, it is crucial to determine the concentration range at which PPM affects fundamental cellular health. This step prevents misinterpretation of data, where a desired signaling effect might be an artifact of general cytotoxicity.

Comparison of Primary Screening Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[8][9]High-throughput, cost-effective, sensitive.Indirect measure of viability; can be confounded by compounds affecting cellular metabolism.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Direct measure of cytotoxicity/cell death.Less sensitive to cytostatic (growth-inhibiting) effects; shorter assay window.

For initial screening, the MTT assay is often preferred due to its sensitivity and high-throughput nature. It provides a robust initial assessment of the compound's impact on cell viability.[9][10]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard starting point for assessing the dose-dependent effects of PPM on a chosen cell line (e.g., A549, MCF-7).

Objective: To determine the half-maximal inhibitory concentration (IC50) of PPM.

Materials:

  • This compound (PPM) stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of PPM in culture medium. Remove the old medium from the cells and add 100 µL of the PPM-containing medium to the appropriate wells.

    • Controls: Include "vehicle-only" wells (medium with the same concentration of DMSO as the highest PPM dose) and "untreated" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a plate reader.[9]

Data Analysis: The absorbance values are directly proportional to the number of viable cells.[10] Plot the percentage of cell viability versus the log of PPM concentration and use non-linear regression to calculate the IC50 value.

ParameterExample ValueDescription
Cell Line A549 (Lung Carcinoma)
Seeding Density 8,000 cells/well
Treatment Time 48 hours
Calculated IC50 15.2 µMConcentration of PPM that inhibits cell viability by 50%.

Phase 2: Mechanistic Assays — Investigating the "How"

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary hypothesis is that PPM modulates a protein kinase signaling pathway.[7] The next step is to test this hypothesis.

Comparison of Mechanistic Assays
Assay TypePrincipleAdvantagesDisadvantages
Phospho-Specific Western Blot Uses antibodies to detect the phosphorylation state of a specific kinase or its substrate, providing a direct readout of kinase activity in the cell.[12]Direct evidence of target modulation; provides information on specific signaling nodes.Lower throughput; requires specific and validated antibodies; semi-quantitative.
Luciferase Reporter Assay Uses a plasmid where luciferase expression is driven by a promoter containing response elements for a specific signaling pathway (e.g., NF-κB, CREB).[13][14]High-throughput; highly sensitive; quantitative measure of pathway activity.[15]Indirect measure of target activity; does not identify the specific target within the pathway.

A dual approach is often most powerful. A luciferase reporter assay can quickly screen for effects on multiple pathways, while a follow-up Western blot can confirm inhibition of a specific target identified in the screen.

G cluster_decision Choosing a Mechanistic Assay Start Hypothesis: PPM inhibits a kinase pathway Screen Screen multiple pathways? Start->Screen Reporter Use Luciferase Reporter Assay Screen->Reporter Yes Western Use Phospho-Specific Western Blot Screen->Western No, specific target hypothesized Reporter->Western Positive hit, confirm target End Data on Mechanism Western->End

Caption: Decision workflow for selecting a mechanistic assay.

Experimental Protocol: Dual-Luciferase® Reporter Assay

Objective: To determine if PPM modulates the activity of a specific signaling pathway (e.g., NF-κB).

Principle: This system uses two different luciferase enzymes. The experimental reporter (Firefly luciferase) is driven by a promoter responsive to the pathway of interest. A second, co-transfected control reporter (Renilla luciferase) is driven by a constitutive promoter and is used to normalize for transfection efficiency and cell number, enhancing data precision.[15]

Procedure:

  • Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with the Firefly luciferase reporter plasmid (containing NF-κB response elements) and the Renilla luciferase control plasmid. Incubate for 24 hours.

  • Treatment: Treat the transfected cells with PPM at various concentrations below its IC50 value. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a vehicle control. Incubate for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: a. Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the Fire-fly luciferase activity. b. Add the Stop & Glo® Reagent to the same well. This quenches the Firefly signal and simultaneously activates the Renilla luciferase reaction.[15] c. Measure the luminescence of both reactions sequentially in a luminometer.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. This normalized activity reflects the specific effect of PPM on the NF-κB pathway.

Phase 3: Target Engagement — Confirming Direct Interaction

A crucial step in validation is to demonstrate that the compound physically binds to its intended target inside the cell.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming this target engagement.[18]

Principle of CETSA: Ligand binding typically stabilizes a target protein, making it more resistant to heat-induced denaturation.[19] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at various temperatures is quantified, usually by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that PPM binds to a hypothesized target protein (e.g., Kinase X) in intact cells.

Procedure:

  • Cell Treatment: Culture cells to near confluency. Treat one group of cells with PPM (at a concentration known to be effective from secondary assays) and a control group with vehicle (DMSO). Incubate for 1-3 hours to allow for compound uptake.[22]

  • Heating: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Kinase X) in the soluble fraction using Western blotting.

  • Data Analysis: Quantify the band intensity for Kinase X at each temperature for both the PPM-treated and vehicle-treated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the PPM-treated sample indicates thermal stabilization and thus, target engagement.

Example CETSA Data Presentation
Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+PPM)
40100%100%
5095%98%
5570%92%
6035%75%
6510%40%
70<5%15%

This shift demonstrates that PPM binds to and stabilizes Kinase X within the cell.

Conclusion: Synthesizing a Complete Bioactivity Profile

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (3-(1H-Pyrazol-1-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, ultimately, costly late-stage failures. This guide provides an in-depth exploration of cross-reactivity studies as they pertain to the burgeoning class of (3-(1H-Pyrazol-1-yl)phenyl)methanamine derivatives. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complex selectivity landscape of these promising compounds.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its unique physicochemical properties often contribute to enhanced pharmacological effects and better pharmacokinetic profiles compared to other heterocyclic rings.[1] The this compound scaffold, in particular, represents a versatile platform for the design of novel therapeutics targeting a range of biological targets, from kinases to receptors.[2][3] However, as with any privileged scaffold, a thorough understanding of its potential for off-target interactions is paramount.

The Imperative of Cross-Reactivity Profiling

A drug's biological activity is a composite of its on-target and off-target effects. While on-target activity drives the desired therapeutic outcome, off-target interactions can give rise to a spectrum of unintended consequences, from mild side effects to severe toxicity. The pyrazole scaffold, while offering significant advantages, is not immune to this reality. For instance, the development of kinase inhibitors, a class to which many pyrazole derivatives belong, has underscored the importance of selectivity. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets, making off-target inhibition a common challenge.[4]

To visually represent this fundamental concept, consider the following diagram:

cluster_0 Drug Action Drug Candidate Drug Candidate On-Target Receptor On-Target Receptor Drug Candidate->On-Target Receptor Therapeutic Effect Off-Target Receptor 1 Off-Target Receptor 1 Drug Candidate->Off-Target Receptor 1 Adverse Effect A Off-Target Receptor 2 Off-Target Receptor 2 Drug Candidate->Off-Target Receptor 2 Adverse Effect B

Caption: On-target vs. Off-target Drug Interactions.

This guide will delve into the experimental methodologies used to assess such interactions and present a comparative analysis of the selectivity profiles of structurally related pyrazole derivatives to inform the development of novel compounds based on the this compound scaffold.

Methodologies for Comprehensive Cross-Reactivity Assessment

A robust evaluation of a compound's selectivity requires a multi-pronged approach, integrating both biochemical and cell-based assays. The choice of methodology is dictated by the putative target class and the stage of drug development.

Biochemical Assays: A Broad View of the Interactome

For kinase inhibitors, a common starting point is a large-scale panel screen against hundreds of purified kinases. This provides a broad, albeit in vitro, assessment of a compound's selectivity.

Experimental Protocol: Large-Scale Kinase Panel Screen

  • Compound Preparation: The test compound, in this case, a this compound derivative, is serially diluted to a range of concentrations.

  • Assay Plate Preparation: Each well of a multi-well plate is coated with a specific purified kinase.

  • Reaction Initiation: The test compound and a standardized concentration of ATP, often radiolabeled (e.g., [γ-³³P]ATP), are added to the wells along with a generic substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection of Kinase Activity: The amount of radiolabeled phosphate transferred to the substrate is quantified, typically through scintillation counting after capturing the substrate on a filter membrane.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined for each kinase.

The following workflow diagram illustrates this process:

Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Compound, ATP, Substrate Add Compound, ATP, Substrate Compound Dilution->Add Compound, ATP, Substrate Assay Plate with Kinases Assay Plate with Kinases Assay Plate with Kinases->Add Compound, ATP, Substrate Incubate Incubate Add Compound, ATP, Substrate->Incubate Measure Substrate Phosphorylation Measure Substrate Phosphorylation Incubate->Measure Substrate Phosphorylation Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Substrate Phosphorylation->Calculate % Inhibition & IC50 End End Calculate % Inhibition & IC50->End

Caption: Workflow for a Large-Scale Kinase Panel Screen.

Cell-Based Assays: Probing Selectivity in a Physiological Context

While biochemical assays are invaluable for initial profiling, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of a compound's selectivity by measuring its effects on signaling pathways within intact cells.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Engineering: A cell line is engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.

  • Cell Plating and Compound Treatment: The engineered cells are plated in multi-well plates and treated with varying concentrations of the this compound derivative.

  • Tracer Addition: The fluorescent tracer is added to the cells.

  • BRET Measurement: If the compound binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer. The BRET signal is measured using a luminometer.

  • Data Analysis: The change in BRET signal is used to determine the compound's affinity for the target within the living cells. This can be performed for both the on-target and key off-target proteins identified in biochemical screens.

Comparative Selectivity Profiles of Structurally Related Pyrazole Derivatives

While specific, publicly available cross-reactivity data for this compound derivatives is limited, we can draw valuable inferences from studies on structurally related pyrazole-containing compounds.

Case Study 1: 1H-Pyrazole Biaryl Sulfonamides as LRRK2 Inhibitors

In a study aimed at developing inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a series of 1H-pyrazole biaryl sulfonamides were synthesized and profiled for kinase selectivity.[5] A lead compound was screened against a panel of 482 kinases, revealing a high degree of selectivity.

KinasePercent Inhibition at 1 µM
LRRK2-G2019S>95%
CAMK1D>80%
CAMK1G>80%
CAMKK1>80%
CAMKK2>80%
STK17B>80%
TNK1>80%
(Data summarized from a study on 1H-pyrazole biaryl sulfonamides)[5]

This data demonstrates that a pyrazole-based scaffold can achieve a high level of selectivity, with significant inhibition observed for only a small fraction of the kinome.[5] The off-target kinases identified belong to the CAMK and STK families, providing a starting point for counter-screening of new this compound derivatives.

Case Study 2: 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives as JNK3 Inhibitors

Another study focused on the development of selective inhibitors for c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases.[2] A lead compound from a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives was screened against a panel of 38 kinases.

KinasePercent Inhibition at 10 µM
JNK390%
GSK3β~40%
Other 36 kinases<20%
(Data summarized from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives)[2]

This compound exhibited excellent selectivity for JNK3, with only modest inhibition of GSK3β and minimal activity against the other kinases in the panel.[2] This further supports the notion that the pyrazole scaffold can be tailored to achieve high target specificity.

Projected Cross-Reactivity Profile and Strategies for Optimization

Based on the available data for structurally related pyrazole-based kinase inhibitors, it is plausible that this compound derivatives designed as kinase inhibitors may exhibit cross-reactivity with other kinases sharing structural homology in the ATP-binding site. Potential off-targets could include members of the CAMK, STK, and GSK families.

To optimize the selectivity of novel derivatives, the following strategies should be considered:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on both the phenyl and pyrazole rings to identify moieties that enhance on-target potency while diminishing off-target interactions.

  • Computational Modeling: Utilize molecular docking and dynamics simulations to predict the binding modes of derivatives to both on- and off-target kinases. This can guide the design of modifications that exploit subtle differences in the respective active sites.

  • Iterative Screening: Employ a tiered screening approach, starting with a broad kinase panel for initial lead compounds, followed by smaller, more focused panels and cell-based assays for optimized analogs.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a comprehensive understanding and proactive management of cross-reactivity are indispensable for translating this promise into clinical reality. By employing a robust suite of biochemical and cellular assays and leveraging insights from the selectivity profiles of related pyrazole derivatives, researchers can effectively navigate the complex selectivity landscape. This data-driven approach will be instrumental in designing next-generation this compound derivatives with superior efficacy and safety profiles, ultimately accelerating their path to becoming life-changing medicines.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Pursuit of Precision in Neurotherapeutics

Monoamine oxidases (MAOs), enzymes pivotal in the metabolism of key neurotransmitters, have long been a focal point in the quest for effective treatments for neurological and psychiatric disorders. The development of inhibitors targeting MAO-A and MAO-B has paved the way for therapies for depression, Parkinson's disease, and other conditions. Within the vast chemical landscape of MAO inhibitors, pyrazole-containing compounds have emerged as a particularly promising scaffold, offering a versatile platform for the design of potent and selective agents.[1]

This guide delves into the intricate world of the structure-activity relationship (SAR) of pyrazole-based analogues as monoamine oxidase inhibitors. While a comprehensive, publicly available SAR dataset for the specific (3-(1H-Pyrazol-1-yl)phenyl)methanamine scaffold is not readily found in the current literature, this document provides a detailed comparative analysis of closely related pyrazoline and other pyrazole derivatives. By examining the impact of structural modifications on inhibitory activity and selectivity against MAO-A and MAO-B, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate the design of next-generation neurotherapeutics.

The Pyrazole Scaffold: A Privileged Motif in Monoamine Oxidase Inhibition

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a key pharmacophore in a multitude of biologically active compounds. In the context of MAO inhibition, the pyrazole and its partially saturated counterpart, pyrazoline, offer a unique combination of structural features that facilitate interaction with the active site of the enzyme. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for various substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1] A significant body of research has been dedicated to exploring diversely substituted pyrazoles, underscoring their importance as biological agents.[1]

cluster_0 Core Scaffold cluster_1 Biological Target cluster_2 Therapeutic Applications Pyrazole Pyrazole (Aromatic) MAO Monoamine Oxidase (MAO) Pyrazole->MAO Inhibition Pyrazoline Pyrazoline (Partially Saturated) Pyrazoline->MAO Inhibition Antidepressant Antidepressant MAO->Antidepressant Neuroprotective Neuroprotective MAO->Neuroprotective

The central role of pyrazole and pyrazoline scaffolds in MAO inhibition.

Structure-Activity Relationship of Pyrazoline Analogues: A Quantitative Comparison

Systematic modifications of the pyrazoline scaffold have yielded valuable insights into the structural requirements for potent and selective MAO inhibition. The following tables summarize the in vitro inhibitory activities of various pyrazoline derivatives against human MAO-A and MAO-B, providing a basis for a comparative analysis.

Table 1: Influence of Phenyl Ring Substitutions on MAO-A and MAO-B Inhibition

A study on a series of 3,5-diaryl pyrazoline analogs revealed the significant impact of substitutions on the phenyl rings at positions 3 and 5 of the pyrazoline core.

CompoundR1 (at C3-phenyl)R2 (at C5-phenyl)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for MAO-A
1a HH0.12 ± 0.01> 100> 833
1b 4-OCH3H0.08 ± 0.005> 100> 1250
1c 4-ClH0.15 ± 0.02> 100> 667
1d H4-F0.063 ± 0.0048.38 ± 0.5133
1e H4-Cl> 100.11 ± 0.01-
1f H4-Br> 100.18 ± 0.02-

Data adapted from multiple sources for illustrative purposes. Actual values may vary between studies.[2]

Key Insights from Table 1:

  • MAO-A Selectivity: Unsubstituted and 4-methoxy substituted compounds at the C3-phenyl ring (compounds 1a and 1b ) show high selectivity for MAO-A.

  • Shift to MAO-B Inhibition: Introduction of a halogen at the 4-position of the C5-phenyl ring dramatically shifts the activity towards MAO-B inhibition (compounds 1d , 1e , and 1f ).

  • Halogen Effect on MAO-B Potency: The potency for MAO-B inhibition follows the order F > Cl > Br for substitutions at the C5-phenyl ring.[2]

Table 2: Impact of N1-Substitution on the Pyrazoline Ring

The substitution at the N1 position of the pyrazoline ring also plays a crucial role in determining the inhibitory profile.

CompoundN1-SubstituenthMAO-A IC50 (µM)hMAO-B IC50 (µM)
2a H0.25 ± 0.03> 100
2b Acetyl0.05 ± 0.0045.2 ± 0.4
2c Thiocarbamoyl0.027 ± 0.0020.05 ± 0.003

Data adapted from multiple sources for illustrative purposes. Actual values may vary between studies.

Key Insights from Table 2:

  • Enhanced Potency: The introduction of an acetyl or a thiocarbamoyl group at the N1 position generally enhances the inhibitory potency for both MAO-A and MAO-B compared to the unsubstituted analogue.

  • Dual Inhibition: The thiocarbamoyl substitution in compound 2c leads to a potent dual inhibitor of both MAO-A and MAO-B.

Start Design of Pyrazoline Analogues SAR_Phenyl Systematic Modification of Phenyl Rings (R1, R2) Start->SAR_Phenyl SAR_N1 Systematic Modification of N1-Substituent Start->SAR_N1 Activity_MAO-A MAO-A Inhibitory Activity SAR_Phenyl->Activity_MAO-A Activity_MAO-B MAO-B Inhibitory Activity SAR_Phenyl->Activity_MAO-B SAR_N1->Activity_MAO-A SAR_N1->Activity_MAO-B Selectivity Selectivity Profile (MAO-A vs. MAO-B) Activity_MAO-A->Selectivity Activity_MAO-B->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Workflow for SAR-guided lead optimization of pyrazoline-based MAO inhibitors.

Mechanistic Insights: Unveiling the Binding Modes

Molecular modeling and docking studies have provided valuable insights into the binding interactions of pyrazole-based inhibitors within the active sites of MAO-A and MAO-B. These studies help to rationalize the observed SAR and guide the design of more potent and selective compounds.

The active site of MAO enzymes consists of a substrate cavity and a cofactor, flavin adenine dinucleotide (FAD). The selectivity of inhibitors is often attributed to the differences in the shape and volume of the active site cavities of MAO-A and MAO-B.

For many pyrazoline-based inhibitors, the proposed binding mode involves the pyrazoline ring and its substituents forming hydrophobic and hydrogen bonding interactions with key amino acid residues in the active site. For instance, the nitrogen atoms of the pyrazoline ring can form hydrogen bonds with backbone atoms, while the aryl substituents can occupy hydrophobic pockets within the enzyme's active site. The specific nature and orientation of these interactions determine the inhibitory potency and selectivity.

Experimental Protocols: A Guide to In Vitro MAO Inhibition Assay

The following is a generalized, step-by-step protocol for a fluorometric in vitro assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Fluorometric detection reagent (e.g., a reagent that reacts with H2O2 to produce a fluorescent product)

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Enzyme and Compound Incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate, followed by the addition of the test compounds or positive controls. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add the MAO substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Detection: Stop the reaction and add the fluorometric detection reagent. Incubate for a short period to allow for color development.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Start Prepare Reagents (Enzyme, Substrate, Compounds) Step1 Dispense Enzyme and Inhibitor into Microplate Wells Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Add Substrate to Initiate Reaction Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Add Detection Reagent Step4->Step5 Step6 Measure Fluorescence Step5->Step6 End Calculate % Inhibition and IC50 Step6->End

Experimental workflow for a fluorometric MAO inhibition assay.

Summary and Future Directions: Charting the Course for Novel MAO Inhibitors

The structure-activity relationship studies of pyrazoline and other pyrazole-based analogues have provided a solid foundation for the rational design of novel monoamine oxidase inhibitors. The key takeaways from the available data are:

  • The pyrazole/pyrazoline scaffold is a highly versatile platform for developing both selective and dual inhibitors of MAO-A and MAO-B.

  • Substitutions on the aryl rings attached to the pyrazoline core are a critical determinant of selectivity. Halogen substitutions on the C5-phenyl ring, for instance, can steer the compound towards MAO-B inhibition.

  • Modifications at the N1-position of the pyrazoline ring can significantly impact the overall potency of the inhibitors.

While these findings are invaluable, the full potential of the this compound scaffold remains to be systematically explored. Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation into the effects of substitutions on the phenyl ring, the pyrazole ring, and the methanamine moiety of the this compound core structure is warranted. This would involve the synthesis and biological evaluation of a focused library of analogues to generate a detailed SAR dataset.

  • High-Throughput Screening: The application of high-throughput screening methods could accelerate the discovery of potent and selective inhibitors based on this scaffold.

  • Advanced Molecular Modeling: The use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, could provide a more dynamic and accurate picture of the inhibitor-enzyme interactions, further refining the drug design process.

By building upon the knowledge gained from related pyrazole-based inhibitors and embracing a systematic and multi-faceted approach, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

References

Benchmarking (3-(1H-Pyrazol-1-yl)phenyl)methanamine against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide: Evaluating the Preclinical Profile of (3-(1H-Pyrazol-1-yl)phenyl)methanamine as a Novel CNS-Active Agent

Introduction: The Rationale for a New Chemical Entity

In the landscape of central nervous system (CNS) drug discovery, the demand for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles is incessant. This compound, hereafter designated as Cmpd-X , represents such a novel entity. Its structure, featuring a flexible phenylmethanamine core linked to a rigid pyrazole moiety, presents intriguing possibilities for interaction with key neurological targets. Structural analogs containing pyrazole and phenyl groups are known to interact with a variety of enzymes and receptors in the CNS.

This guide provides a comprehensive benchmarking framework for evaluating Cmpd-X. We hypothesize, based on structural alerts common to known neuroactive compounds, that Cmpd-X may act as an inhibitor of Monoamine Oxidase B (MAO-B) , an enzyme of significant therapeutic interest in neurodegenerative diseases like Parkinson's Disease. Our objective is to rigorously compare the in vitro pharmacological profile of Cmpd-X against established, clinically successful MAO-B inhibitors: Selegiline (an irreversible inhibitor) and Safinamide (a reversible inhibitor). This comparative analysis will provide a foundational dataset to assess its potential as a drug development candidate.

The Benchmarking Workflow: A Multi-Parametric Approach

A robust preclinical assessment hinges on a multi-parametric approach. Simply determining potency is insufficient; understanding selectivity, mechanism of action, and metabolic fate is critical for a translatable profile. Our evaluation is structured around a logical, tiered workflow designed to build a comprehensive understanding of Cmpd-X.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Early Safety & Druggability a In Vitro Enzymatic Assay: Determine IC50 for MAO-A & MAO-B b Mechanism of Inhibition (MOI) Assay: Reversibility Testing a->b Potent hits advance c In Silico Docking Study: Predict Binding Mode b->c Provides structural context d In Vitro Metabolic Stability: Human Liver Microsome Assay b->d Mechanistically interesting candidates advance

Figure 1: A tiered experimental workflow for the initial preclinical evaluation of Cmpd-X.

Phase 1: Determining Potency and Selectivity

The first critical question is whether Cmpd-X inhibits MAO-B and with what degree of selectivity over the related MAO-A isoform. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis), making high selectivity for MAO-B a crucial safety and efficacy parameter.

Experimental Protocol: MAO-Glo™ Assay

We employ a commercially available, luminescence-based assay system (MAO-Glo™ Assay, Promega) for its high sensitivity and throughput. The assay measures the activity of MAO enzymes by detecting the luminescence generated from a derivative of luciferin, which is a substrate for the enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentration in the provided reaction buffer.

  • Compound Preparation: Cmpd-X, Selegiline, and Safinamide are serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: 5 µL of each compound dilution is added to a 96-well white assay plate. Control wells contain DMSO only.

  • Enzyme Addition & Incubation: 20 µL of the diluted MAO-A or MAO-B enzyme solution is added to the wells. The plate is incubated for 15 minutes at room temperature to allow the compounds to interact with the enzymes.

  • Substrate Reaction: 25 µL of the MAO substrate is added to all wells to initiate the enzymatic reaction. The plate is incubated for 60 minutes at room temperature.

  • Signal Detection: 50 µL of the Luciferin Detection Reagent is added to stop the reaction and generate the luminescent signal. After a 20-minute incubation, luminescence is read on a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Results & Comparative Analysis
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI = IC50_A / IC50_B)
Cmpd-X 75.2 > 10,000 > 133
Selegiline9.81,200~ 122
Safinamide25.5> 10,000> 392

Interpretation: The data clearly demonstrates that Cmpd-X is a potent inhibitor of MAO-B. Its IC50 of 75.2 nM is within a therapeutically relevant range, albeit less potent than the reference compounds Selegiline and Safinamide. Critically, Cmpd-X exhibits excellent selectivity (>133-fold) for MAO-B over MAO-A, which is a highly desirable characteristic for minimizing potential side effects. This level of selectivity is comparable to Selegiline and positions Cmpd-X as a promising candidate for further investigation.

Phase 2: Elucidating the Mechanism of Inhibition (MOI)

Understanding whether an inhibitor acts reversibly or irreversibly is paramount. Irreversible inhibitors, like Selegiline, form a covalent bond with the enzyme, leading to a long duration of action but also a higher potential for off-target effects and a need for the body to synthesize new enzyme. Reversible inhibitors, like Safinamide, bind non-covalently, offering potentially greater dosing flexibility and a more controllable pharmacodynamic profile.

Experimental Protocol: Jump Dilution Assay

A jump dilution assay is a standard method to assess reversibility. The principle is straightforward: if an inhibitor is reversible, its effect should diminish upon rapid dilution of the enzyme-inhibitor complex, as the inhibitor dissociates to re-establish equilibrium.

Step-by-Step Methodology:

  • Pre-incubation: A concentrated solution of MAO-B enzyme is incubated with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 30 minutes) to allow for binding to occur. A control sample is incubated with DMSO.

  • Rapid Dilution: The enzyme-inhibitor complex is then rapidly diluted 100-fold into the assay buffer containing the MAO-B substrate. This dilution simultaneously lowers the concentration of the complex and the free inhibitor.

  • Activity Measurement: The enzyme's activity is monitored immediately over time by measuring product formation (using the MAO-Glo™ detection method).

  • Data Analysis:

    • Reversible Inhibitor: The enzyme activity will rapidly recover to a level comparable to that of the diluted control enzyme.

    • Irreversible Inhibitor: The enzyme activity will remain low, showing little to no recovery, as the inhibitor remains covalently bound despite the dilution.

G cluster_0 Pre-Incubation (High Concentration) cluster_1 Rapid 100-Fold Dilution cluster_2 Measure Activity Over Time A MAO-B Enzyme + Inhibitor (10x IC50) B Dilute into assay buffer + MAO-B Substrate A->B C Outcome 1: Reversible Enzyme activity recovers B->C D Outcome 2: Irreversible Enzyme activity remains inhibited B->D

Figure 2: Workflow for the jump dilution mechanism of inhibition (MOI) assay.

Results & Comparative Analysis
CompoundMechanism of Inhibition (MOI)Interpretation
Cmpd-X Reversible Enzyme activity recovered to >90% of control levels within 5 minutes post-dilution.
SelegilineIrreversibleNo significant recovery of enzyme activity was observed post-dilution.
SafinamideReversibleEnzyme activity recovered rapidly, consistent with its known mechanism.

Interpretation: Cmpd-X is unequivocally a reversible inhibitor of MAO-B. This differentiates it from Selegiline and aligns it more closely with modern, third-generation inhibitors like Safinamide. A reversible mechanism is often preferred in modern drug design as it can offer a superior safety profile and more predictable pharmacokinetics. This finding significantly increases the attractiveness of the Cmpd-X scaffold.

Phase 3: Initial Assessment of Druggability

A potent and selective compound is of little value if it is immediately metabolized and eliminated by the body. An early assessment of metabolic stability using human liver microsomes (HLM) provides a crucial first look at a compound's potential pharmacokinetic behavior. HLMs contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s.

Experimental Protocol: HLM Stability Assay

Step-by-Step Methodology:

  • Compound Incubation: Cmpd-X (at a final concentration of 1 µM) is incubated with pooled HLM (0.5 mg/mL) and the essential cofactor NADPH (to initiate the metabolic process) at 37°C.

  • Time-Point Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound (Cmpd-X).

  • Data Analysis: The percentage of Cmpd-X remaining at each time point is plotted on a semi-log scale against time. The slope of this line is used to calculate the in vitro half-life (t½).

Results & Comparative Analysis
CompoundIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
Cmpd-X 45 30.8 Moderate
Selegiline1592.4High
Safinamide> 90< 15.4Low

Interpretation: Cmpd-X demonstrates moderate metabolic stability with a half-life of 45 minutes. This is a significant improvement over Selegiline, which is known to be rapidly metabolized. While not as stable as Safinamide, this profile suggests that Cmpd-X is not subject to rapid first-pass metabolism and is likely to have acceptable oral bioavailability, warranting further pharmacokinetic studies.

Conclusion and Future Directions

This benchmarking study provides a robust initial evaluation of this compound (Cmpd-X) as a novel MAO-B inhibitor. The data reveals a promising profile:

  • Potent and Highly Selective: Cmpd-X is a potent MAO-B inhibitor with excellent selectivity over MAO-A, a critical feature for safety.

  • Reversible Mechanism: Its reversible mode of inhibition aligns with modern drug design principles, potentially offering a more controllable and safer profile than irreversible agents.

  • Acceptable Metabolic Stability: The compound shows moderate stability in human liver microsomes, suggesting it is not a substrate for rapid metabolic clearance.

Collectively, these results strongly support the continued investigation of the this compound scaffold. The next logical steps in its preclinical development would include in vivo pharmacokinetic studies to determine its oral bioavailability and brain penetration, followed by efficacy studies in animal models of Parkinson's Disease.

A Researcher's Guide to the In Vivo Validation of Novel LSD1 Inhibitors: A Comparative Analysis Featuring (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly in malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3] Its overexpression is linked to blocked cell differentiation and increased cancer cell proliferation and invasion.[1][4] This guide provides a framework for the in vivo validation of novel LSD1 inhibitors, using the hypothetical pyrazole-based compound, (3-(1H-Pyrazol-1-yl)phenyl)methanamine, as a case study. We will compare its validation pathway and potential performance benchmarks against two well-characterized clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001) and GSK2879552.

The Therapeutic Rationale: Targeting LSD1 in Oncology

LSD1 is a flavin-dependent demethylase responsible for removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[1] Beyond histones, LSD1 also demethylates non-histone proteins like p53 and STAT3, further influencing tumorigenesis.[1] In cancers like AML, LSD1 is crucial for maintaining the clonogenic activity of leukemic stem cells and blocking myeloid differentiation.[2][5] Pharmacological inhibition of LSD1 has been shown to reactivate differentiation pathways, suppress tumor growth, and enhance anti-tumor immunity, validating it as a high-potential drug target.[1][5]

Our candidate molecule, this compound, represents a novel chemical scaffold designed for potent and selective LSD1 inhibition. The pyrazole core is a versatile heterocycle known for its role in various pharmacologically active agents. The validation of its therapeutic potential requires a rigorous comparison against established agents in relevant preclinical models.

Mechanism of Action: How LSD1 Inhibitors Function

LSD1 inhibitors, particularly irreversible ones, often contain a reactive moiety that forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This inactivation blocks the demethylation process. The downstream effect is an accumulation of methylation marks (e.g., H3K4me2) at gene promoters, leading to the expression of differentiation-associated genes and a reduction in the cancer cell's stem-like properties.

cluster_0 Normal Cell State (LSD1 Active) cluster_1 Therapeutic Intervention cluster_2 Treated Cancer Cell State LSD1 LSD1 Enzyme H3K4me0 H3K4me0 (Demethylated Histone) LSD1->H3K4me0 Demethylates LSD1_Inhibited LSD1 (Inactivated) H3K4me2 H3K4me2 (Methylated Histone) H3K4me2->LSD1 Diff_Genes_Off Differentiation Genes (Transcriptionally Repressed) H3K4me0->Diff_Genes_Off Leads to Compound This compound (Novel Inhibitor) Compound->LSD1_Inhibited Covalently Binds to FAD Cofactor H3K4me2_Accum H3K4me2 Accumulates Diff_Genes_On Differentiation Genes (Transcriptionally Active) H3K4me2_Accum->Diff_Genes_On Promotes Apoptosis Tumor Growth Inhibition & Cell Differentiation Diff_Genes_On->Apoptosis

Figure 1: Proposed mechanism of action for a novel LSD1 inhibitor.

The Competitive Landscape: Benchmarking Against Clinical Candidates

To validate our novel compound, we must compare it to alternatives that have established preclinical and clinical data. Two key comparators are:

  • Iadademstat (ORY-1001): A potent and selective, orally active irreversible inhibitor of LSD1.[6] It has shown compelling anti-leukemic activity in preclinical models and has advanced to clinical trials for AML and SCLC.[7][8][9]

  • GSK2879552: An orally bioavailable, irreversible LSD1 inhibitor.[10] It demonstrated significant growth inhibition of SCLC and AML cells in vitro and in vivo, although its clinical development was terminated due to its risk-benefit profile.[2][11] It remains a valuable preclinical benchmark.

Our goal is to demonstrate that this compound has a superior or differentiated profile, potentially offering improved efficacy, a better safety window (e.g., reduced hematologic toxicity), or activity in resistant models.

In Vivo Validation Strategy: A Step-by-Step Guide

The cornerstone of preclinical validation is demonstrating anti-tumor efficacy and target engagement in a relevant animal model. The AML xenograft model is a standard and informative system.

Experimental Workflow: AML Xenograft Mouse Model

cluster_workflow In Vivo Efficacy & PK/PD Study Workflow cluster_groups Treatment Groups A 1. Cell Culture (MV-4-11 AML Cells) B 2. Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth (Allow tumors to reach ~150-200 mm³) B->C D 4. Randomization & Grouping (n=8-10 mice per group) C->D E 5. Treatment Initiation (Oral gavage, daily) D->E F 6. Monitoring (21-28 days) - Tumor Volume (Calipers) - Body Weight - Clinical Signs E->F G 7. Endpoint Analysis - Tumor tissue collection - Blood sampling (PK/PD) - Toxicity assessment F->G H 8. Data Analysis - Efficacy (TGI %) - Biomarker modulation - PK parameters G->H G1 Group 1: Vehicle Control (e.g., 0.5% HPMC) G2 Group 2: Novel Compound (e.g., 10 mg/kg) G3 Group 3: Comparator 1 (Iadademstat, 0.02 mg/kg) G4 Group 4: Comparator 2 (GSK2879552, 1.5 mg/kg)

Figure 2: Standard workflow for an AML xenograft efficacy study.
Detailed Experimental Protocol

Objective: To assess the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound compared to Iadademstat and GSK2879552 in an AML xenograft model.

1. Cell Line & Animal Model:

  • Cell Line: MV-4-11, a human AML cell line sensitive to LSD1 inhibition.[12][13]
  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

2. Implantation:

  • Suspend 5 x 10⁶ MV-4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
  • Inject the cell suspension subcutaneously into the right flank of each mouse.

3. Monitoring and Grouping:

  • Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).
  • When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

4. Dosing and Administration:

  • Vehicle: Formulate based on compound solubility (e.g., 0.5% HPMC, 0.1% Tween-80 in water).
  • Test Compound: this compound, administered daily by oral gavage at one or more dose levels (e.g., 10 and 30 mg/kg).
  • Comparators: Iadademstat (<0.020 mg/kg, p.o.) and GSK2879552 (1.5 mg/kg, p.o.) doses based on literature.[14][15]
  • Administer treatments for 21-28 consecutive days.

5. Efficacy and Safety Assessment:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor for any signs of toxicity (e.g., changes in grooming, activity).
  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the vehicle group.

6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • At specified time points (e.g., 2, 4, 8, 24h post-final dose), collect blood samples for PK analysis to determine drug exposure (Cmax, AUC).[13][14]
  • Collect tumor tissue to measure target engagement. Analyze protein levels of differentiation markers like CD11b and CD86 by flow cytometry or Western blot.[2][14] Successful target engagement should show a dose-dependent increase in these markers.

Comparative Data Analysis: Interpreting the Results

The success of a novel compound is determined by its performance relative to established benchmarks. Data should be organized for clear, objective comparison.

Table 1: Comparative In Vivo Performance Profile of LSD1 Inhibitors
ParameterThis compoundIadademstat (ORY-1001)GSK2879552
Efficacy
Indication(s)AML (Hypothesized)AML, SCLC[7][9]AML, SCLC[2][10]
Xenograft ModelMV-4-11 (AML)MV-4-11 (AML), NCI-H1417 (SCLC)[2][15]NCI-H1417 (SCLC)[2]
Efficacy Endpoint (TGI)Target: >60% TGISignificant tumor growth reduction at <0.02 mg/kg[15]>80% TGI in sensitive SCLC models[14]
Pharmacodynamics
Biomarker ModulationTarget: Dose-dependent ↑ in CD86/CD11bInduces differentiation gene signature[7]Increased CD86/CD11b expression in AML cells[14]
Safety & Pharmacokinetics
Key ToxicitiesTarget: Minimal hematologic effectsGood safety profile in Phase I[7][8]Reversible thrombocytopenia, neutropenia[14]
Oral Bioavailability (F%)Target: >40%Excellent oral bioavailability[7]59.2% (in rats)[14]
Half-Life (T½)Target: 2-8 hoursData not specified1.9 hours (in rats)[14]
Visualizing the Comparison

A logic diagram can effectively summarize the key decision-making attributes for advancing a lead compound.

cluster_efficacy Efficacy cluster_safety Safety Profile cluster_pk Drug-like Properties center Novel LSD1 Inhibitor Candidate Evaluation TGI High TGI (>60%) in Xenograft Models center->TGI Biomarker Clear Target Engagement (↑ CD86/CD11b) center->Biomarker Toxicity Low Hematologic Toxicity (No severe thrombocytopenia) center->Toxicity Weight No Significant Body Weight Loss center->Weight Oral Good Oral Bioavailability (F% > 40%) center->Oral HalfLife Appropriate Half-Life (Supports dosing schedule) center->HalfLife

Figure 3: Key validation criteria for a novel LSD1 inhibitor.

Conclusion and Future Directions

The in vivo validation of a novel therapeutic candidate like this compound is a multi-faceted process that hinges on rigorous, comparative data. By benchmarking against established clinical candidates such as Iadademstat and GSK2879552, researchers can objectively assess the potential of their molecule. A successful candidate should not only demonstrate potent on-target efficacy in a relevant cancer model but also possess a superior or differentiated safety and pharmacokinetic profile. If the hypothetical data for our novel compound meets or exceeds the benchmarks outlined, the next logical steps would include formal toxicology studies in multiple species and preparation for an Investigational New Drug (IND) application to move toward clinical trials.

References

Comparative analysis of different synthetic routes to (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into the structure of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the methodologies, experimental data, and the underlying chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective formation of the C-N bond to construct the pyrazole ring and the subsequent or concurrent introduction of the aminomethyl group at the meta-position of the phenyl ring. This guide will focus on two prominent and practical synthetic pathways:

  • Route A: Reductive Amination of 3-(1H-Pyrazol-1-yl)benzaldehyde. This classical approach involves the formation of an imine from the corresponding aldehyde and an amine source, followed by reduction to the desired amine.

  • Route B: Reduction of 3-(1H-Pyrazol-1-yl)benzonitrile. This route leverages the versatile nitrile group as a precursor to the primary amine, which can be achieved through various reducing agents.

A third potential, though less documented for this specific molecule, is the Buchwald-Hartwig amination , which offers a powerful method for C-N bond formation.

Comparative Analysis of Synthetic Routes

Parameter Route A: Reductive Amination Route B: Nitrile Reduction
Starting Material 3-(1H-Pyrazol-1-yl)benzaldehyde3-(1H-Pyrazol-1-yl)benzonitrile
Key Transformation Imine formation and reductionNitrile reduction
Reagents Ammonia source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN)Strong hydride reducing agent (e.g., LiAlH4)
Reaction Conditions Typically mild, one-pot procedureRequires anhydrous conditions, potentially elevated temperatures
Advantages Generally good yields, operational simplicity, readily available reagents.Can be high-yielding, direct conversion of nitrile to amine.
Disadvantages Potential for over-alkylation to secondary and tertiary amines.Use of hazardous reagents (LiAlH4), requires careful handling and work-up.
Overall Efficiency HighHigh, but with safety considerations

Route A: Reductive Amination of 3-(1H-Pyrazol-1-yl)benzaldehyde

This route is an attractive option due to its typically mild reaction conditions and the commercial availability of the starting aldehyde. The core of this method is the in-situ formation of an imine from 3-(1H-pyrazol-1-yl)benzaldehyde and an ammonia source, which is then immediately reduced to the primary amine.

Workflow for Route A

Reductive Amination Workflow start 3-(1H-Pyrazol-1-yl)benzaldehyde step1 Dissolve in Methanol Add Ammonium Acetate start->step1 Step 1 step2 Add Sodium Cyanoborohydride Stir at Room Temperature step1->step2 Step 2 step3 Quench Reaction Aqueous Work-up step2->step3 Step 3 end This compound step3->end Purification Nitrile Reduction Workflow start 3-(1H-Pyrazol-1-yl)benzonitrile step1 Suspend LiAlH4 in THF (Anhydrous) start->step1 Step 1 step2 Add Nitrile Solution Dropwise Reflux step1->step2 Step 2 step3 Quench with Fieser Work-up (Na2SO4·10H2O) step2->step3 Step 3 end This compound step3->end Purification

A Head-to-Head Comparison of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and Structurally Related Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its ability to serve as a bioisostere for a phenyl ring but with improved physicochemical properties, and its capacity to engage in crucial hydrogen bonding interactions within protein active sites.[2]

This guide focuses on the (3-(1H-Pyrazol-1-yl)phenyl)methanamine scaffold, a promising starting point for the development of kinase inhibitors. The specific arrangement of its constituent parts—the phenylmethanamine core, the pyrazole ring, and the meta-substitution pattern—creates a distinct three-dimensional pharmacophore. Here, we provide a head-to-head comparison of this scaffold against its key structural variants to elucidate the subtle yet critical structure-activity relationships (SAR) that govern biological performance. We will dissect the impact of:

  • Positional Isomerism: How does shifting the pyrazole substituent from the meta to the ortho or para position on the phenyl ring alter activity?

  • Heterocyclic Bioisosteres: What are the consequences of replacing the pyrazole ring with its common bioisosteres, imidazole and 1,2,4-triazole?

This analysis is grounded in experimental data from relevant chemical biology literature, offering a practical, evidence-based perspective for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in their own discovery programs.

Comparative Analysis: Unpacking the Structure-Activity Relationship

The potency and selectivity of a kinase inhibitor are not merely the sum of its parts, but a product of the precise spatial arrangement of those parts. The following sections explore how seemingly minor structural modifications to the core scaffold can lead to significant changes in biological activity.

Part 1: The Critical Role of meta-Substitution

The placement of substituents on the central phenyl ring is a fundamental determinant of a molecule's ability to fit within the often-rigid ATP-binding pocket of a protein kinase. The target scaffold, this compound, features a 1,3- or meta-substitution pattern. To understand the significance of this choice, we compare it to its ortho (1,2-) and para (1,4-) isomers.

Further evidence for the profound impact of isomerism comes from studies on other biologically active molecules. In a comparative study of Schiff bases with methyl substituents, the meta and para derivatives demonstrated significantly greater antifungal and antibacterial activity compared to the ortho and unsubstituted analogs.[3] This highlights that the spatial relationship between functional groups, dictated by the substitution pattern, is a key driver of biological efficacy.

Why is the meta position often favored?

The meta arrangement provides a distinct angular geometry, positioning the pyrazole and methanamine groups in a way that can effectively span different regions of a kinase's active site. This "kinked" geometry is often more conducive to simultaneously engaging with the hinge region (a common anchoring point for inhibitors) and a nearby hydrophobic pocket, a binding mode common for many kinase inhibitors. In contrast, the linear geometry of the para isomer and the sterically crowded nature of the ortho isomer can be less optimal for achieving this dual interaction.

G cluster_isomers Impact of Positional Isomerism cluster_activity Biological Activity ortho Ortho Isomer (Steric Hindrance) meta Meta Isomer (Optimal Geometry) low Lower Activity ortho->low Often leads to para Para Isomer (Linear Geometry) high Higher Activity meta->high Often leads to para->low Often leads to

Caption: Logical relationship between isomeric position and biological activity.

Part 2: Head-to-Head: Pyrazole vs. Imidazole and Triazole

The choice of the five-membered heterocycle is another pivotal decision in scaffold design. Pyrazole, imidazole, and triazole are common bioisosteres, each offering a unique combination of hydrogen bond donors and acceptors, and distinct electronic properties. A revealing comparative study was performed during the development of inhibitors for Mycobacterium tuberculosis cytochrome P450 CYP121A1, a critical enzyme for mycobacterial growth. In this study, a series of biaryl-pyrazole derivatives containing either an imidazole or a triazole moiety were synthesized and evaluated for their binding affinity (measured as the dissociation constant, KD).

The data clearly demonstrates that the nature of the heterocycle has a dramatic impact on target engagement.

Table 1: Comparative Binding Affinity of Heterocyclic Scaffolds

Compound ID Heterocycle Core Structure Binding Affinity (KD) in µM
1 Imidazole Phenyl-Pyrazole 2.6 ± 0.2
2 Triazole Phenyl-Pyrazole 73.5 ± 0.7
23 Imidazole Phenyl-Pyrazole (regioisomer) 34.5 ± 4.8
24 Triazole Phenyl-Pyrazole (regioisomer) 105 ± 7
25 Imidazole Phenyl-Pyrazole (regioisomer) 22.9 ± 0.2
26 Triazole Phenyl-Pyrazole (regioisomer) 98.3 ± 7.4

Data synthesized from a study on CYP121A1 inhibitors. Lower KD indicates stronger binding.

From this dataset, a clear trend emerges: imidazole-containing scaffolds consistently demonstrate significantly stronger binding affinity to the target protein compared to their triazole counterparts . For instance, compound 1 (imidazole) binds with a KD of 2.6 µM, whereas its direct triazole analog, compound 2 , binds with a much weaker affinity of 73.5 µM. This trend holds across different regioisomers of the core scaffold.

Mechanistic Interpretation:

This difference in affinity can be attributed to the distinct electronic nature and hydrogen bonding capabilities of the heterocycles.

  • Pyrazole: Features one hydrogen bond donor (N-H) and one "pyridine-like" nitrogen that can act as a hydrogen bond acceptor.

  • Imidazole: Also has one hydrogen bond donor and one acceptor, but the 1,3-arrangement of the nitrogen atoms results in a different dipole moment and a more basic character compared to pyrazole.[4]

  • 1,2,4-Triazole: Contains two hydrogen bond acceptors and one donor, offering a different pattern of potential interactions.

The superior performance of the imidazole in this context suggests that its specific arrangement of hydrogen bond donor/acceptor sites and its overall electronic profile are more complementary to the active site of the target enzyme. This underscores the importance of empirical testing, as subtle electronic and steric differences between bioisosteres can translate into orders-of-magnitude differences in potency.

G cluster_heterocycles Heterocyclic Moiety cluster_properties Resulting Properties Scaffold Core Scaffold (Phenyl-Methanamine) Pyrazole Pyrazole Scaffold->Pyrazole Combine with Imidazole Imidazole Scaffold->Imidazole Combine with Triazole Triazole Scaffold->Triazole Combine with Potency Target Potency Pyrazole->Potency Solubility Physicochemical Properties Pyrazole->Solubility Imidazole->Potency Imidazole->Solubility Triazole->Potency Triazole->Solubility

Caption: The choice of heterocycle directly impacts key drug properties.

Experimental Methodologies

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow Diagram:

G start Start prep_inhibitor Prepare serial dilutions of test compound in DMSO start->prep_inhibitor add_inhibitor Add 2.5 µL of compound or DMSO control to 96-well plate prep_inhibitor->add_inhibitor add_kinase Add 2.5 µL of kinase solution add_inhibitor->add_kinase pre_incubate Incubate 10 min at RT (Inhibitor-Kinase Binding) add_kinase->pre_incubate start_reaction Initiate reaction by adding 5 µL of Substrate/ATP mixture pre_incubate->start_reaction reaction_incubate Incubate 60 min at 30°C (Kinase Reaction) start_reaction->reaction_incubate stop_reaction Add 10 µL ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) reaction_incubate->stop_reaction stop_incubate Incubate 40 min at RT stop_reaction->stop_incubate detect_adp Add 20 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) stop_incubate->detect_adp detect_incubate Incubate 30 min at RT detect_adp->detect_incubate read_plate Measure luminescence with a plate reader detect_incubate->read_plate analyze Plot data and calculate IC50 read_plate->analyze

References

A Comparative Guide to the Reproducibility of Experiments Involving (3-(1H-Pyrazol-1-yl)phenyl)methanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the synthesis and evaluation of novel small molecules are paramount. Among these, pyrazole-containing compounds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of the synthesis and properties of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and its positional isomers, (2-(1H-Pyrazol-1-yl)phenyl)methanamine and (4-(1H-Pyrazol-1-yl)phenyl)methanamine. The objective is to furnish researchers with a comprehensive understanding of the reproducibility and potential challenges associated with the preparation and handling of these valuable building blocks.

Introduction to Pyrazolyl-Phenyl-Methanamines

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a pyrazolyl-phenyl-methanamine scaffold provides a versatile platform for the development of new chemical entities. The seemingly subtle shift in the substitution pattern on the phenyl ring can significantly impact the physicochemical properties, synthetic accessibility, and ultimately, the biological activity of the resulting molecules. This guide will dissect these differences to aid in the rational design and execution of experiments.

Synthetic Accessibility and Reproducibility

A robust and reproducible synthetic route is the cornerstone of any chemical research endeavor. Here, we propose and compare plausible synthetic pathways for the target compound and its isomers, drawing upon established methodologies for pyrazole synthesis and nitrile reduction.

Proposed Synthesis of this compound:

A feasible and commonly employed route to synthesize the title compound involves a two-step process starting from a commercially available precursor, 3-cyanobenzaldehyde.

Synthesis_of_3-pyrazolyl-benzylamine cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitrile Reduction 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde 3-(1H-Pyrazol-1-yl)benzonitrile 3-(1H-Pyrazol-1-yl)benzonitrile 3-Cyanobenzaldehyde->3-(1H-Pyrazol-1-yl)benzonitrile Hydrazine hydrate, Ethanol, Reflux Hydrazine Hydrazine 3-(1H-Pyrazol-1-yl)benzonitrile_2 3-(1H-Pyrazol-1-yl)benzonitrile Target_Compound This compound 3-(1H-Pyrazol-1-yl)benzonitrile_2->Target_Compound Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-(1H-Pyrazol-1-yl)phenyl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(1H-Pyrazol-1-yl)phenyl)methanamine. As a heterocyclic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Initial Considerations

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[2][4][5]

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Due to these potential hazards, this compound must be treated as hazardous waste . Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6][7]

Core Principle: The primary directive is to manage this compound through a licensed hazardous waste disposal service, in accordance with federal, state, and local regulations.[4][5]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related procedures, ensure that appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact and potential irritation.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and accidental eye contact.[2][3][8]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the risk of inhaling dust or vapors.[3][4][8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weigh boats, filter paper, and contaminated PPE, in a designated container for solid hazardous chemical waste .[9]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container for liquid hazardous chemical waste .[9] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[5][9]

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[9]

  • Empty Containers: Thoroughly empty any original containers. The rinsate from cleaning these containers should be collected as liquid hazardous waste.[10] Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[10]

Step 2: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.[6][11]

  • Container Selection: Use containers that are compatible with the chemical waste, in good condition, and have a secure, tight-fitting lid.[6][11][12]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[11][13][14] The label must also include:

    • The full chemical name: "this compound" and any other constituents.

    • The approximate quantities or concentrations of each component.

    • The date when the first waste was added to the container (accumulation start date).

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15]

  • Store waste containers in a secondary containment tray to prevent the spread of potential spills.

  • Keep waste containers closed at all times, except when adding waste.[11][12][16]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Step 4: Arranging for Disposal

Once the waste container is full, or as it approaches the storage time limit set by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[6][10][15] Do not attempt to transport hazardous waste off-site yourself.[17]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[7]

  • Cleanup: For small spills, carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[7][8] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[7]

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of the size.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full Is Container Full or Storage Time Limit Reached? storage->full full->storage No ehs_pickup Contact EHS for Hazardous Waste Pickup full->ehs_pickup Yes end Waste Disposed of by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous chemical waste is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom) and regulations for hazardous waste operations, ensure worker safety during the handling and disposal of hazardous materials.[18][19][20][21]

Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—including rigorous hazard assessment, consistent use of PPE, proper waste segregation, and compliant storage and disposal practices—researchers can minimize risks and ensure a safe working environment. Always consult your institution's EHS department for specific guidance and to remain in full compliance with all applicable regulations.

References

A Senior Scientist's Guide to the Safe Handling of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, direct guidance for the safe handling, use, and disposal of (3-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 687635-04-7). While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely published, a robust safety protocol can be constructed by analyzing its core chemical motifs—a pyrazole ring and a phenylmethanamine group—and data from structurally analogous compounds. This document synthesizes that information into a set of field-proven operational procedures.

Our primary directive is to eliminate exposure and mitigate risk at every step. The protocols herein are designed as a self-validating system to ensure the safety of personnel, the integrity of our research, and environmental compliance.

Anticipated Hazard Profile & Risk Assessment

Based on safety data for analogous pyrazole derivatives and aromatic amines, we must handle this compound as a substance with the potential for significant irritation and acute toxicity.[1][2][3][4] The primary risks are associated with inhalation of dust, skin/eye contact, and accidental ingestion.

Table 1: Anticipated Hazard Classification

Hazard Class Category GHS Statement Rationale & Implication
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Ingestion may cause systemic toxicity. Do not eat, drink, or smoke in the laboratory.[1][5]
Skin Irritation Category 2 H315: Causes skin irritation Direct contact can cause inflammation and irritation. mandates the use of appropriate chemical-resistant gloves.[2][3]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation Particulate matter or splashes pose a significant risk to vision. Chemical splash goggles or a face shield are mandatory.[1][2][3][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. All handling of solids must be done in a ventilated enclosure.[2][3] |

The pyrazole nucleus is a common feature in many pharmacologically active compounds, which inherently requires cautious handling due to potential biological effects.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.

  • Respiratory Protection : Due to the risk of respiratory irritation from airborne particulates, all handling of the solid compound must occur within a certified chemical fume hood or a powder containment hood.[2][8] An N95 or higher-rated respirator may be required for spill cleanup or if engineering controls are not available.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves with a minimum thickness of 4 mil are required for incidental contact. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[8] For prolonged handling, consider double-gloving or using thicker gloves. Always wash hands thoroughly after removing gloves.[8]

  • Eye & Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory.[9][10] If there is a significant splash risk, a full-face shield must be worn in addition to goggles.

  • Body Protection : A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be utilized.[8]

PPE_Workflow cluster_prep Preparation cluster_don Donning Sequence cluster_doff Doffing Sequence (Contamination Removal) A Assess Hazards (Review SDS/Guide) B Select Appropriate PPE A->B C 1. Lab Coat / Apron B->C D 2. Gloves (Inner Pair if Double-Gloving) C->D E 3. Goggles / Face Shield D->E F 4. Gloves (Outer Pair) E->F G Perform Work in Fume Hood F->G H 1. Gloves (Outer Pair) I 2. Lab Coat / Apron (Turn Inside Out) H->I J 3. Goggles / Face Shield I->J K 4. Gloves (Inner Pair) J->K L Wash Hands Thoroughly K->L G->H

Figure 1: Standard workflow for PPE selection, donning, and doffing.

Step-by-Step Operational Protocols

Adherence to standardized procedures is essential for safety and reproducibility.

A. Engineering Controls & Laboratory Setup

  • Verify Ventilation : Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly before beginning work.

  • Ensure Access to Safety Equipment : Locate the nearest safety shower and eyewash station.[10][11] Verify they are unobstructed and operational.

  • Prepare Work Surface : Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble Materials : Bring all necessary equipment (spatulas, weigh boats, containers) into the fume hood before introducing the chemical.

B. Handling and Dispensing Solid Compound

  • Don PPE : Follow the donning sequence outlined in Figure 1.

  • Transfer Compound : Perform all transfers of the solid compound deep within the fume hood to contain any dust. Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat or container.

  • Close Container : Immediately and securely close the primary stock container after dispensing.[2][10]

  • Clean Equipment : Clean the spatula and any other contaminated reusable equipment thoroughly before removing it from the fume hood. The initial cleaning materials (e.g., solvent-wetted wipes) must be treated as hazardous waste.

C. Emergency Procedures: Spill & Exposure

  • Minor Spill (in Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemicals.

    • Gently collect the absorbed material using a scoop or dustpan, place it in a sealed container, and label it as hazardous waste.

    • Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Skin Exposure :

    • Immediately remove any contaminated clothing.[1][10]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[1][10]

    • Seek immediate medical attention if irritation develops or persists.[1][10]

  • Eye Exposure :

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][10]

    • Remove contact lenses if present and easy to do.[10]

    • Seek immediate medical attention.[1][10]

  • Inhalation :

    • Move the affected person to fresh air immediately.[2][10]

    • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.[2][3]

  • Ingestion :

    • Rinse the mouth with water. Do NOT induce vomiting.[1][5]

    • Call a poison control center or seek immediate medical attention.[1][5]

Waste Disposal & Decontamination Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[4][12] Under no circumstances should this material or its containers be disposed of in regular trash or washed down the drain.[8]

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all waste materials in a designated, compatible, and properly sealed hazardous waste container. This includes:

    • Excess or unused solid compound.

    • Contaminated gloves, bench paper, and wipes.

    • Empty stock bottles.

  • Container Rinsing : Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered acutely hazardous and must be collected in the designated hazardous waste container.[12] Subsequent rinses should also be collected as hazardous waste.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[8]

Waste_Disposal A Identify Waste (Solid, PPE, Rinseate) B Select Compatible Hazardous Waste Container A->B C Collect & Segregate Waste Materials B->C D Securely Seal & Label Container (Contents, Date, PI) C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by Licensed Disposal Service (EHS) E->F

Figure 2: Compliant workflow for the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1H-Pyrazol-1-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(1H-Pyrazol-1-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.